molecular formula C65H110N10O16 B15565077 Coibamide A CAS No. 1029227-48-2

Coibamide A

Cat. No.: B15565077
CAS No.: 1029227-48-2
M. Wt: 1287.6 g/mol
InChI Key: LVHKHLZPRPTQJG-BNLDXBMISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coibamide A is a cyclodepsipeptide.
This compound has been reported in Leptolyngbya with data available.
from the Panamanian marine cyanobacterium Leptolyngbya sp.;  structure in first source

Properties

CAS No.

1029227-48-2

Molecular Formula

C65H110N10O16

Molecular Weight

1287.6 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1

InChI Key

LVHKHLZPRPTQJG-BNLDXBMISA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Coibamide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent cyclic depsipeptide, was first isolated from a marine cyanobacterium of the Leptolyngbya species, collected in Coiba National Park, Panama.[1][2] This novel natural product has demonstrated significant antiproliferative activity against a range of cancer cell lines, operating through a unique mechanism of action involving the inhibition of the Sec61 translocon.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Discovery and Bioassay-Guided Isolation

The isolation of this compound was achieved through a bioassay-guided fractionation process, a common strategy in natural product discovery to isolate bioactive compounds from complex mixtures.[1]

Collection of Source Organism

The filamentous marine cyanobacterium Leptolyngbya sp. was collected by hand using SCUBA equipment from the Coiba National Park in Panama.[1]

Extraction and Initial Fractionation

A crude organic extract of the cyanobacterium was subjected to normal phase vacuum liquid chromatography (NP-VLC). The extract was passed through a silica (B1680970) gel column and eluted with a stepped gradient of solvents with increasing polarity, from hexanes to ethyl acetate (B1210297) (EtOAc) and finally methanol (B129727) (MeOH).[1]

Bioactivity Screening

The resulting fractions were screened for cytotoxicity against the NCI-H460 human lung cancer cell line. The fraction eluted with 100% EtOAc exhibited the most potent cytotoxic activity, with an IC50 of 300 ng/mL.[1]

Purification of this compound

The active EtOAc fraction was further purified using reversed-phase C18 solid-phase extraction followed by isocratic High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1] While the exact isocratic conditions were not specified in the primary literature, a common approach for such compounds involves a mobile phase of acetonitrile (B52724) and water.

Structural Elucidation

The planar structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] The absolute configuration of the stereocenters was established through chemical degradation followed by chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.[1]

Quantitative Biological Activity

This compound has demonstrated potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines. The following tables summarize the quantitative data from the National Cancer Institute's (NCI) 60-cell line screen and other reported studies.

Table 1: NCI-60 Human Tumor Cell Line Screening Data for this compound[1]
ParameterMean Log Molar Concentration
GI50 (50% Growth Inhibition) -8.04
TGI (Total Growth Inhibition) -5.85
LC50 (50% Lethal Concentration) -5.11
Table 2: In Vitro Cytotoxicity of this compound against Specific Cancer Cell Lines[1][5]
Cell LineCancer TypeGI50 (nM)
MDA-MB-231 Breast2.8
LOX IMVI Melanoma7.4
HL-60(TB) Leukemia7.4
SNB-75 CNS7.6
NCI-H460 Lung< 23 (LC50)
U87-MG GlioblastomaPotent (EC50 < 100 nM)
SF-295 GlioblastomaPotent (EC50 < 100 nM)

Experimental Protocols

Bioassay-Guided Fractionation and Isolation
  • Extraction: Lyophilized Leptolyngbya sp. biomass is extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol.

  • Normal Phase Vacuum Liquid Chromatography (NP-VLC):

    • A glass column is packed with silica gel.

    • The crude extract is loaded onto the column.

    • Elution is performed with a stepped gradient of increasing polarity:

      • 100% Hexanes

      • Increasing concentrations of Ethyl Acetate in Hexanes

      • 100% Ethyl Acetate

      • Increasing concentrations of Methanol in Ethyl Acetate

      • 100% Methanol

    • Fractions are collected and concentrated under reduced pressure.

  • Cytotoxicity Assay for Fraction Screening:

    • NCI-H460 cells are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

    • Cells are treated with serial dilutions of each fraction.

    • After a 48-hour incubation, cell viability is assessed using the Sulforhodamine B (SRB) assay.

  • Reversed-Phase Solid-Phase Extraction (SPE):

    • The active fraction (100% EtOAc) is dissolved in a minimal amount of methanol and loaded onto a C18 SPE cartridge.

    • The cartridge is washed with water to remove polar impurities.

    • This compound is eluted with an organic solvent such as acetonitrile or methanol.

  • Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The semi-purified sample from SPE is subjected to isocratic RP-HPLC on a C18 column.

    • The mobile phase composition (e.g., a specific ratio of acetonitrile and water) and flow rate are optimized to achieve separation of this compound from remaining impurities.

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.

NCI-60 Cell Line Cytotoxicity Assay[6]
  • Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

  • Incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

  • Compound Addition: this compound is added to the plates at five 10-fold serial dilutions.

  • Further Incubation: Plates are incubated for an additional 48 hours.

  • Cell Staining: The assay is terminated by the addition of cold trichloroacetic acid (TCA). Cells are fixed and then stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: Unbound dye is removed by washing, and the protein-bound dye is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations. The GI50, TGI, and LC50 values are then determined from the dose-response curves.

Mechanism of Action: Signaling Pathways and Experimental Workflows

This compound exerts its cytotoxic effects by targeting the Sec61α subunit of the Sec61 protein translocon, a critical component of the protein secretion pathway in the endoplasmic reticulum (ER).[3] This inhibition leads to a cascade of downstream cellular events, including cell cycle arrest and autophagy.

Experimental Workflow for this compound Isolation and Characterization

G cluster_collection Collection & Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification cluster_analysis Structural & Biological Analysis Collection Collection of Leptolyngbya sp. Extraction Crude Organic Extraction Collection->Extraction VLC Normal Phase VLC (Hexanes to MeOH gradient) Extraction->VLC Screening Cytotoxicity Screening (NCI-H460 cells) VLC->Screening Test Fractions ActiveFraction Active Fraction (100% EtOAc) Screening->ActiveFraction Identify Active SPE Reversed-Phase C18 SPE ActiveFraction->SPE HPLC Isocratic RP-HPLC SPE->HPLC PureCoibamideA Pure this compound HPLC->PureCoibamideA Structure Structural Elucidation (NMR, MS) PureCoibamideA->Structure Bioactivity Biological Activity Assays (NCI-60 Screen) PureCoibamideA->Bioactivity

Caption: Workflow for the isolation and characterization of this compound.

This compound Signaling Pathway: Inhibition of Sec61 and Induction of Autophagy

G cluster_mTOR Unaffected mTOR Pathway Proteins CoibamideA This compound Sec61 Sec61α Translocon CoibamideA->Sec61 Inhibits ProteinTranslocation Protein Translocation into ER Sec61->ProteinTranslocation ProteinFolding Protein Folding & Maturation ProteinTranslocation->ProteinFolding Autophagy mTOR-Independent Autophagy ProteinTranslocation->Autophagy Triggers CellSurvival Cell Proliferation & Survival ProteinFolding->CellSurvival ULK1 p-ULK1 (Ser757) p70S6K1 p-p70 S6K1 (Thr389) S6 p-S6 (Ser235/236) EBP1 p-4EBP1 (Thr37/46)

Caption: this compound's mechanism of action via Sec61 inhibition.

This compound and G1 Cell Cycle Arrest

Flow cytometric studies have shown that this compound causes a significant, dose-dependent increase in the number of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.[1] This G1 arrest is considered an indirect consequence of the disruption of protein synthesis caused by Sec61 inhibition. The specific cyclins and cyclin-dependent kinases (CDKs) that are directly affected by this compound treatment have not been fully elucidated.

G CoibamideA This compound Sec61 Sec61 Inhibition CoibamideA->Sec61 ProteinSynthesis Inhibition of Key Protein Synthesis (e.g., Cyclins, Growth Factors) Sec61->ProteinSynthesis G1CyclinsCDKs Reduced Activity of G1 Cyclins/CDKs (e.g., Cyclin D/CDK4/6, Cyclin E/CDK2) ProteinSynthesis->G1CyclinsCDKs Rb Hypophosphorylation of Rb G1CyclinsCDKs->Rb E2F E2F Sequestration Rb->E2F G1Arrest G1 Phase Cell Cycle Arrest E2F->G1Arrest

References

The Unraveling of Coibamide A: A Technical Guide to its Structure Elucidation and Stereochemical Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent antiproliferative cyclic depsipeptide that was first isolated from a marine cyanobacterium of the Leptolyngbya species, collected from the Coiba National Park in Panama.[1] Its unique structure, characterized by a high degree of N-methylation, and its significant cytotoxic activity against a range of cancer cell lines have made it a compelling target for both natural products chemistry and drug discovery.[2][3] This technical guide provides an in-depth exploration of the journey to elucidate the complex structure and stereochemistry of this compound, a process that involved a combination of sophisticated spectroscopic techniques, chemical degradation, and ultimately, the power of total synthesis to correct an initial stereochemical misassignment.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided foundational data for its structural elucidation. The following tables summarize the key quantitative data obtained from the natural product.

PropertyValueReference
Molecular FormulaC₆₅H₁₁₀N₁₀O₁₆[2][3]
Mass ([M+H]⁺)m/z 1287.8156
Specific Rotation ([α]D)-54.1

Table 1: Physicochemical Properties of Natural this compound.

The complex ¹H NMR spectra of this compound indicated its peptidic nature. Due to the presence of multiple N-methyl groups, the molecule exists as a mixture of conformers in solution, leading to broadened and complex signals in the NMR spectra. Key diagnostic ¹H NMR signals in CDCl₃ included numerous α-proton multiplets between δ 4.75-6.02, overlapped methyl doublets from δ 0.75-1.15, and a series of deshielded singlets corresponding to twelve methyl groups attached to heteroatoms (δ 2.34-3.77).

Proton TypeChemical Shift Range (δ, ppm)Reference
α-Protons4.75 - 6.02
Methyl Doublets0.75 - 1.15
N- and O-Methyl Singlets2.34 - 3.77
Aromatic Protons7.14, 6.76
Amide Protons6.65 (broad)

Table 2: Key ¹H NMR Chemical Shift Ranges for this compound in CDCl₃.

Planar Structure Elucidation

The determination of the planar structure of this compound was a meticulous process that relied on a combination of mass spectrometry and 2D NMR techniques.

Experimental Protocols

Isolation and Purification:

  • A crude organic extract of the marine cyanobacterium Leptolyngbya sp. was subjected to bioassay-guided fractionation using normal phase vacuum liquid chromatography (NP-VLC) with a stepped gradient of hexanes, ethyl acetate, and methanol.

  • The cytotoxic fraction, which eluted with 100% ethyl acetate, was further purified by reversed-phase C₁₈ solid-phase extraction (SPE).

  • Final purification was achieved through isocratic reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound as a colorless oil.

Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution Fourier-transform mass spectrometry (FT-MS) was used to determine the molecular formula. Tandem mass spectrometry (TOF-ESI-MSⁿ) experiments on the parent ion and fragments from base hydrolysis were crucial for sequencing the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments were conducted, including ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and ROESY. These experiments were performed in various deuterated solvents (CDCl₃, C₆D₆, DMSO, C₅D₅N) to resolve overlapping signals and minimize conformational complexities. Natural abundance ¹⁵N NMR experiments (¹H-¹⁵N gHMBC) were also employed to identify and assign the numerous N-methylated residues.

Workflow for Planar Structure Determination

Planar_Structure_Elucidation cluster_isolation Isolation and Purification cluster_elucidation Structure Assembly Isolation Collection of Leptolyngbya sp. Extraction Crude Organic Extraction Isolation->Extraction VLC Normal Phase VLC Extraction->VLC SPE Reversed-Phase SPE VLC->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound FTMS FT-MS for Molecular Formula Pure_Compound->FTMS NMR 1D & 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY) Pure_Compound->NMR MSMS Tandem MS (TOF-ESI-MSn) Pure_Compound->MSMS Residue_ID Identification of Amino and Hydroxy Acid Residues FTMS->Residue_ID NMR->Residue_ID Sequencing Sequencing of Fragments (MS/MS and ROESY data) MSMS->Sequencing Residue_ID->Sequencing Assembly Assembly of Partial Structures Sequencing->Assembly Cyclization Determination of Cyclization Point (HMBC and MS data) Assembly->Cyclization Planar_Structure Proposed Planar Structure Cyclization->Planar_Structure

Caption: Workflow for the planar structure elucidation of this compound.

The combination of these techniques allowed for the identification of the constituent amino and hydroxy acid residues. HMBC correlations from N-methyl singlets to their corresponding α-carbons were instrumental in identifying the N-methylated units. ROESY correlations between adjacent residues and MS fragmentation patterns were then used to piece together the sequence of the depsipeptide chain. An HMBC correlation from the β-proton of N-Me-Thr to a carbonyl carbon, along with key MS fragments, established the ester linkage that forms the cyclic core of the molecule.

Stereochemistry Determination: An Initial Assignment and Subsequent Revision

The determination of the absolute configuration of the thirteen stereocenters in this compound was a challenging endeavor that ultimately required total synthesis to resolve ambiguities.

Initial Stereochemical Assignment

Experimental Protocol: Acid Hydrolysis and Chiral Analysis

  • Acid Hydrolysis: A sample of this compound was hydrolyzed using 6 M HCl to break the amide and ester bonds, releasing the constituent amino and hydroxy acids.

  • Derivatization (Marfey's Method): The acid hydrolysate was treated with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with the primary and secondary amines of the amino acids to form diastereomeric derivatives.

  • Chiral Chromatography: The resulting FDAA derivatives were analyzed by reversed-phase HPLC and compared to the retention times of authentic standards of both L- and D-amino acids derivatized with FDAA. Chiral GC-MS was also employed for the analysis of certain residues.

This analysis led to the initial assignment of the stereochemistry for most of the residues as being of the L-configuration. However, the configuration of the N-Me-Thr residue could not be definitively assigned and was proposed based on computational modeling.

The Role of Total Synthesis in Stereochemical Revision

The initial stereochemical assignment of this compound was later called into question when the total synthesis of the proposed structure yielded a molecule with NMR spectra that did not match those of the natural product. This discrepancy prompted a re-investigation of the stereochemistry.

A subsequent, efficient solid-phase synthesis of a revised structure of this compound was reported. This synthesis led to a revision of two stereochemical assignments. The comparison of the NMR spectra and other analytical data of the synthetic, revised this compound with the natural product confirmed the new assignment.

Logical Flow of Stereochemical Assignment and Revision

Stereochemistry_Elucidation cluster_initial Initial Assignment cluster_synthesis Synthetic Verification and Revision Hydrolysis Acid Hydrolysis of Natural this compound Marfeys Marfey's Analysis (FDAA Derivatization) Hydrolysis->Marfeys Chiral_HPLC_GC Chiral HPLC and GC-MS Analysis Marfeys->Chiral_HPLC_GC Initial_Stereo Initially Proposed Stereochemistry (Mostly L-amino acids) Chiral_HPLC_GC->Initial_Stereo Total_Synth_1 Total Synthesis of the Initially Proposed Structure Initial_Stereo->Total_Synth_1 NMR_Mismatch Spectroscopic Mismatch (Synthetic vs. Natural) Total_Synth_1->NMR_Mismatch Hypothesis Hypothesis of Stereochemical Misassignment NMR_Mismatch->Hypothesis Total_Synth_2 Total Synthesis of Revised Stereoisomers Hypothesis->Total_Synth_2 NMR_Match Spectroscopic Match (Synthetic vs. Natural) Total_Synth_2->NMR_Match Final_Stereo Corrected Stereochemistry of This compound NMR_Match->Final_Stereo

Caption: The process of stereochemical assignment and revision for this compound.

Total Synthesis of this compound

The total synthesis of this compound was not only crucial for confirming its structure but also for providing a scalable source of the material for further biological evaluation. An efficient solid-phase strategy was developed for the assembly of this highly N-methylated cyclodepsipeptide.

General Synthetic Strategy

Total_Synthesis cluster_synthesis_flow Synthetic Workflow SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Macrolactamization/ Macrolactonization Cleavage->Cyclization Deprotection Final Deprotection Cyclization->Deprotection Purification Purification Deprotection->Purification Synthetic_Coibamide Synthetic this compound Purification->Synthetic_Coibamide

Caption: A generalized workflow for the total synthesis of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical and synthetic chemistry. The initial determination of its planar structure through a combination of NMR and mass spectrometry was a significant achievement. However, the true challenge lay in the assignment of its complex stereochemistry. The initial misassignment and subsequent correction through total synthesis highlight the indispensable role of chemical synthesis in verifying and, when necessary, revising the structures of complex natural products. The successful synthesis has not only unequivocally established the correct structure of this compound but has also paved the way for the preparation of analogues for structure-activity relationship studies, furthering its potential as a lead compound in cancer drug discovery.

References

What is the natural source of Coibamide A?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the natural origin, biochemical properties, and cellular mechanisms of Coibamide A for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, cyclic depsipeptide with significant antiproliferative and antiangiogenic properties.[1] Isolated from a marine cyanobacterium, this natural product has demonstrated a unique selectivity profile against various cancer cell lines, suggesting a novel mechanism of action.[2][3][4][5] Subsequent research has identified its direct molecular target and elucidated key signaling pathways through which it exerts its cytotoxic effects. This document provides a comprehensive overview of the natural source of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an examination of its molecular mechanism of action, supported by diagrams of the relevant signaling pathways.

Natural Source and Isolation

This compound was first isolated from a marine filamentous cyanobacterium, identified as a member of the genus Leptolyngbya (order Oscillatoriales), collected by hand using SCUBA from the Coiba National Park in Panama. Another report identifies the source as a Caldora species of marine cyanobacterium, also from Panama. The crude organic extract of the cyanobacterium underwent bioassay-guided fractionation to yield the pure compound.

Physicochemical and Bioactivity Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆₅H₁₁₀N₁₀O₁₆
Molecular Weight (as [M+H]⁺)1287.8156 m/z
Optical Rotation ([α]D)-54.1
Yield from Source Material6.3 mg
Cytotoxicity (NCI-H460)IC₅₀ of 300 ng/mL for the bioactive crude fraction
NCI-60 Mean Log GI₅₀-8.04
NCI-60 Mean Log TGI-5.85
NCI-60 Mean Log LC₅₀-5.11
Cytotoxicity (MDA-MB-231)IC₅₀ of 2.8 nM (natural), 1.6 nM (synthetic)

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a multi-step chromatographic process guided by bioactivity assays against human lung tumor cells (NCI-H460).

  • Extraction : The cyanobacterial biomass was exhaustively extracted with a 2:1 mixture of CH₂Cl₂–MeOH.

  • Initial Fractionation : The crude organic extract was subjected to normal-phase vacuum liquid chromatography (NP-VLC) using a stepped gradient of hexanes, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). The fraction eluting with 100% EtOAc showed the highest cytotoxicity.

  • Purification : This bioactive fraction was further purified using reversed-phase C₁₈ solid-phase extraction (SPE) followed by isocratic high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The planar structure and absolute configuration of this compound were determined using a combination of spectroscopic and chemical methods.

  • Planar Structure : The molecular formula was established by high-resolution Fourier transform mass spectrometry (FT-MS). The peptide nature and sequence were determined through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (TOF-ESI-MSⁿ).

  • Absolute Configuration : To determine the stereochemistry of the constituent amino and hydroxy acids, this compound was subjected to acid hydrolysis. The resulting hydrolysate was analyzed by chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) and compared to synthesized standards.

Protein Synthesis and Translocation Assay

To investigate the effect of this compound on protein synthesis and translocation into the endoplasmic reticulum (ER), metabolic labeling experiments were performed.

  • Cell Culture and Treatment : Human colorectal carcinoma cells (HCT-116) were cultured and incubated with increasing concentrations of this compound.

  • Metabolic Labeling : Cells were washed and incubated in methionine and cysteine-free media with this compound for 30 minutes. Subsequently, ³⁵S-labeled methionine and cysteine were added to the media for another 30 minutes to label newly synthesized proteins.

  • Sample Fractionation and Analysis : After labeling, the culture medium (containing secreted proteins), whole-cell lysate (total protein), and a glycosylated protein fraction (isolated using Concanavalin A affinity chromatography) were collected.

  • Detection : The protein fractions were analyzed by SDS-PAGE, and the labeled proteins were visualized by autoradiography.

Molecular Mechanism of Action and Signaling Pathways

This compound exerts its potent cytotoxic effects by targeting the Sec61 protein translocon, a central component of the protein secretion pathway in the endoplasmic reticulum. This leads to a broad inhibition of the biogenesis of secretory and membrane proteins. Additionally, this compound has been shown to induce mTOR-independent autophagy and inhibit the VEGFA/VEGFR2 signaling pathway, contributing to its anti-cancer properties.

Inhibition of Protein Translocation via Sec61

This compound directly binds to the Sec61α subunit of the Sec61 translocon complex. This interaction blocks the entry of newly synthesized proteins into the ER, leading to their accumulation in the cytoplasm and ultimately triggering cellular stress and apoptosis.

cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum (ER) ribosome Ribosome nascent_polypeptide Nascent Polypeptide (Secretory/Membrane Protein) ribosome->nascent_polypeptide Translation sec61 Sec61 Translocon nascent_polypeptide->sec61 Co-translational Translocation coibamide This compound coibamide->sec61 Inhibition sec61->er_lumen Protein Folding & Maturation coibamide This compound unknown_target Upstream Target (Mechanism Unknown) coibamide->unknown_target autophagy Autophagy Induction unknown_target->autophagy cell_death Cell Death autophagy->cell_death mTOR mTOR Pathway mTOR->autophagy Inhibition coibamide This compound cancer_cells Glioblastoma and Breast Cancer Cells coibamide->cancer_cells Inhibits endothelial_cells Endothelial Cells coibamide->endothelial_cells Inhibits vegfa VEGFA Expression cancer_cells->vegfa Secretes vegfr2 VEGFR2 Expression endothelial_cells->vegfr2 Expresses vegfa->vegfr2 Binds & Activates angiogenesis Angiogenesis vegfr2->angiogenesis Promotes tumor_growth Tumor Growth angiogenesis->tumor_growth Supports

References

Coibamide A: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coibamide A is a potent N-methyl-stabilized cyclic depsipeptide isolated from a marine cyanobacterium, Leptolyngbya sp.[1][2]. It has demonstrated significant antiproliferative and cytotoxic activity against a broad range of cancer cell lines, exhibiting a unique selectivity profile in the National Cancer Institute's 60-cell line screen (NCI-60) that suggests a novel mechanism of action[1][3]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, focusing on its primary cellular target and the subsequent downstream signaling cascades. We detail its role in inhibiting protein biogenesis, disrupting autophagy, and inducing cell cycle arrest and cell death. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core pathways to serve as a resource for the scientific community.

Core Mechanism: Direct Targeting of the Sec61 Translocon

The primary molecular target of this compound is the Sec61 protein translocon, a highly conserved channel complex in the endoplasmic reticulum (ER) membrane responsible for the translocation of newly synthesized secretory and membrane proteins from the cytosol into the ER lumen[4][5][6].

Using a synthetically developed photoaffinity probe of this compound (photo-CbA), researchers have definitively shown that it directly binds to the Sec61α subunit, the main component forming the channel[4][6]. This interaction physically obstructs the translocon, resulting in a broad, substrate-nonselective inhibition of cotranslational protein import into the ER[3][4]. This mechanism is distinct from many other anticancer agents and is shared by other natural products like apratoxin A, though they exhibit different cytotoxic profiles and binding interactions within the Sec61 complex[4][6].

cluster_Cytosol Cytosol cluster_ER ER Membrane cluster_Lumen ER Lumen Ribosome Ribosome-Nascent Chain Complex Sec61 Sec61 Translocon (Sec61α) Ribosome->Sec61 Nascent Polypeptide Block X Coibamide_A This compound Coibamide_A->Sec61 Protein_Fold Protein Folding (Blocked) Block->Protein_Fold Translocation Inhibited

Caption: this compound blocking protein translocation at the Sec61 complex.

Downstream Cellular Consequences

The inhibition of the Sec61 translocon triggers a cascade of cellular events that collectively contribute to this compound's potent anticancer activity.

Inhibition of Angiogenic Factors and G1 Cell Cycle Arrest

By blocking the biogenesis of secreted and membrane proteins, this compound potently reduces the expression and secretion of key factors involved in tumor growth and angiogenesis. Notably, it inhibits the secretion of Vascular Endothelial Growth Factor A (VEGFA) from glioblastoma and breast cancer cells and decreases the expression of its receptor, VEGFR2, in endothelial cells[3][7]. This contributes to its anti-angiogenic properties.

Furthermore, this disruption of protein synthesis leads to a significant, dose-dependent arrest of cancer cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent proliferation[1].

Induction of mTOR-Independent Autophagy

This compound is a potent inducer of autophagosome accumulation in cancer cells, including glioblastoma and breast cancer[8][9]. A critical feature of this process is its independence from the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and autophagy[10][11]. Treatment with this compound does not alter the phosphorylation status of key mTORC1 downstream effectors, including p70 S6K1, S6 ribosomal protein, and 4E-BP1[8][11].

However, the mechanism is more complex than simple autophagy induction. Recent evidence indicates that while this compound triggers the formation of autophagosomes, it ultimately kills cancer cells by inhibiting the completion of the autophagic process[12][13]. It blocks the fusion of autophagosomes with lysosomes by impairing the proper glycosylation of essential lysosomal membrane proteins, LAMP1 and LAMP2[12][13]. This leads to a buildup of dysfunctional autophagosomes and severe lysosomal defects, contributing to cell death[12].

cluster_mTOR Canonical Pathway (Not Activated) cluster_Autophagy Autophagy Pathway cluster_Lysosome_Defect Mechanism of Blockade Coibamide_A This compound Phagophore Phagophore Formation Coibamide_A->Phagophore Induces (mTOR-independent) Autolysosome Autolysosome (Degradation) Coibamide_A->Autolysosome Inhibits Glycosylation Impaired Glycosylation of LAMP1/LAMP2 Coibamide_A->Glycosylation mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 No Inhibition Autophagosome Autophagosome Accumulation Phagophore->Autophagosome Autophagosome->Autolysosome Fusion Blocked Lysosome Lysosome Lysosome->Autolysosome Glycosylation->Autolysosome

Caption: mTOR-independent induction and subsequent blockade of autophagic flux by this compound.
Induction of Cell-Type Specific Cell Death

This compound induces morphologically and biochemically distinct forms of cell death depending on the cancer cell type[8][10].

  • Apoptotic Cell Death: In cell lines such as SF-295 glioblastoma, this compound treatment leads to the activation of effector caspases-3 and -7, key mediators of apoptosis[8][9].

  • Non-Apoptotic Cell Death: In contrast, U87-MG glioblastoma cells, which are known to be apoptosis-resistant, undergo a form of cell death characterized by extensive cytoplasmic vacuolization without the classic hallmarks of apoptosis[8][10].

  • Caspase-Independent Cell Death: Studies in breast cancer cells have also confirmed that this compound can induce a caspase-independent cell death pathway, which is partially attributed to the defects in autophagy[12].

This versatility in inducing cell death makes this compound a promising agent against tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics.

Quantitative Data Summary

This compound exhibits potent cytotoxic and antiproliferative activity at nanomolar and sub-nanomolar concentrations across various cancer cell lines.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference(s)
MDA-MB-231 Triple-Negative Breast GI₅₀ 2.8 nM [1]
MDA-MB-231 Triple-Negative Breast IC₅₀ 1.6 nM [4]
NCI-H460 Lung Cancer LC₅₀ < 23 nM [1]
U87-MG Glioblastoma EC₅₀ < 100 nM [8][11]
SF-295 Glioblastoma EC₅₀ < 100 nM [8][11]
LOX IMVI Melanoma GI₅₀ 7.4 nM [1]
HL-60(TB) Leukemia GI₅₀ 7.4 nM [1]

| SNB-75 | CNS Cancer | GI₅₀ | 7.6 nM |[1] |

Table 2: In Vivo Efficacy of this compound

Cancer Model Treatment Outcome Reference(s)

| Subcutaneous U87-MG Glioblastoma Xenograft | 0.3 mg/Kg this compound (intratumoral) | Tumor growth arrested for up to 28 days |[3][7] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques.

Target Identification via Photoaffinity Labeling

This protocol is used to identify the direct binding target of a small molecule in a complex cellular proteome.

Methodology:

  • Probe Synthesis: A photoaffinity probe of this compound (photo-CbA) is synthesized, incorporating a photoreactive group (e.g., diazirine) and a clickable tag (e.g., alkyne) at a position that does not disrupt biological activity[4].

  • Cell Treatment: Cancer cells (e.g., HCT116) are incubated with photo-CbA to allow for target engagement.

  • UV Crosslinking: Cells are exposed to UV light, which activates the photoreactive group on photo-CbA, causing it to form a covalent bond with its binding partner (Sec61α).

  • Cell Lysis & Click Chemistry: Cells are lysed, and a reporter tag (e.g., biotin-azide) is attached to the probe via copper-catalyzed click chemistry.

  • Affinity Purification: Biotin-tagged protein complexes are purified from the lysate using streptavidin-coated beads.

  • Mass Spectrometry: The purified proteins are identified by mass spectrometry, revealing Sec61α as the primary target[4][6].

A 1. Incubate Cells with Photo-CbA B 2. UV Irradiation (Covalent Crosslinking) A->B C 3. Cell Lysis & Click Reaction with Biotin B->C D 4. Streptavidin Affinity Purification C->D E 5. Mass Spectrometry (Target ID) D->E

Caption: Workflow for identifying this compound's target via photoaffinity labeling.
Cell Viability Assay (MTS/Alamar Blue)

This protocol quantifies the cytotoxic or cytostatic effect of a compound on a cell population.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of ~2,500 cells/well and allow them to adhere for 24 hours[4][5].

  • Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours)[4][5].

  • Reagent Addition: Add a metabolic indicator dye, such as MTS or Alamar Blue (resazurin), to each well.

  • Incubation: Incubate for 2-4 hours. Viable, metabolically active cells will reduce the dye into a colored formazan (B1609692) product (MTS) or a fluorescent resorufin (B1680543) product (Alamar Blue).

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate IC₅₀/EC₅₀ values.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol measures the rate of autophagic degradation (flux) to distinguish between autophagy induction and blockage of lysosomal degradation.

Methodology:

  • Cell Treatment: Treat cells (e.g., U87-MG) with this compound for the desired time. Include parallel treatments with a lysosomal inhibitor (e.g., Bafilomycin A1) for the final 2-4 hours of the this compound incubation. Controls should include vehicle and Bafilomycin A1 alone.

  • Protein Extraction: Harvest cells and prepare whole-cell lysates.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form and migrates faster.

  • Analysis: An increase in LC3-II upon this compound treatment indicates autophagosome accumulation. If this accumulation is further enhanced in the presence of Bafilomycin A1, it confirms that this compound is inducing autophagic flux. If Bafilomycin A1 does not further increase LC3-II levels compared to this compound alone, it suggests a block in degradation, which is the case for this compound's ultimate effect[12][13][14].

Conclusion

This compound exerts its potent anticancer effects through a multifaceted and unique mechanism of action. Its primary interaction with the Sec61 translocon initiates a cascade of events, including the shutdown of essential protein synthesis, G1 cell cycle arrest, and a profound disruption of the autophagy-lysosome pathway. This leads to cell-type specific death, even in apoptosis-resistant cancer models. The mTOR-independent nature of its activity further distinguishes it from many existing cancer therapeutics. This compound represents a valuable chemical probe for studying Sec61-dependent processes and serves as a promising scaffold for the development of a new class of anticancer drugs targeting the protein translocation machinery.

References

In-Depth Technical Guide: Biological Activity of Coibamide A Against NCI-60 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Coibamide A, a potent cyclic depsipeptide, against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This document details its mechanism of action, summarizes its cytotoxic and cytostatic effects, and provides relevant experimental protocols.

Core Concepts: this compound's Mechanism of Action

This compound exerts its potent anti-proliferative effects through a novel mechanism of action centered on the inhibition of the Sec61 protein translocon. This inhibition disrupts protein synthesis and trafficking, leading to downstream cellular stress responses, cell cycle arrest, and ultimately, cell death.

Inhibition of the Sec61 Translocon

This compound directly targets the α-subunit of the Sec61 translocon, a highly conserved protein channel in the endoplasmic reticulum (ER) membrane. This channel is essential for the translocation of newly synthesized secretory and membrane proteins from the ribosome into the ER lumen. By binding to Sec61, this compound effectively blocks this translocation process. This disruption of protein synthesis leads to an accumulation of unfolded proteins and induces ER stress.[1][2][3][4]

Induction of mTOR-Independent Autophagy

A key cellular response to this compound treatment is the induction of autophagy, a cellular process of "self-eating" that degrades and recycles cellular components. Notably, this autophagic response is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[5] While the precise signaling cascade is still under investigation, it is understood that this compound's disruption of protein homeostasis triggers this mTOR-independent autophagic pathway.

G1 Cell Cycle Arrest

Treatment with this compound leads to a significant arrest of the cell cycle in the G1 phase. This cell cycle arrest is a downstream consequence of the disruption of the synthesis of key proteins required for cell cycle progression. By preventing cells from entering the S phase (DNA synthesis), this compound effectively halts cellular proliferation.

Data Presentation: NCI-60 Screening Results

This compound has demonstrated potent and selective anticancer activity across the NCI-60 panel. The following tables summarize the quantitative data from these screenings, including the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Table 1: Mean Log Molar Concentrations of this compound against the NCI-60 Panel

ParameterMean Log Molar Concentration
logGI50 -8.04
logTGI -5.85
logLC50 -5.11

Table 2: GI50 Values for Highly Sensitive NCI-60 Cell Lines

Cell LineCancer TypeGI50 (nM)
MDA-MB-231 Breast2.8
LOX IMVI Melanoma7.4
HL-60(TB) Leukemia7.4
SNB-75 CNS7.6

Experimental Protocols

The following protocols provide an overview of the key methodologies used to assess the biological activity of this compound.

NCI-60 Human Tumor Cell Line Screen

The primary screening of this compound was conducted using the NCI-60 screen, which utilizes a sulforhodamine B (SRB) assay to measure cell proliferation and cytotoxicity.

Principle: The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Procedure:

  • Cell Plating: The 60 human cancer cell lines are seeded in 96-well microtiter plates at their optimal densities and incubated for 24 hours.

  • Compound Addition: this compound is serially diluted to five 10-fold concentrations and added to the wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read on a plate reader at 515 nm.

  • Data Analysis: The GI50, TGI, and LC50 values are calculated from the absorbance measurements relative to control wells.

Cytotoxicity Assay (Trypan Blue Exclusion)

A common method to assess cell viability following treatment with this compound is the trypan blue exclusion assay.

Principle: Trypan blue is a vital stain that can only enter cells with compromised cell membranes. Therefore, viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells appear blue.

Procedure:

  • Cell Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and floating) are collected.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • Counting: The number of stained (non-viable) and unstained (viable) cells is counted using a hemocytometer under a microscope.

  • Calculation: The percentage of viable cells is calculated as: (Number of unstained cells / Total number of cells) x 100.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.

CoibamideA_Mechanism cluster_CoibamideA This compound cluster_ER Endoplasmic Reticulum CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits Protein_Folding Protein Folding & Maturation Sec61->Protein_Folding Successful Translocation ER_Stress ER Stress Sec61->ER_Stress Blocked Translocation ER_Lumen ER Lumen Ribosome Ribosome Nascent_Protein Nascent Polypeptide Ribosome->Nascent_Protein Nascent_Protein->Sec61 Translocation G1_Arrest G1 Cell Cycle Arrest ER_Stress->G1_Arrest mTOR_Independent_Autophagy cluster_Autophagy_Initiation Autophagy Initiation (mTOR-Independent) CoibamideA This compound ER_Stress ER Stress / Protein Aggregation CoibamideA->ER_Stress ULK1_Complex ULK1 Complex Activation ER_Stress->ULK1_Complex Beclin1_Complex Beclin-1/Vps34 Complex Activation ULK1_Complex->Beclin1_Complex Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation NCI60_Workflow start Start: Cell Seeding (96-well plates) incubation1 24h Incubation start->incubation1 drug_addition Addition of this compound (5 concentrations) incubation1->drug_addition incubation2 48h Incubation drug_addition->incubation2 fixation Cell Fixation (TCA) incubation2->fixation staining Staining (Sulforhodamine B) fixation->staining readout Absorbance Reading (515 nm) staining->readout analysis Data Analysis (GI50, TGI, LC50) readout->analysis

References

Coibamide A: A Potent Antiproliferative Agent Targeting the Secretory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coibamide A, a cyclic depsipeptide of marine origin, has emerged as a potent antiproliferative agent with a unique mechanism of action, setting it apart from conventional cytotoxic compounds. Isolated from a rare marine cyanobacterium, Leptolyngbya sp., this natural product exhibits significant activity against a range of cancer cell lines, including those known for their resistance to apoptosis.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its antiproliferative potency through quantitative data, outlining key experimental protocols for its study, and visualizing its cellular effects through signaling and workflow diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and other molecules targeting the protein secretory pathway.

Introduction

This compound is an N-methyl-stabilized lariat (B8276320) depsipeptide first isolated from a marine cyanobacterium collected in the Coiba National Park, Panama.[1] Structurally, it is a highly methylated cyclic depsipeptide, a feature that may contribute to its metabolic stability and potent biological activity.[1][3] Early screenings by the National Cancer Institute (NCI) against their 60-cell line panel revealed that this compound possesses potent antiproliferative activity with a unique selectivity profile, suggesting a novel mechanism of action.[1][4] Subsequent research has elucidated that this compound exerts its cytotoxic effects by directly targeting the Sec61 protein translocon, a critical component of the endoplasmic reticulum (ER) machinery responsible for the biogenesis of most secreted and integral membrane proteins.[5] By inhibiting Sec61, this compound disrupts cellular proteostasis, leading to a cascade of downstream events including cell cycle arrest, autophagy, and ultimately, cell death.[4]

Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Sec61 protein translocon (Sec61α).[5] The Sec61 complex forms a channel through the ER membrane, facilitating the translocation of newly synthesized polypeptides from the ribosome into the ER lumen or their integration into the ER membrane. This compound binds to a lumenal cavity of Sec61α, effectively blocking the translocation of a broad range of Sec61 client proteins in a substrate-nonselective manner.[5]

This inhibition of protein translocation has several profound consequences for the cell:

  • Disruption of Proteostasis: The blockage of the secretory pathway leads to an accumulation of untranslocated proteins in the cytoplasm, inducing ER stress and activating the Unfolded Protein Response (UPR).[5]

  • Inhibition of Key Signaling Pathways: this compound has been shown to downregulate the expression of critical signaling molecules, including Vascular Endothelial Growth Factor A (VEGF-A) and its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][6] This disruption of the VEGF/VEGFR2 axis contributes to its anti-angiogenic properties.

  • Induction of Cell Cycle Arrest: Treatment with this compound leads to a G1 phase cell cycle arrest in cancer cells, preventing them from progressing to the S phase and undergoing DNA replication.[4]

  • Induction of Autophagy: this compound is a potent inducer of autophagy, the cellular process of degrading and recycling cellular components.[6] Interestingly, this induction of autophagy is mTOR-independent, distinguishing it from many classical autophagy inducers.[2][7] While initially a survival mechanism, sustained and overwhelming autophagy can lead to autophagic cell death.

  • Induction of Apoptosis: In a cell-type-specific manner, this compound can induce apoptosis, a form of programmed cell death.[6] This is often characterized by the activation of effector caspases, such as caspase-3 and caspase-7.[2][6]

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been quantified across a diverse panel of human cancer cell lines. The following tables summarize the reported GI₅₀ (50% growth inhibition), TGI (total growth inhibition), LC₅₀ (50% lethal concentration), and EC₅₀ (50% effective concentration) values.

Cell LineCancer TypeGI₅₀ (nM)Reference
MDA-MB-231Breast2.8[1][8]
LOX IMVIMelanoma7.4[1][8]
HL-60(TB)Leukemia7.4[1][8]
SNB-75CNS7.6[1][8]
ParameterLog₁₀ Molar ConcentrationReference
Mean log GI₅₀-8.04 (Range: 2.96)[1][8]
Mean log TGI-5.85 (Range: 3.43)[1][8]
Mean log LC₅₀-5.11 (Range: 2.66)[1][8]
Cell LineCancer TypeEC₅₀ (nM)Reference
U87-MGGlioblastoma28.8 ± 8.4[2]
SF-295Glioblastoma96.2 ± 23[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antiproliferative and mechanistic properties of this compound.

Cell Viability and Cytotoxicity Assays

4.1.1. Alamar Blue (Resazurin) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes in living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

    • Following treatment, add Alamar Blue reagent to each well, typically at 10% of the culture volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 570 nm with a reference wavelength of 600 nm, or measure fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background from wells with media alone.

4.1.2. MTT Assay for Cell Proliferation

  • Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.

  • Protocol:

    • Plate and treat cells with this compound as described for the Alamar Blue assay.

    • After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

4.1.3. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Protocol:

    • Plate and treat cells with this compound as previously described. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).

    • At the end of the treatment period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains the substrate and cofactor for the LDH enzymatic reaction, to each well.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

Apoptosis and Autophagy Assays

4.2.1. Caspase-3/7 Activity Assay

  • Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

4.2.2. Western Blot for LC3-II (Autophagy Marker)

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction.

  • Protocol:

    • Treat cells with this compound. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. The accumulation of LC3-II (a band at ~14-16 kDa) indicates autophagy induction.

Cell Migration and Invasion Assays

4.3.1. Wound Healing (Scratch) Assay

  • Principle: This assay assesses the collective migration of a sheet of cells. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells and debris.

    • Replace the medium with fresh medium containing this compound or a vehicle control.

    • Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

    • Quantify the rate of wound closure by measuring the change in the area of the cell-free gap over time.

4.3.2. Transwell Invasion Assay

  • Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Protocol:

    • Coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel or another basement membrane extract.

    • Seed cells, pre-starved in serum-free medium, into the upper chamber of the Transwell insert in serum-free medium containing this compound or a vehicle control.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of stained cells in multiple fields of view to quantify invasion.

Protein Expression Analysis

4.4.1. Western Blot for VEGFR2

  • Principle: To determine the effect of this compound on the expression of key signaling proteins like VEGFR2.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Lyse the cells and quantify protein concentration as described above.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for VEGFR2.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using ECL. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

4.4.2. ELISA for Secreted VEGF-A

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of VEGF-A secreted by cells into the culture medium.

  • Protocol:

    • Collect the culture medium from cells treated with this compound.

    • Coat a 96-well plate with a capture antibody specific for VEGF-A.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a series of VEGF-A standards to the wells.

    • Incubate to allow VEGF-A to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on VEGF-A.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • Calculate the concentration of VEGF-A in the samples by comparing their absorbance to the standard curve.

Cell Cycle Analysis

4.5.1. Propidium Iodide Staining and Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CoibamideA_Mechanism CoibamideA This compound Sec61 Sec61 Translocon (ER Membrane) CoibamideA->Sec61 Inhibition Inhibition Ribosome Ribosome NascentPolypeptide Nascent Polypeptide (Secretory/Membrane Proteins) Ribosome->NascentPolypeptide Translation NascentPolypeptide->Sec61 ProteinTranslocation Protein Translocation Sec61->ProteinTranslocation ER_Lumen ER Lumen ProteinTranslocation->ER_Lumen Translocation Inhibition->ProteinTranslocation CytosolicAccumulation Cytosolic Accumulation of Untranslocated Proteins Inhibition->CytosolicAccumulation ReducedSignaling Reduced Expression of VEGF-A, VEGFR2, etc. Inhibition->ReducedSignaling ER_Stress ER Stress / UPR CytosolicAccumulation->ER_Stress CellCycleArrest G1 Cell Cycle Arrest ER_Stress->CellCycleArrest Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy Apoptosis Apoptosis (Caspase-3/7 Activation) ER_Stress->Apoptosis ReducedSignaling->CellCycleArrest CellDeath Cell Death CellCycleArrest->CellDeath Autophagy->CellDeath Apoptosis->CellDeath

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability/Cytotoxicity Assays (Alamar Blue, MTT, LDH) treatment->viability proliferation Antiproliferative Effect (IC50/GI50 Determination) viability->proliferation mechanism Mechanistic Assays proliferation->mechanism apoptosis Apoptosis Assay (Caspase-3/7 Activity) mechanism->apoptosis autophagy Autophagy Assay (LC3-II Western Blot) mechanism->autophagy cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) mechanism->cell_cycle migration Migration/Invasion Assays (Wound Healing, Transwell) mechanism->migration protein_exp Protein Expression Analysis (Western Blot, ELISA for VEGF/VEGFR2) mechanism->protein_exp data_analysis Data Analysis & Interpretation apoptosis->data_analysis autophagy->data_analysis cell_cycle->data_analysis migration->data_analysis protein_exp->data_analysis conclusion Conclusion on Potency & Mechanism data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer therapeutics. Its unique mechanism of targeting the Sec61 translocon offers a distinct advantage, particularly against cancer cells that have developed resistance to conventional chemotherapeutic agents that primarily induce apoptosis. The potent, low nanomolar antiproliferative activity of this compound, coupled with its ability to induce multiple cell death pathways, underscores its therapeutic potential. Further preclinical development, including medicinal chemistry efforts to optimize its therapeutic index, is warranted to fully explore the clinical utility of this remarkable marine natural product. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the biological activities of this compound and other Sec61 inhibitors.

References

Unraveling the Intricacies of Coibamide A: A Technical Guide to its Depsipeptide Structure and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coibamide A, a cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, has emerged as a potent anti-cancer agent with a novel mechanism of action.[1][2] This technical guide provides an in-depth exploration of the structure of this compound, its cytotoxic activity against various cancer cell lines, and the molecular pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

The Depsipeptide Architecture of this compound

This compound is a highly N-methylated cyclic depsipeptide with the molecular formula C₆₅H₁₁₀N₁₀O₁₆ and a molecular weight of 1287.6 g/mol .[1][3] Its complex structure is composed of a ring of amino and hydroxy acids, including several non-proteinogenic residues. The planar structure was elucidated through a combination of NMR spectroscopy and mass spectrometry.[1] The absolute configuration was determined by chemical degradation followed by chiral HPLC and GC-MS analyses.[1] The cyclic nature of the molecule is crucial for its bioactivity, as linearized versions of this compound lose their cytotoxic effects.[4]

The constituent residues of this compound include N-Me-L-Ile, N-Me-L-Leu, N-Me-L-Ala, N-Me-L-Thr, and α-hydroxyisovaleric acid (HIV).[1] The high degree of N-methylation is a common feature of cyanobacterial peptides and is thought to enhance pharmacological properties such as lipophilicity and proteolytic stability.[1]

Potent Antiproliferative and Cytotoxic Activity

This compound exhibits potent antiproliferative and cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations. Its unique profile in the National Cancer Institute's 60-cell line screen (NCI-60) suggests a novel mechanism of action.[1][2]

Cell LineCancer TypeGI₅₀ (nM)LC₅₀ (nM)Reference
MDA-MB-231Breast Cancer2.8-[1][5]
LOX IMVIMelanoma7.4-[1][5]
HL-60(TB)Leukemia7.4-[1][5]
SNB-75CNS Cancer7.6-[1][5]
NCI-H460Lung Cancer-< 23[1]
Neuro-2aNeuroblastoma-< 23[1]
U87-MGGlioblastoma-EC₅₀ < 100[4][6]
SF-295Glioblastoma-EC₅₀ < 100[4][6]

Table 1: Cytotoxic and Antiproliferative Activity of this compound against Various Cancer Cell Lines. GI₅₀ represents the concentration for 50% growth inhibition, LC₅₀ represents the concentration for 50% cell killing, and EC₅₀ represents the half-maximal effective concentration for cytotoxicity.

Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of this compound has been identified as the Sec61α subunit of the Sec61 protein translocon, a highly conserved channel responsible for the translocation of nascent polypeptides into the endoplasmic reticulum (ER).[7][8] By binding to Sec61, this compound non-selectively inhibits the biogenesis of a wide range of secretory and membrane proteins.[7][9] This disruption of protein translocation leads to ER stress and the activation of the Unfolded Protein Response (UPR).[10]

Interestingly, this compound induces autophagy in an mTOR-independent manner.[4][10][11] This is a key finding, as the mTOR pathway is a central regulator of cell growth and a common target for cancer therapeutics. The mTOR-independent autophagy induced by this compound suggests a unique mechanism that could be effective in cancers resistant to mTOR inhibitors.[4][6] Ultimately, the cellular stress induced by this compound leads to G1 phase cell cycle arrest and apoptosis in a cell-type-specific manner.[1][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

CoibamideA_Pathway cluster_membrane Endoplasmic Reticulum Sec61 Sec61 Protein Translocation Inhibition Protein Translocation Inhibition Sec61->Protein Translocation Inhibition This compound This compound This compound->Sec61 Binds to Sec61α Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->Sec61 Ribosome Ribosome Ribosome->Sec61 Delivers Nascent Polypeptide ER Stress ER Stress Protein Translocation Inhibition->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation mTOR-independent Autophagy mTOR-independent Autophagy UPR Activation->mTOR-independent Autophagy G1 Cell Cycle Arrest G1 Cell Cycle Arrest UPR Activation->G1 Cell Cycle Arrest Apoptosis Apoptosis UPR Activation->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTS) Cell Viability Assay (MTS) This compound Treatment->Cell Viability Assay (MTS) Apoptosis Assay (Caspase-Glo) Apoptosis Assay (Caspase-Glo) This compound Treatment->Apoptosis Assay (Caspase-Glo) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) This compound Treatment->Western Blot (Signaling Proteins) Data Analysis Data Analysis Cell Viability Assay (MTS)->Data Analysis Apoptosis Assay (Caspase-Glo)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Western Blot (Signaling Proteins)->Data Analysis

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol utilizes a luminescent caspase-3/7 assay to quantify apoptosis induction by this compound.

Materials:

  • White-walled 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTS assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.

Western Blotting for mTOR Pathway and UPR Proteins

This protocol outlines the steps for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-BiP, anti-CHOP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Sec61 Translocon Binding Assay (Conceptual Protocol)

Principle: A photoaffinity probe is a chemically modified version of this compound that contains a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the nearest interacting protein, in this case, Sec61α. The tagged protein can then be identified and analyzed.

Conceptual Steps:

  • Synthesis of Photoaffinity Probe: Synthesize a this compound analog incorporating a photoreactive moiety (e.g., a diazirine or benzophenone).

  • Cell Treatment: Treat cancer cells with the photoaffinity probe.

  • UV Crosslinking: Expose the cells to UV light to induce covalent binding of the probe to its target.

  • Cell Lysis and Protein Enrichment: Lyse the cells and enrich for the protein-probe complex, for example, by using a tag on the probe (e.g., biotin) for affinity purification.

  • Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against Sec61α to confirm the interaction. Mass spectrometry can be used to identify the binding site.

Conclusion

This compound represents a promising new class of anti-cancer compounds with a unique mechanism of action targeting the Sec61 translocon. Its potent cytotoxicity and ability to induce mTOR-independent autophagy make it a valuable lead for the development of novel cancer therapeutics, particularly for tumors resistant to conventional therapies. The detailed structural information and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this remarkable natural product.

References

Preliminary In Vitro Studies of Coibamide A Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent, N-methyl-stabilized cyclic depsipeptide isolated from a marine cyanobacterium of the Leptolyngbya species, discovered as part of an International Cooperative Biodiversity Groups (ICBG) program in Panama.[1][2] This natural product has garnered significant interest within the drug development community due to its powerful antiproliferative and cytotoxic activities against a range of human cancer cell lines.[1][2][3] Initial screenings, particularly against the National Cancer Institute's 60-cell line panel (NCI-60), revealed a unique profile of activity, suggesting a novel mechanism of action distinct from known anticancer agents. This guide provides a detailed overview of the preliminary in vitro cytotoxicity data, experimental methodologies, and early mechanistic insights into this compound.

Quantitative Cytotoxicity Data

The antiproliferative and cytotoxic effects of this compound have been quantified across numerous cancer cell lines. The data consistently demonstrate its high potency, often in the low nanomolar to sub-nanomolar range.

Table 1: NCI-60 Human Tumor Cell Line Screening Summary

This compound was evaluated against the NCI's panel of 60 cancer cell lines, yielding the following mean parameters, which indicate both high potency and significant histological selectivity.

ParameterMean Log10 ValueMolar Value Equivalent
GI50 (Growth Inhibition 50%)-8.04~9.12 nM
TGI (Total Growth Inhibition)-5.85~1.41 µM
LC50 (Lethal Concentration 50%)-5.11~7.76 µM
Table 2: High-Potency Activity of this compound in Specific Cancer Cell Lines

Several cell lines within the NCI-60 panel and other studies demonstrated exceptional sensitivity to this compound.

Cell LineCancer TypeParameterValue (nM)Reference
MDA-MB-231Breast CancerGI502.8
MDA-MB-231Breast CancerIC501.6
LOX IMVIMelanomaGI507.4
HL-60(TB)LeukemiaGI507.4
SNB-75CNS CancerGI507.6
NCI-H460Lung CancerLC50< 23
Neuro-2a (mouse)NeuroblastomaLC50< 23
U87-MGGlioblastomaEC5028.8
SF-295GlioblastomaEC5096.2
HCC-2998Colon CancerGI50< 1

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound's cytotoxicity.

Cell Lines and Culture Conditions

A variety of human and murine cancer cell lines were used in the initial studies.

  • Commonly Used Cell Lines: U87-MG and SF-295 (glioblastoma), MDA-MB-231 (breast cancer), NCI-H460 (lung cancer), HCT-116 (colon cancer), A549 (lung cancer), and mouse embryonic fibroblasts (MEFs).

  • Culture Media: Cells were typically maintained in standard media such as Minimum Essential Medium (MEM), Dulbecco's Modified Eagle Medium (DMEM), or McCoy's 5A medium.

  • Supplementation: Media were supplemented with 10% Fetal Bovine Serum (FBS) and standard antibiotics (e.g., 1% penicillin/streptomycin).

  • Incubation Conditions: All cell lines were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity and Cell Viability Assays

Multiple methods were used to assess the impact of this compound on cell viability and proliferation.

  • General Protocol: Cells were typically seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, they were treated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified duration, commonly 72 hours.

  • Metabolic Assays:

    • MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product, quantifying cell viability.

    • Alamar Blue (Resazurin) Assay: This assay uses the redox indicator resazurin, which is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to determine the number of living cells.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Efflux Assay: This assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage, serving as an indicator of cytotoxicity.

    • Trypan Blue Exclusion Test: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. This method was used to count viable and non-viable cells over time.

Cell Cycle Analysis

Flow cytometry was employed to investigate the antiproliferative effects of this compound.

  • Methodology: Cancer cells were treated with this compound for a defined period. Following treatment, cells were harvested, fixed, and stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells was then analyzed by a flow cytometer.

  • Finding: These studies revealed that this compound causes a significant, dose-dependent increase in the population of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population, indicating cell cycle arrest at the G1/S transition.

G_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells in 96-Well Plates adhere Incubate for 24h for Adhesion seed->adhere treat Add this compound (Varying Concentrations) adhere->treat incubate Incubate for 48-72h treat->incubate assay Perform Viability/Cytotoxicity Assay (e.g., MTS, Alamar Blue, LDH) incubate->assay readout Measure Signal (Absorbance/Fluorescence) assay->readout calc Calculate IC50 / EC50 Values readout->calc caption General workflow for in vitro cytotoxicity assessment.

General workflow for in vitro cytotoxicity assessment.

Preliminary Mechanism of Action

Initial investigations into this compound's mechanism revealed a unique mode of action targeting the protein secretory pathway.

Targeting the Sec61 Translocon

The primary molecular target of this compound has been identified as the Sec61 protein translocon, a highly conserved channel responsible for the import of nascent secretory and membrane proteins into the endoplasmic reticulum (ER).

  • Binding Site: this compound directly targets the Sec61α subunit.

  • Inhibition: This binding results in a broad, substrate-nonselective inhibition of cotranslational protein translocation into the ER. This action disrupts the biogenesis of a wide array of essential proteins, including growth factor receptors and secreted ligands.

Downstream Cellular Effects

Inhibition of the Sec61 translocon triggers a cascade of cellular stress responses.

  • Inhibition of Angiogenic Factors: this compound treatment leads to a reduction in the expression of key angiogenic proteins, including the secreted Vascular Endothelial Growth Factor A (VEGF-A) and its integral membrane receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Induction of Autophagy: this compound induces the accumulation of autophagosomes. This process is notably independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy, distinguishing its action from many other autophagy inducers.

  • Cell Death Induction: The profound disruption of protein homeostasis ultimately leads to cell death. The specific morphology of cell death appears to be cell-type dependent. For instance, SF-295 glioblastoma cells undergo apoptosis, characterized by the activation of caspase-3. In contrast, U87-MG glioblastoma cells exhibit extensive cytoplasmic vacuolization without clear apoptotic features.

G_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_CellularResponse Cellular Response CoibamideA This compound Sec61 Sec61 Translocon (Sec61α subunit) CoibamideA->Sec61 Binds & Inhibits ProteinTranslocation Protein Translocation (VEGF-A, VEGFR2, etc.) Sec61->ProteinTranslocation Facilitates ER_Stress ER Stress & Unfolded Protein Response ProteinTranslocation->ER_Stress Inhibition Leads To Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy CellDeath Cell Death (Apoptosis / Other) ER_Stress->CellDeath Autophagy->CellDeath caption Proposed mechanism of this compound cytotoxicity.

Proposed mechanism of this compound cytotoxicity.

References

Coibamide A: A Novel Marine Depsipeptide's Mechanism of Action and Therapeutic Potential in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The marine-derived N-methyl-stabilized depsipeptide, Coibamide A, has emerged as a potent cytotoxic agent with a unique mechanism of action against glioblastoma cells. This document provides a comprehensive technical overview of the current understanding of this compound's effects on glioblastoma cell proliferation, detailing its molecular targets, impacted signaling pathways, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Introduction: The Challenge of Glioblastoma and Novel Therapeutic Agents

Glioblastoma is a grade IV astrocytoma characterized by rapid, infiltrative growth and profound resistance to conventional therapies. The prognosis for GBM patients is grim, necessitating the discovery of novel therapeutic agents with distinct mechanisms of action.[1] Natural products, particularly from marine sources, represent a rich reservoir of chemical diversity for drug discovery. This compound, a cytotoxic lariat (B8276320) depsipeptide isolated from a rare marine cyanobacterium, has demonstrated potent anti-proliferative activity against multiple cancer cell lines, with a particularly high sensitivity noted in all six human glioma lines from the NCI-60 panel.[2][3] Its "COMPARE-negative" profile suggests a novel mechanism of action, distinct from existing chemotherapeutics.[4][5]

This guide synthesizes the findings on this compound's activity in glioblastoma, focusing on its induction of mTOR-independent autophagy, inhibition of the Sec61 translocon, and subsequent effects on cell viability, proliferation, and invasion.

Quantitative Analysis of this compound's Bioactivity in Glioblastoma

This compound exhibits potent, concentration- and time-dependent cytotoxicity against a range of glioblastoma cell lines and patient-derived glioma stem-like cells (GSCs).[5][6]

Cytotoxicity in Established Glioblastoma Cell Lines

This compound induces cell death in multiple GBM cell lines with effective concentrations (EC₅₀) below 100 nM.[5] The cytotoxic efficacy of this compound and its diastereomers varies across different cell lines, highlighting a potential for selective activity.

Cell LineCompoundIC₅₀ / CC₅₀ (nM)Assay Duration (h)Reference
U87-MG This compound~10 - 2072[6]
[L-Hiv²]-CbA~10072[6]
[L-Hiv²,L-MeAla¹¹]-CbA> 100072[6]
SF-295 This compound~1072[6]
[L-Hiv²]-CbA~20072[6]
[L-Hiv²,L-MeAla¹¹]-CbA> 100072[6]
U251 This compound~1072[6]
[L-Hiv²]-CbA~30072[6]
[L-Hiv²,L-MeAla¹¹]-CbA> 100072[6]
SF-268 This compound~2072[6]
[L-Hiv²]-CbA~10072[6]
[L-Hiv²,L-MeAla¹¹]-CbA> 100072[6]
Activity Against Patient-Derived Glioma Stem-like Cells (GSCs)

GSCs are a key driver of GBM recurrence and treatment resistance. This compound and its analogs demonstrate remarkable toxicity against multiple patient-derived GSC lines, often with subnanomolar to low micromolar IC₅₀ values.[6]

GSC LineThis compound (IC₅₀)[L-Hiv²]-CbA (IC₅₀)[L-Hiv²,L-MeAla¹¹]-CbA (IC₅₀)Reference
GSC 83 ~1 µM> 1 µM> 1 µM[6]
GSC 114 < 1 nM~10 nM~100 nM[6]
GSC 157 ~1 nM~10 nM~1 µM[6]
GSC 164 ~1 nM~100 nM~1 µM[6]
GSC 228 < 1 nM~10 nM~100 nM[6]
GSC 296 < 1 nM~10 nM~100 nM[6]
Functional Effects on Glioblastoma Cells

Beyond direct cytotoxicity, this compound impacts several critical cellular processes that contribute to glioblastoma's aggressive phenotype.

EffectCell Line(s)ConcentrationObservationReference
LDH Release U87-MG, SF-295100 nMSignificant increase in Lactate (B86563) Dehydrogenase release after 4 days, indicating loss of membrane integrity.[7]
Caspase-3/7 Activation SF-29530 nMSignificant activation of caspase-3/7, indicative of apoptosis.[4][8]
Cell Cycle Arrest U87-MG, SF-295Not specifiedArrest at the G1 phase of the cell cycle.[2][9]
Inhibition of Migration U87-MG, SF-2953-20 nMReduced migratory and invasive capacity.[2][9]
VEGFA Secretion U87-MGLow nMInhibition of extracellular Vascular Endothelial Growth Factor A secretion.[2]

Molecular Mechanisms of Action

This compound's anti-proliferative effects in glioblastoma are driven by at least two distinct but potentially interconnected mechanisms: direct inhibition of the Sec61 protein translocon and the induction of mTOR-independent autophagy.

Inhibition of the Sec61 Translocon

The primary molecular target of this compound is the Sec61α subunit of the Sec61 protein translocon, a critical channel for the entry of secretory and membrane proteins into the endoplasmic reticulum (ER).[10]

  • Mechanism: By binding to Sec61, this compound acts as a broad, substrate-nonselective inhibitor of ER protein import.[10]

  • Downstream Effects: This blockade prevents the biogenesis of key proteins required for cancer cell proliferation and survival. Notably, this compound inhibits the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR2.[2][8] This antiangiogenic activity is crucial, as glioblastoma is a highly vascularized tumor.[11] The inhibition of a wide range of secreted proteins (secretome) and membrane proteins disrupts critical signaling and survival pathways in glioblastoma cells.[12]

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sec61 Sec61 Translocon Protein Secretory & Membrane Proteins (e.g., VEGFA, VEGFR2) Sec61->Protein Translocation Proliferation Cell Proliferation & Survival Protein->Proliferation Angiogenesis Angiogenesis Protein->Angiogenesis Ribosome Ribosome Ribosome->Sec61 Protein Translation CoibamideA This compound CoibamideA->Sec61 Inhibits CoibamideA->Inhibition_Proliferation Inhibits CoibamideA->Inhibition_Angiogenesis Inhibits Inhibition_Proliferation->Proliferation Inhibition_Angiogenesis->Angiogenesis

This compound inhibits the Sec61 translocon, blocking protein biogenesis.
Induction of mTOR-Independent Autophagy and Cell Death

This compound induces a rapid and sustained autophagic response in glioblastoma cells.[3][4] Crucially, this process is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy that is often dysregulated in glioblastoma.[1][11]

  • mTOR-Independence: Studies show that this compound treatment does not alter the phosphorylation state of key mTORC1 downstream targets, including p70 S6K1, S6 ribosomal protein, and 4EBP-1.[4][5] This distinguishes its mechanism from mTOR inhibitors like rapamycin or AZD 8055.[3][4]

  • Autophagosome Accumulation: this compound leads to a significant increase in the levels of LC3-II, a key marker of autophagosome formation, in U87-MG and SF-295 cells.[1][4]

  • Cell-Type Specific Death: The ultimate outcome of this compound treatment varies by cell type.

    • In SF-295 cells , it triggers classic apoptosis, characterized by caspase-3 activation.[4][5]

    • In U87-MG cells , which can be apoptosis-resistant, this compound induces a distinct form of cell death characterized by extensive cytoplasmic vacuolization without clear apoptotic features.[4][5] This suggests that this compound can overcome resistance to apoptosis.

cluster_autophagy Autophagy Induction cluster_celldeath Cell Death Outcome CoibamideA This compound mTORC1 mTORC1 Complex LC3_II LC3-II Formation (Autophagosome Accumulation) CoibamideA->LC3_II Induces mTORC1->LC3_II Inhibits Apoptosis Apoptosis (SF-295 cells) Caspase-3 Activation LC3_II->Apoptosis NonApoptotic Non-Apoptotic Death (U87-MG cells) Cytoplasmic Vacuolization LC3_II->NonApoptotic Nutrients Nutrients/ Growth Factors Nutrients->mTORC1

This compound induces mTOR-independent autophagy leading to cell death.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced literature for studying this compound's effects on glioblastoma cells.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines U87-MG, SF-295, and U251 are commonly used.[3][4]

  • Media: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity and Viability Assays

This workflow outlines a typical experiment to determine the cytotoxic effect of this compound.

cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay & Analysis Seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plates Adhere 2. Allow Adherence (24 hours) Seed->Adhere Treat 3. Treat with this compound (serial dilutions) or Vehicle (DMSO) Adhere->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Add Viability Reagent (MTS, Alamar Blue) Incubate->Assay Read 6. Read Absorbance/ Fluorescence Assay->Read Analyze 7. Analyze Data (Calculate IC₅₀) Read->Analyze

Workflow for a typical cell viability assay (e.g., MTS).
  • Trypan Blue Exclusion: To assess membrane integrity, cells are harvested and stained with Trypan Blue. Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.[7]

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage. The medium is collected, and LDH content is measured using a commercially available colorimetric assay kit relative to total LDH in control cell lysates.[7]

  • MTS/Alamar Blue Assays: These metabolic assays measure the reduction of a reagent by viable cells. Reagent is added to wells, incubated, and absorbance or fluorescence is measured to quantify cell viability.[10]

Immunoblotting

This protocol is used to detect the levels and phosphorylation status of specific proteins in signaling pathways.

  • Cell Lysis: After treatment with this compound (e.g., 30 nM for 4 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[3][4]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3, phospho-p70 S6K1, total p70 S6K1, Tubulin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3][4]

start Cell Treatment & Harvesting lysis Lysis & Protein Quantification start->lysis sds SDS-PAGE (Separation by size) lysis->sds transfer PVDF Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Overnight) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analyze Analysis of Protein Levels detect->analyze

General workflow for an immunoblotting experiment.

In Vivo Efficacy

Preclinical studies in a subcutaneous U87-MG glioblastoma xenograft model have demonstrated this compound's potent in vivo antitumor activity.[2] Established tumors failed to grow for up to 28 days in mice treated with 0.3 mg/kg doses of this compound.[2][8] These findings underscore the translational potential of this compound, although further studies are needed to optimize its therapeutic window and address potential toxicities.[2]

Conclusion and Future Directions

This compound is a promising anti-cancer agent for glioblastoma with a novel mechanism of action. Its ability to target the Sec61 translocon and induce mTOR-independent autophagy allows it to circumvent common resistance pathways. The potent cytotoxicity observed in both established GBM cell lines and patient-derived glioma stem-like cells highlights its therapeutic potential.[6]

Future research should focus on:

  • Improving the Therapeutic Index: Medicinal chemistry efforts to generate analogs with an improved toxicity profile are crucial for clinical translation.[2]

  • Combination Therapies: Investigating this compound in combination with standard-of-care treatments or other targeted therapies could yield synergistic effects.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could help stratify patient populations for future clinical trials.

This compound represents a unique natural product scaffold for the development of new strategies against treatment-resistant cancers like glioblastoma.[4][5]

References

Initial Anti-Cancer Screening of Coibamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a cyclic depsipeptide of marine origin, has emerged as a potent anti-cancer agent with a unique mechanism of action. Isolated from a Panamanian marine cyanobacterium, this natural product has demonstrated significant cytotoxic and anti-proliferative activities against a broad spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the initial pre-clinical screening of this compound, focusing on its anti-cancer properties. It consolidates key quantitative data, details essential experimental protocols, and visualizes the compound's mechanism of action through its impact on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

This compound is a structurally complex cyclic depsipeptide that has garnered significant attention in the scientific community due to its potent anti-cancer properties and its novel mechanism of action.[1] Initial screenings, including those conducted by the National Cancer Institute (NCI), have revealed its efficacy against various cancer cell lines, highlighting its potential as a lead compound for the development of new cancer therapeutics.[1][2] This guide will delve into the foundational studies that have characterized the anti-cancer profile of this compound.

Cytotoxicity Profile of this compound

This compound has exhibited potent cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen provided the initial broad-spectrum analysis of its activity.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a pivotal tool in the early-stage evaluation of potential anti-cancer compounds. It assesses the growth inhibition and lethality of a compound against 60 different human cancer cell lines, representing nine distinct cancer types. For this compound, the mean log values for GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) from the NCI-60 screen indicate both high potency and a degree of selectivity for certain cancer types.

ParameterMean log Concentration (M)Range
GI50 -8.042.96
TGI -5.853.43
LC50 -5.112.66
Table 1: Mean cytostatic and cytotoxic parameters of this compound from the NCI-60 screen.

This compound demonstrated particular potency against several cell lines within the NCI-60 panel.

Cell LineCancer TypeGI50 (nM)
MDA-MB-231 Breast Cancer2.8
LOX IMVI Melanoma7.4
HL-60(TB) Leukemia7.4
SNB-75 CNS Cancer7.6
Table 2: Notable potent activity of this compound against specific NCI-60 cell lines.
Activity Against Glioblastoma Cell Lines

Subsequent studies have focused on the efficacy of this compound against specific cancer types, such as glioblastoma, a particularly aggressive brain cancer.

Cell LineEC50 (nM)
U87-MG 28.8 ± 8.4
SF-295 96.2 ± 23
Table 3: Cytotoxic efficacy of this compound in human glioblastoma cell lines after 72 hours of exposure.
Activity Against Breast Cancer Cell Lines

This compound has also shown promising activity against various breast cancer cell lines, with EC50 values reported to be in the nanomolar range (0.4 nM to 4 nM).

Mechanism of Action

The anti-cancer effects of this compound are attributed to its unique mechanism of action, which distinguishes it from many conventional chemotherapeutic agents. The primary mechanisms identified are the induction of mTOR-independent autophagy and the inhibition of the Sec61 protein translocon.

mTOR-Independent Autophagy

This compound induces autophagy, a cellular process of self-degradation, in a manner that is independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This is a significant finding, as the mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. The ability of this compound to induce autophagy without inhibiting mTORC1 suggests a novel therapeutic avenue.

mTOR_Independent_Autophagy CoibamideA This compound UnknownTarget Upstream Target (Unknown) CoibamideA->UnknownTarget Activates AutophagyInduction Autophagy Induction UnknownTarget->AutophagyInduction mTORC1 mTORC1 p70S6K1 p70 S6K1 mTORC1->p70S6K1 Inhibits _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ULK1 ULK1 (Ser-757) mTORC1->ULK1 Inhibits

This compound induces autophagy independently of mTORC1 signaling.
Inhibition of Sec61 Translocon

A key molecular target of this compound has been identified as the Sec61 protein translocon, a cellular machinery responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum. By binding to the Sec61α subunit, this compound inhibits the biogenesis of a wide range of secretory and membrane proteins that are crucial for cancer cell survival and proliferation.

Sec61_Inhibition CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits ProteinTranslocation Protein Translocation (into ER) Sec61->ProteinTranslocation NascentPolypeptide Nascent Polypeptide Chain NascentPolypeptide->Sec61 Enters SecretoryMembraneProteins Secretory & Membrane Proteins ProteinTranslocation->SecretoryMembraneProteins Leads to CellProliferation Cancer Cell Proliferation & Survival SecretoryMembraneProteins->CellProliferation Supports

This compound inhibits cancer cell proliferation by targeting Sec61.

Effects on Cell Cycle and Apoptosis

This compound exerts its anti-proliferative effects in part by inducing cell cycle arrest and, in some cell types, apoptosis.

Cell Cycle Arrest

Flow cytometry studies have revealed that this compound causes a significant dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population. This G1 arrest prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.

Induction of Apoptosis

In certain cancer cell lines, this compound has been shown to induce apoptosis, or programmed cell death. This is characterized by the activation of caspases, key enzymes in the apoptotic cascade. For instance, in SF-295 glioblastoma cells, this compound treatment leads to the activation of caspase-3/7. However, in other cell lines like U87-MG, cell death appears to occur through a caspase-independent mechanism, highlighting the cell-type-specific responses to this compound.

Experimental Protocols

The following are generalized protocols for the key assays used in the initial screening of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50/IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate Cell Viability & IC50 ReadAbsorbance->Analyze

A simplified workflow for the MTT cytotoxicity assay.

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with an LDH reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, to allow the conversion of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow Start Culture & Treat Cells Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Cell Populations Analyze->Quantify

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Culture and Treatment: Treat cells with this compound as previously described.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the PI-stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The initial screening of this compound has established it as a highly potent anti-cancer agent with a promising and unique mechanism of action. Its ability to induce mTOR-independent autophagy and inhibit the Sec61 translocon presents novel strategies for cancer therapy. The significant cytotoxicity observed in various cancer cell lines, particularly in aggressive cancers like glioblastoma, underscores its therapeutic potential. Further research, including in vivo studies and medicinal chemistry efforts to optimize its pharmacological properties, is warranted to fully explore the clinical utility of this compound and its analogs. This guide provides a foundational resource for researchers embarking on or continuing the investigation of this remarkable marine natural product.

References

Methodological & Application

Total Synthesis of Coibamide A: A Detailed Overview of Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A, a potent cytotoxic cyclodepsipeptide isolated from a Panamanian marine cyanobacterium, has garnered significant attention in the scientific community due to its unique structure and promising anticancer activity. Its complex architecture, featuring a high degree of N-methylation and a macrocyclic core, presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the total synthesis protocols developed for this compound, detailing both solid-phase and solution-phase strategies. The information is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Biological Activity

This compound is a cyclic depsipeptide characterized by a 22-membered macrocycle containing multiple N-methylated amino acids. Its potent antiproliferative activity has been demonstrated against a range of cancer cell lines, with IC50 values in the nanomolar range. Mechanistic studies have revealed that this compound exerts its cytotoxic effects by targeting the Sec61 protein translocon, a critical component of the protein secretion pathway in eukaryotic cells. This distinct mechanism of action makes this compound a promising lead compound for the development of novel anticancer therapeutics.

Synthetic Strategies: A Comparative Overview

Several research groups have successfully accomplished the total synthesis of this compound, employing distinct and innovative strategies. The primary approaches can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation.

Solid-Phase Peptide Synthesis (SPPS): This approach offers the advantage of simplified purification by anchoring the growing peptide chain to a solid support. Key steps in the SPPS of this compound typically involve:

  • Resin Loading: Attachment of the first amino acid to a suitable solid support.

  • Iterative Deprotection and Coupling: Stepwise addition of protected amino acid building blocks.

  • On-Resin N-Methylation: Introduction of methyl groups to the amide nitrogens.

  • Macrocyclization: Formation of the macrocyclic ring, often performed on-resin or after cleavage from the support.

  • Cleavage and Deprotection: Release of the final product from the resin and removal of all protecting groups.

Solution-Phase Synthesis: This classical approach involves the synthesis of peptide fragments in solution, followed by their strategic coupling to assemble the full-lenth linear precursor, which is then cyclized. Key features of this strategy include:

  • Fragment Synthesis: Preparation of protected peptide segments.

  • Fragment Coupling: Ligation of the fragments using potent coupling reagents.

  • Global Deprotection: Removal of all protecting groups.

  • Macrocyclization: Intramolecular cyclization to form the final product.

The choice between these strategies often depends on factors such as the desired scale of synthesis, the availability of specialized equipment, and the specific challenges posed by the target molecule's structure.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative total syntheses of this compound, allowing for a direct comparison of the different approaches.

Synthetic Strategy Research Group Key Cyclization Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
Solid-Phase Peptide SynthesisYao, et al.On-resin macrolactamizationNot explicitly stated~12%[1]
Solution-Phase SynthesisHe, et al.[(4+1)+3+3]-peptide fragment-couplingNot explicitly statedNot explicitly stated[2]
Solid-Phase Peptide SynthesisOishi and FujiiMacrolactonizationNot explicitly statedLow yield[2]

Table 1: Comparison of Total Synthesis Strategies for this compound.

Cell Line Natural this compound IC50 (nM) Synthetic this compound (Yao, et al.) IC50 (nM) Reference
MDA-MB-231 (Breast Cancer)2.83.9[1][3]
NCI-H460 (Lung Cancer)< 23Not reported
U87-MG (Glioblastoma)28.8 (EC50)Not reported
SF-295 (Glioblastoma)96.2 (EC50)Not reported

Table 2: Cytotoxicity of Natural and Synthetic this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments in the total synthesis of this compound, drawing from published literature.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor (Adapted from Yao, et al.)

Materials:

  • Fmoc-protected amino acids (including N-methylated variants)

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: The C-terminal amino acid is loaded onto the 2-CTC resin using DIC and HOBt in DMF. The loading efficiency is determined by Fmoc quantification.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with DIC/HOBt in DMF and coupled to the deprotected N-terminus on the resin. The coupling reaction is monitored for completion using a Kaiser test. For sterically hindered N-methylated amino acids, stronger coupling reagents like HATU or COMU may be required.

  • Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence to assemble the linear peptide chain.

  • On-Resin N-Methylation (if applicable): For non-commercially available N-methylated amino acids, on-resin methylation can be performed using procedures like the reductive amination of a temporary protecting group followed by methylation with formaldehyde (B43269) and a reducing agent.

  • Final Fmoc Deprotection: The N-terminal Fmoc group of the completed linear peptide is removed as described in step 2.

Protocol 2: On-Resin Macrocyclization (Adapted from Yao, et al.)

Materials:

  • Resin-bound linear peptide

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • The resin-bound linear peptide with a deprotected N-terminus and a C-terminal carboxylic acid is swelled in DMF.

  • A solution of BOP and DIPEA in DMF is added to the resin.

  • The reaction is allowed to proceed at room temperature for several hours to overnight, with gentle agitation.

  • The completion of the macrocyclization is monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.

  • Upon completion, the resin is washed extensively with DMF and DCM.

Protocol 3: Cleavage from Resin and Final Deprotection

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether (cold)

Procedure:

  • The resin is treated with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

  • The resin is filtered off, and the filtrate containing the crude peptide is collected.

  • The crude peptide is precipitated by adding cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold ether, and dried under vacuum.

  • The crude product is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for the solid-phase synthesis of this compound and its mechanism of action.

Solid_Phase_Synthesis_of_Coibamide_A start Start: 2-CTC Resin loading 1. Loading of First Fmoc-Amino Acid start->loading deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection1 coupling 3. Coupling of Next Fmoc-Amino Acid (DIC/HOBt or HATU) deprotection1->coupling repeat Repeat Steps 2 & 3 for all Amino Acids coupling->repeat linear_peptide Linear Peptide on Resin repeat->linear_peptide n times cyclization 4. On-Resin Macrocyclization (BOP/DIPEA) linear_peptide->cyclization cleavage 5. Cleavage & Deprotection (TFA Cocktail) cyclization->cleavage purification 6. RP-HPLC Purification cleavage->purification coibamide_a This compound purification->coibamide_a

Caption: General workflow for the solid-phase synthesis of this compound.

Coibamide_A_Mechanism_of_Action coibamide This compound sec61 Sec61 Translocon (in ER Membrane) coibamide->sec61 Binds to nascent_peptide Nascent Polypeptide Chain sec61->nascent_peptide Translocates translocation_inhibition Inhibition of Protein Translocation into ER sec61->translocation_inhibition ribosome Ribosome ribosome->sec61 Delivers protein_misfolding Accumulation of Misfolded Proteins translocation_inhibition->protein_misfolding er_stress ER Stress protein_misfolding->er_stress apoptosis Apoptosis / Cell Death er_stress->apoptosis

References

Synthesizing Coibamide A Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Coibamide A Analogues, Potent Antiproliferative Agents Targeting the Sec61 Translocon.

This compound, a cyclic depsipeptide isolated from a marine cyanobacterium, has garnered significant interest in the field of drug discovery due to its potent antiproliferative activity against a range of cancer cell lines.[1][2][3] Its unique mechanism of action, which involves the inhibition of the Sec61 translocon, a critical component of the protein secretion pathway, makes it a promising lead for the development of novel anticancer therapeutics.[4][5][6] This document provides detailed application notes and protocols for the synthesis of this compound and its analogues, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a structurally complex natural product characterized by a high degree of N-methylation and the presence of several non-proteinogenic amino acids.[1][2][7] Its biological activity stems from its ability to bind to the α-subunit of the Sec61 translocon, thereby blocking the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[4][6] This disruption of protein secretion leads to cell stress, induction of autophagy, and ultimately, apoptosis in cancer cells. The unique mode of action of this compound offers a potential therapeutic window for cancers that are dependent on high rates of protein synthesis and secretion.

The synthesis of this compound and its analogues is a challenging yet crucial endeavor for conducting detailed structure-activity relationship (SAR) studies and developing more potent and selective drug candidates. Both solid-phase peptide synthesis (SPPS) and solution-phase strategies have been successfully employed to access these complex molecules.

This compound's Impact on the Sec61 Translocon

The following diagram illustrates the inhibitory effect of this compound on the Sec61-mediated protein translocation process.

CoibamideA_Mechanism cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with signal peptide) Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Co-translational translocation Coibamide_A This compound Coibamide_A->Sec61 Inhibition Translocated_Polypeptide Translocated Polypeptide Sec61->Translocated_Polypeptide Translocation Folding Protein Folding & Modification Translocated_Polypeptide->Folding

Caption: this compound inhibits protein translocation by targeting the Sec61 translocon.

Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis. Each strategy offers distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides and has been successfully adapted for this compound analogues.[8][9] The key advantages of SPPS include the ease of purification at each step and the potential for automation. A general workflow for the Fmoc-based SPPS of a linear this compound precursor is outlined below.

SPPS_Workflow Resin 1. Resin Swelling (e.g., 2-Cl-Trt resin) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat Repeat->Amino_Acid_Coupling for each amino acid Cleavage 5. Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage After final amino acid Purification 6. Purification (RP-HPLC) Cleavage->Purification Macrolactamization 7. Macrolactamization (Solution Phase) Purification->Macrolactamization Final_Purification 8. Final Purification (RP-HPLC) Macrolactamization->Final_Purification

Caption: General workflow for the solid-phase synthesis of this compound analogues.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility in terms of scale and the ability to purify and characterize intermediates. This approach often involves the synthesis of peptide fragments, which are then coupled together to form the linear precursor, followed by macrolactamization. A representative fragment-based solution-phase strategy is depicted below.

Solution_Phase_Strategy cluster_Fragments Fragment Synthesis Fragment1 Fragment 1 (e.g., Residues 1-4) Coupling1 Fragment Coupling Fragment1->Coupling1 Fragment2 Fragment 2 (e.g., Residues 5-7) Fragment2->Coupling1 Fragment3 Fragment 3 (e.g., Residues 8-11) Coupling2 Fragment Coupling Fragment3->Coupling2 Intermediate Linear Intermediate Coupling1->Intermediate Intermediate->Coupling2 Linear_Precursor Full-Length Linear Precursor Coupling2->Linear_Precursor Macrolactamization Macrolactamization Linear_Precursor->Macrolactamization Cyclic_Peptide Cyclic this compound Analogue Macrolactamization->Cyclic_Peptide

Caption: Fragment-based solution-phase synthesis strategy for this compound analogues.

Experimental Protocols

The following section provides detailed protocols for the key steps in the synthesis of this compound analogues, primarily focusing on the more commonly employed solid-phase approach.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear this compound analogue precursor on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including N-methylated and other non-proteinogenic amino acids)

  • N,N'-Diisopropylethylamine (DIEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) or similar coupling reagent

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether (cold)

Procedure:

  • Resin Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIEA (8 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIEA (17:2:1) and shaking for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling.

    • Wash the resin with DMF (3x).

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification of the Linear Peptide:

    • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the linear precursor as a white powder.

Protocol 2: Macrolactamization

This protocol describes a typical solution-phase macrolactamization to form the cyclic depsipeptide.

Materials:

  • Purified linear peptide precursor

  • Anhydrous Dichloromethane (DCM) or a mixture of DCM and DMF

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or similar coupling reagent

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or similar additive

  • N,N'-Diisopropylethylamine (DIEA)

Procedure:

  • Dissolution:

    • Dissolve the purified linear peptide precursor in a large volume of anhydrous DCM or a DCM/DMF mixture to achieve a high dilution (typically 0.1-1 mM). High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Add EDCI (2-4 equivalents), HOAt (2-4 equivalents), and DIEA (4-8 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Purify the crude cyclic peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final this compound analogue.

Quantitative Data on this compound Analogues

The following tables summarize the reported antiproliferative activities of selected this compound analogues against various cancer cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent compounds.

Table 1: Cytotoxicity of this compound and Key Analogues

CompoundModificationCell LineIC₅₀ (nM)Reference
This compound Natural ProductMDA-MB-2311.6 - 3.9[6][10]
[MeAla³]-Coibamide A Substitution at position 3MDA-MB-231~3.9[11]
[MeAla⁶]-Coibamide A Substitution at position 6MDA-MB-231~3.9[11]
[MeAla³, MeAla⁶]-Coibamide A Double substitutionMDA-MB-231~3.9[11]
[d-MeAla¹¹]-epimer Epimerization at position 11VariousNanomolar range[10]
O-desmethyl this compound DemethylationVariousMicromolar range[8]
Azathis compound Ester to amide bond replacementVariousMicromolar range[5]

Table 2: Structure-Activity Relationship (SAR) Summary of this compound Analogues

Position of ModificationType of ModificationEffect on ActivityGeneral Conclusion
Position 3 Versatile substitutions (e.g., MeAla)Well-tolerated, activity maintainedThis position is amenable to modification without significant loss of potency.[11]
Position 6 Substitution with MeAlaActivity maintainedThe O-methyl group at this position may not be essential for activity.
Macrolactone Linkage Replacement with amide bond (Azacoibamide)Significant decrease in activityThe ester linkage is important for potent cytotoxicity.[5]
Stereochemistry (Position 11) Epimerization to d-MeAlaPotent activityThe stereochemistry at this position is critical for bioactivity.[10]
N-methylation Removal of N-methyl groupsGenerally leads to decreased activityExtensive N-methylation is crucial for maintaining the bioactive conformation.
Linearization Opening of the macrocycleLoss of cytotoxicityThe cyclic structure is essential for the biological activity of this compound.[2]

Conclusion

The synthesis of this compound and its analogues represents a significant challenge in medicinal chemistry, but the potential therapeutic rewards are substantial. The protocols and data presented in this document provide a foundation for researchers to design and synthesize novel this compound analogues with improved pharmacological properties. Further exploration of the structure-activity relationships, particularly through the introduction of diverse non-proteinogenic amino acids and modifications of the macrocyclic core, will be instrumental in advancing this promising class of compounds towards clinical development. The continued development of efficient and versatile synthetic strategies will be key to unlocking the full therapeutic potential of this compound.

References

Application Notes and Protocols: Coibamide A as a Potent Inhibitor of the Sec61 Translocon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Coibamide A, a marine-derived depsipeptide, as a powerful tool for studying the Sec61 translocon, a critical component of the protein secretion pathway. This compound has demonstrated potent antiproliferative activity in a variety of cancer cell lines, making it a valuable lead compound in drug discovery and a key molecular probe for understanding cellular protein translocation.

Introduction

This compound is a natural product isolated from a marine cyanobacterium.[1] It exhibits potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2] Mechanistic studies have revealed that this compound directly targets the α-subunit of the Sec61 protein translocation channel in the endoplasmic reticulum (ER).[3][4][5] This interaction leads to a broad, substrate-nonselective inhibition of protein import into the ER, ultimately disrupting the biogenesis of a wide array of secretory and membrane proteins.[3][4] This mode of action triggers downstream cellular stress responses, including autophagy and cell cycle arrest, culminating in cell death.[6][7]

Mechanism of Action

This compound binds to a lumenal cavity of the Sec61α subunit, a site that is partially shared with other known Sec61 inhibitors.[3][5][8] However, this compound displays a distinct binding mode, as evidenced by its ability to overcome certain resistance-conferring mutations in Sec61α that affect other inhibitors.[3][5] By binding to this site, this compound is thought to stabilize the closed state of the translocon channel, thereby physically obstructing the passage of nascent polypeptide chains into the ER lumen.[9] This leads to the accumulation of untranslocated proteins in the cytoplasm, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.[7][10]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 / GI50 (nM)Assay TypeReference
MDA-MB-231Triple Negative Breast Cancer1.6 - 2.8MTS / NCI-60[1][3]
A549Lung CancerNot specified, but used for analogue testingMTS[3]
HCT116Colon CarcinomaIC50 = 6.5 nM (for Photo-CbA)Not specified[4]
NCI-H460Lung Cancer2.6NCI-60[3]
LOX IMVIMelanoma7.4NCI-60[1]
HL-60(TB)Leukemia7.4NCI-60[1]
SNB-75CNS Cancer7.6NCI-60[1]
U87-MGGlioblastomaNot specified, used at 20 nMTrypan Blue / LDH[11]
SF-295GlioblastomaNot specified, used at 20 nMTrypan Blue / LDH[11]
TK-10Renal CancerLess sensitive compared to Apratoxin A and Ipomoeassin FNCI-60[4]
HCC-2998Colon Cancer< 1NCI-60[4]
Table 2: Comparative IC50 Values of this compound Analogs
CompoundModificationIC50 in A549 cells (nM)Reference
This compound (1)-Not specified in this study[12]
Analog 2aEster linkage replaced with alkyl linkerNot specified in this study[12]
Analog 8aN-demethylation at MeAla³2200[12]
Analog 8bN-demethylation at MeLeu⁴3400[12]
Analog 8cN-demethylation at MeLys(Me)⁵6400[12]
Analog 2bd-MeLys(Me)⁵ epimer8300[12]
Analog 9dd-MeLeu⁹ epimer2600[12]
Analog 11Tyr(Me)¹⁰ replaced with Bph0.11[12]
Analog 12MeAla³ and MeAla⁶ modifications, Tyr(Me)¹⁰ to Bph0.25[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the cytotoxic activity of this compound and its analogs.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2.5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[3][4]

    • Allow cells to adhere for 24 hours in a humidified incubator.[3][4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.[3][4]

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (0.1% DMSO).

    • Incubate the plates for 72 hours.[3][4]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Translation and Translocation (IVT) Assay

This protocol is based on descriptions of cell-free assays used to demonstrate this compound's direct inhibition of Sec61-mediated protein translocation.[3][4][13]

Objective: To assess the effect of this compound on the translocation of specific proteins into microsomes.

Materials:

  • Plasmids encoding proteins of interest (e.g., VCAM1, prolactin) with a T7 or SP6 promoter[3][4]

  • In vitro transcription kit (T7 or SP6)

  • Rabbit reticulocyte lysate in vitro translation system

  • Canine pancreatic rough microsomes

  • ³⁵S-Methionine

  • This compound stock solution (in DMSO)

  • Endoglycosidase H (EndoH)

  • Proteinase K (PK)

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography equipment

  • TCA (Trichloroacetic acid)

Procedure:

  • In Vitro Transcription:

    • Linearize the plasmid DNA downstream of the coding sequence.

    • Synthesize mRNA using the appropriate in vitro transcription kit according to the manufacturer's instructions.

  • In Vitro Translation/Translocation:

    • Set up translation reactions in the presence of rabbit reticulocyte lysate, ³⁵S-Methionine, the synthesized mRNA, and canine pancreatic microsomes.[3][4]

    • Add this compound at various concentrations or a vehicle control (DMSO) to the reactions.

    • Incubate the reactions at 32°C for a specified time (e.g., 60-90 minutes).[3][4]

  • Analysis of Translocation:

    • For glycosylated proteins (e.g., VCAM1):

      • Stop the reaction and treat one aliquot with EndoH to remove N-linked glycans.

      • The untranslocated, non-glycosylated precursor will migrate faster on an SDS-PAGE gel than the translocated, glycosylated form. EndoH treatment of the translocated protein will result in a shift back to the faster-migrating form.

    • For non-glycosylated secretory proteins (e.g., prolactin):

      • Treat an aliquot of the reaction with Proteinase K (PK).

      • Successfully translocated proteins will be protected from PK digestion within the microsomal lumen, while untranslocated proteins will be degraded.

  • Sample Preparation and Detection:

    • Precipitate the proteins with TCA.[3][4]

    • Resolve the protein samples by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.[3][4]

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is based on experiments showing this compound's effect on the expression levels of Sec61-dependent proteins like VCAM1.[3][13]

Objective: To determine the impact of this compound on the cellular expression of a specific protein.

Materials:

  • Cells transiently or stably expressing the protein of interest (e.g., VCAM1)

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., Bortezomib) (optional)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[3]

    • In some experiments, co-treatment with a proteasome inhibitor like Bortezomib can be used to determine if the protein is being degraded in the cytosol upon failed translocation.[3][4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

Visualizations

Coibamide_A_Mechanism_of_Action cluster_Cytoplasm Cytoplasm Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with signal sequence) Ribosome->Nascent_Polypeptide Translation Proteasome Proteasome Nascent_Polypeptide->Proteasome Failed Translocation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Protein_Folding Protein Folding & Maturation Sec61->Protein_Folding Protein Entry Coibamide_A This compound Coibamide_A->Sec61 Inhibition

Caption: this compound inhibits protein translocation at the Sec61 channel.

Experimental_Workflow_IVT cluster_Preparation Preparation cluster_Reaction Translation/Translocation Reaction cluster_Analysis Analysis Plasmid_DNA Plasmid DNA mRNA_Synthesis In Vitro Transcription (mRNA Synthesis) Plasmid_DNA->mRNA_Synthesis Reaction_Mix Reaction Mix: - Reticulocyte Lysate - ³⁵S-Methionine - Microsomes - mRNA mRNA_Synthesis->Reaction_Mix Treatment Add this compound or Vehicle (DMSO) Reaction_Mix->Treatment Incubation Incubate at 32°C Treatment->Incubation PK_Treatment Proteinase K (PK) Treatment Incubation->PK_Treatment EndoH_Treatment Endoglycosidase H (EndoH) Treatment Incubation->EndoH_Treatment SDS_PAGE SDS-PAGE PK_Treatment->SDS_PAGE EndoH_Treatment->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

Caption: Workflow for the In Vitro Translation/Translocation (IVT) Assay.

Signaling_Pathway_Cellular_Response Coibamide_A This compound Sec61 Sec61 Translocon Coibamide_A->Sec61 Binds & Inhibits Protein_Translocation Protein Translocation (Secretory & Membrane Proteins) Sec61->Protein_Translocation Inhibition of ER_Stress ER Stress / UPR Protein_Translocation->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Cell_Cycle_Arrest G1 Cell Cycle Arrest ER_Stress->Cell_Cycle_Arrest Cell_Death Cell Death Autophagy->Cell_Death Cell_Cycle_Arrest->Cell_Death

References

Application Notes: Coibamide A in Triple-Negative Breast Cancer (TNBC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coibamide A is a potent, N-methyl-stabilized cyclic depsipeptide originally isolated from a rare marine cyanobacterium, Leptolyngbya sp, collected in Coiba National Park, Panama.[1][2] It has demonstrated significant antiproliferative and cytotoxic effects against a wide range of cancer cell lines, with a particularly unique selectivity profile in the National Cancer Institute's 60-cell line panel (NCI-60), suggesting a novel mechanism of action.[1][2] Research has identified its primary cellular target as the Sec61 protein translocon, a channel responsible for the biogenesis of most secretory and membrane proteins.[3][4] By inhibiting Sec61, this compound disrupts the production of key proteins involved in cancer cell proliferation, survival, and angiogenesis, making it a compelling agent for studying and potentially treating aggressive cancers like triple-negative breast cancer (TNBC).[3][5]

TNBC is a highly aggressive subtype of breast cancer that lacks estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[6][7] Therefore, there is a critical need for novel therapeutic agents with distinct mechanisms of action. This compound's ability to potently induce cell death in TNBC cell lines at nanomolar concentrations highlights its potential in this challenging area of oncology research.[4][8]

Mechanism of Action in TNBC

The primary mechanism of this compound is the direct inhibition of the Sec61α subunit of the Sec61 translocon.[3][4] This action broadly prevents the entry of newly synthesized secretory and membrane proteins into the endoplasmic reticulum (ER), leading to a cascade of downstream effects that are particularly detrimental to cancer cells.

  • Downregulation of Receptor Tyrosine Kinases: this compound treatment leads to a concentration-dependent decrease in the expression of key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often highly expressed in TNBC cell lines such as MDA-MB-468.[8]

  • Induction of Apoptosis: The compound induces programmed cell death through a caspase-dependent pathway.[8] This is evidenced by a significant increase in caspase-3 and caspase-7 activity and the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) in TNBC cells following treatment.[8]

  • Inhibition of Angiogenesis Signaling: this compound has been shown to decrease the secretion of Vascular Endothelial Growth Factor A (VEGFA) from MDA-MB-231 breast cancer cells and reduce the expression of its receptor, VEGFR2.[2][9]

  • Induction of Autophagy: Studies have shown that this compound can induce autophagy. However, this process appears to be independent of the mTOR signaling pathway, as treatment does not alter the phosphorylation state of key mTORC1 targets like p70 S6K1 and 4E-BP1.[10][11] In some contexts, this compound has been found to block autophagosome-lysosome fusion by impairing the glycosylation of lysosomal membrane proteins (LAMP1/2), which contributes to its cytotoxic effects.[12]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell Line Subtype Parameter Value (nM)
MDA-MB-468 Triple-Negative EC50 0.4 - 4
MDA-MB-231 Triple-Negative GI50 2.8
MDA-MB-436 Triple-Negative EC50 0.4 - 4
HS-578T Triple-Negative EC50 0.4 - 4
BT-474 HER2-Amplified EC50 0.4 - 4

(Data sourced from references[1][8])

Table 2: Cellular Effects of this compound in MDA-MB-468 TNBC Cells

Marker Effect Concentration Time Point
Caspase-3/7 Activity Significant Increase 3 nM, 10 nM 48, 60, 72 h
EGFR Expression Concentration-dependent Decrease 10 nM 12 - 72 h
Full-length PARP1 Decrease (cleavage) 10 nM 24 - 72 h
Full-length Caspase-3 Decrease (cleavage) 10 nM 24 - 72 h

(Data sourced from reference[8])

Visualized Signaling Pathways and Workflows

Caption: Mechanism of this compound in TNBC cells.

Experimental_Workflow cluster_assays 4. Downstream Assays cluster_analysis 5. Data Analysis start 1. Cell Culture Seed TNBC cells (e.g., MDA-MB-231) in 96-well or 6-well plates. treatment 2. Treatment Expose cells to various concentrations of this compound (e.g., 0.1 - 100 nM) and a vehicle control (0.1% DMSO). start->treatment incubation 3. Incubation Incubate for specified time periods (e.g., 24, 48, 72 hours). treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot (Protein Lysates) incubation->western apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis ic50 Calculate EC50/IC50 values viability->ic50 protein_quant Quantify protein band intensity (e.g., EGFR, PARP, Caspase-3) western->protein_quant caspase_activity Measure luminescence (RLU) for caspase activity apoptosis->caspase_activity

Caption: In Vitro experimental workflow for this compound.

Protocols

Protocol 1: Culturing Triple-Negative Breast Cancer Cell Lines

This protocol provides basic guidelines for the culture of MDA-MB-231 and MDA-MB-468 cells, which are commonly used in this compound research.

Materials:

  • MDA-MB-231 or MDA-MB-468 cell line

  • DMEM (for MDA-MB-468) or MEM with Earle's salts (for MDA-MB-231)[3]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 6-well, 12-well, or 96-well plates

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize trypsin with 5-7 mL of complete growth medium.

  • Passaging: Centrifuge the cell suspension, resuspend the pellet, and seed new flasks at a ratio of 1:3 to 1:6. Change media every 2-3 days.

Protocol 2: Cell Viability Luminescent Assay

This protocol is based on the use of assays like CellTiter-Glo® to measure ATP levels as an indicator of cell viability, as performed in studies with this compound.[8]

Materials:

  • TNBC cells cultured in an opaque-walled 96-well plate

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,500 to 5,000 cells per well in 100 µL of medium.[3][4] Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations to the wells. Include a vehicle control group treated with 0.1% DMSO.[3][8]

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.[8]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing.

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot a concentration-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol details the steps to analyze changes in the expression of proteins like EGFR, PARP1, and Caspase-3 following this compound treatment.[8]

Materials:

  • TNBC cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-PARP1, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound (e.g., 10 nM) or vehicle for desired time points (e.g., 12, 24, 48, 72 h).[8] Wash cells with cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

  • Protein Quantification: Clear lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[8]

References

Coibamide A: A Chemical Probe for Investigating Protein Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent, naturally occurring cyclic depsipeptide isolated from a marine cyanobacterium of the Leptolyngbya species.[1][2] This highly N-methylated molecule has demonstrated significant antiproliferative activity against a range of cancer cell lines, making it a promising candidate for drug development.[1][2][3] Mechanistically, this compound functions as a powerful chemical probe for studying the crucial cellular process of protein translocation. It directly targets the Sec61 translocon, the primary channel for protein entry into the endoplasmic reticulum (ER), thereby inhibiting the biogenesis of a wide array of secretory and membrane proteins. This unique mode of action provides researchers with a valuable tool to dissect the intricacies of the secretory pathway and to explore novel therapeutic strategies targeting protein translocation in diseases such as cancer.

Mechanism of Action

This compound exerts its biological effects by directly binding to the α-subunit of the Sec61 protein translocation channel (Sec61α). This interaction physically obstructs the channel, preventing the passage of newly synthesized polypeptides destined for the ER lumen or membrane integration. The inhibition of this cotranslational translocation process is broad and not selective for specific protein substrates. Consequently, the production of a wide range of secreted proteins (e.g., growth factors, cytokines) and integral membrane proteins (e.g., receptor tyrosine kinases) is halted. This disruption of protein homeostasis leads to cellular stress, induction of autophagy, and ultimately, apoptosis in susceptible cells.

The binding site of this compound on Sec61α appears to be distinct from that of other known Sec61 inhibitors like apratoxin A, suggesting a unique mode of interaction. This is evidenced by studies showing that cell lines with specific mutations in Sec61α that confer resistance to other inhibitors remain sensitive to this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic and inhibitory activities of this compound and its derivatives across various cell lines and experimental conditions.

CompoundCell LineAssay TypeEndpointValueReference
This compoundNCI-H460 (Lung Cancer)CytotoxicityLC50< 23 nM
This compoundNeuro-2a (Mouse Neuroblastoma)CytotoxicityLC50< 23 nM
This compoundMDA-MB-231 (Breast Cancer)CytotoxicityGI502.8 nM
This compoundLOX IMVI (Melanoma)CytotoxicityGI507.4 nM
This compoundHL-60(TB) (Leukemia)CytotoxicityGI507.4 nM
This compoundSNB-75 (CNS Cancer)CytotoxicityGI507.6 nM
This compoundHCT116 (Colon Carcinoma)Cell ViabilityIC50Not specified, full inhibition at 100 nM
Photo-CbAHCT116 (Colon Carcinoma)Cell ViabilityIC506.5 nM
This compoundU87-MG (Glioblastoma)Cell ViabilityEC5018 nM
This compoundSF-295 (Glioblastoma)Cell ViabilityNot specifiedTime- and concentration-dependent decrease
[L-Hiv²]-CbASF-295 (Glioblastoma)VCAM1 ExpressionIC5088 nM
[L-Hiv², L-MeAla¹¹]-CbASF-295 (Glioblastoma)VCAM1 ExpressionIC50620 nM

Experimental Protocols

Cell Viability Assays

1. MTS Assay

  • Objective: To determine the cytotoxic effect of this compound on cell proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231, A549)

    • Complete culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)

    • 96-well plates

    • This compound

    • DMSO (vehicle)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2.5 × 10³ cells per well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Treat the cells with increasing concentrations of this compound or vehicle control (0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Alamar Blue Assay

  • Objective: To assess cell viability by measuring metabolic activity.

  • Materials:

    • Human cancer cell lines (e.g., HCT116)

    • Complete culture medium

    • 96-well plates

    • This compound

    • DMSO (vehicle)

    • Alamar Blue reagent

  • Protocol:

    • Follow steps 1-4 of the MTS Assay protocol.

    • Add Alamar Blue reagent to each well.

    • Incubate for a further 4 hours.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate cell viability relative to the vehicle control.

Protein Translocation and Synthesis Assays

1. Metabolic Labeling with ³⁵S-Methionine/Cysteine

  • Objective: To globally assess the impact of this compound on new protein synthesis and translocation.

  • Materials:

    • HCT116 cells

    • Complete culture medium

    • This compound

    • ³⁵S-methionine/cysteine labeling mix

    • Lysis buffer

    • Concanavalin A (ConA)-sepharose beads (for isolating glycosylated proteins)

    • Trichloroacetic acid (TCA)

  • Protocol:

    • Culture HCT116 cells to near confluency.

    • Pre-treat cells with the desired concentrations of this compound or vehicle for a specified time.

    • Replace the medium with methionine/cysteine-free medium containing this compound and incubate for a short period to deplete endogenous amino acid pools.

    • Add ³⁵S-methionine/cysteine labeling mix and incubate for a defined pulse period (e.g., 15-30 minutes).

    • To analyze total protein synthesis, lyse the cells, and analyze the lysate by SDS-PAGE and autoradiography.

    • To assess translocation and glycosylation, isolate the glycosylated protein fraction from the cell lysate using ConA-sepharose beads, followed by SDS-PAGE and autoradiography.

    • To measure the secretion of newly synthesized proteins, precipitate proteins from the culture medium using TCA and analyze by SDS-PAGE and autoradiography.

2. In Vitro Translation and Translocation Assay

  • Objective: To directly measure the effect of this compound on the translocation of specific proteins into ER-derived microsomes.

  • Materials:

    • Rabbit reticulocyte lysate in vitro translation system

    • Plasmids encoding secretory or membrane proteins (e.g., pre-prolactin, VCAM1)

    • Sheep rough microsomes (SRM)

    • This compound

    • ³⁵S-methionine

  • Protocol:

    • Set up an in vitro translation reaction containing rabbit reticulocyte lysate, the plasmid of interest, and ³⁵S-methionine.

    • Add SRMs to the reaction to allow for cotranslational translocation.

    • Include varying concentrations of this compound or vehicle control in parallel reactions.

    • Incubate the reactions at 30°C for 60-90 minutes.

    • Analyze the reaction products by SDS-PAGE and autoradiography. Successful translocation is often detected by the cleavage of a signal peptide (resulting in a faster-migrating band) or by protection from protease digestion (in a separate step where a protease is added to digest non-translocated proteins).

3. Western Blotting for Specific Protein Expression

  • Objective: To determine the effect of this compound on the expression level of a specific translocated protein.

  • Materials:

    • HEK-293T cells transiently expressing a protein of interest (e.g., VCAM1)

    • This compound

    • Bortezomib (B1684674) (proteasome inhibitor, optional)

    • Lysis buffer

    • Primary antibody against the protein of interest

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Seed HEK-293T cells and transfect with the plasmid encoding the protein of interest.

    • At 5 hours post-transfection, treat the cells with this compound (e.g., 3 nM) or vehicle. In some experiments, co-treatment with a proteasome inhibitor like bortezomib (e.g., 20 nM) can be used to determine if the non-translocated protein is being degraded in the cytosol.

    • Incubate for 24 hours.

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Coibamide_A_Mechanism_of_Action cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide with Signal Peptide Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome Translation Sec61 Sec61 Translocon (Sec61α, β, γ) Nascent_Polypeptide->Sec61 Targets Translocated_Protein Translocated and Processed Protein Sec61->Translocated_Protein Translocation Coibamide_A This compound Coibamide_A->Sec61 Binds and Inhibits Inhibition->Sec61 X

Caption: Mechanism of this compound-mediated inhibition of protein translocation.

Coibamide_A_Experimental_Workflow cluster_Assays 3. Assays cluster_Analysis 4. Data Analysis Start Start: Hypothesis (this compound affects protein X) Cell_Culture 1. Cell Culture (e.g., HCT116, HEK293T) Start->Cell_Culture Treatment 2. Treatment - this compound (various conc.) - Vehicle Control (DMSO) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS / Alamar Blue) Treatment->Viability_Assay Western_Blot Western Blot (for specific protein levels) Treatment->Western_Blot Metabolic_Labeling Metabolic Labeling (³⁵S-Met/Cys) Treatment->Metabolic_Labeling Viability_Analysis Calculate IC50/EC50 values Viability_Assay->Viability_Analysis WB_Analysis Quantify protein band intensity Western_Blot->WB_Analysis Metabolic_Analysis Autoradiography analysis of total vs. translocated proteins Metabolic_Labeling->Metabolic_Analysis Conclusion Conclusion: This compound inhibits translocation of protein X Viability_Analysis->Conclusion WB_Analysis->Conclusion Metabolic_Analysis->Conclusion

References

Application Notes and Protocols for Testing Coibamide A Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent cytotoxic N-methyl-stabilized depsipeptide isolated from a marine cyanobacterium.[1] It has demonstrated significant antiproliferative activity against a range of cancer cell lines, making it a promising candidate for further investigation as a therapeutic agent. This compound's primary mechanism of action involves the inhibition of protein biogenesis at the endoplasmic reticulum by targeting the Sec61 protein translocon. This leads to downstream cellular stress responses, including mTOR-independent autophagy, cell cycle arrest, and, in a cell-type-dependent manner, apoptosis.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The included methodologies are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion.

Mechanism of Action: this compound Signaling

This compound exerts its cytotoxic effects by directly binding to the Sec61α subunit of the Sec61 protein translocon complex in the endoplasmic reticulum (ER). This interaction inhibits the translocation of newly synthesized secretory and membrane proteins into the ER, leading to a cascade of cellular events. The disruption of protein homeostasis triggers an ER stress response and induces autophagy in an mTOR-independent manner. Furthermore, this compound can induce a G1 phase cell cycle arrest and promote apoptosis through the activation of caspase-3 and -7 in susceptible cell types.

CoibamideA_Pathway cluster_ER Endoplasmic Reticulum cluster_CellularEffects Cellular Effects Sec61 Sec61 Translocon ER_Protein Secretory & Membrane Protein Biogenesis Sec61->ER_Protein Facilitates Autophagy mTOR-Independent Autophagy Induction ER_Protein->Autophagy Disruption leads to Apoptosis Apoptosis ER_Protein->Apoptosis Disruption leads to CellCycleArrest G1 Cell Cycle Arrest ER_Protein->CellCycleArrest Disruption leads to CoibamideA This compound CoibamideA->Sec61 Inhibits CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: this compound signaling pathway.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the reported efficacy of this compound across various cancer cell lines. These tables are intended to serve as a reference and a template for organizing experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayParameterValue (nM)Reference
MDA-MB-231BreastProliferationGI₅₀2.8[1]
LOX IMVIMelanomaProliferationGI₅₀7.4[1]
HL-60(TB)LeukemiaProliferationGI₅₀7.4[1]
SNB-75CNSProliferationGI₅₀7.6[1]
U87-MGGlioblastomaCytotoxicityEC₅₀28.8 ± 8.4[3]
SF-295GlioblastomaCytotoxicityEC₅₀96.2 ± 23[3]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineParameterThis compound Conc. (nM)ObservationReference
U87-MGCell Cycle20G1 Phase Arrest[4]
SF-295Cell Cycle20G1 Phase Arrest[4]
SF-295Apoptosis10 - 300Potent Caspase-3/7 Activation[3]
U87-MGApoptosis10 - 300Late/Weak Caspase-3/7 Activation[3]
MDA-MB-231Apoptosis0.3 - 1Caspase-3/7 Activation[5]

Table 3: Effects of this compound on Glioblastoma Cell Migration and Invasion

Cell LineAssayThis compound Conc. (nM)ObservationReference
U87-MGMigration3 - 20Reduced Migration[4]
SF-295Migration3 - 10Reduced Migration[4]
U87-MGInvasion3 - 10Reduced Invasion[4]
SF-295Invasion3 - 10Reduced Invasion[4]

Experimental Protocols

The following are detailed protocols for key cell-based assays to test the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F

Caption: MTT cell viability assay workflow.

Materials:

  • Cancer cell lines of interest (e.g., U87-MG, SF-295, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (DMSO concentration should match the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.

CaspaseGlo_Workflow A 1. Seed cells in a white-walled 96-well plate B 2. Treat with This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate at room temperature D->E F 6. Measure luminescence E->F

Caption: Caspase-Glo® 3/7 assay workflow.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Treatment: Add various concentrations of this compound to the wells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

CellCycle_Workflow A 1. Seed and treat cells with This compound for 36h B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol (B145695) B->C D 4. Resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G

Caption: Cell cycle analysis workflow.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20 nM) or vehicle for 36 hours.[6]

  • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move across a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Transwell_Workflow cluster_Setup Assay Setup cluster_Analysis Analysis A 1. Coat Transwell insert with Matrigel (for invasion) B 2. Add chemoattractant to lower chamber A->B C 3. Seed serum-starved cells with This compound in upper chamber B->C D 4. Incubate for 12-48 hours C->D E 5. Remove non-migrated cells D->E F 6. Fix and stain migrated cells E->F G 7. Count cells and quantify F->G

Caption: Transwell migration/invasion assay workflow.

Materials:

  • Cancer cell lines

  • Serum-free and complete cell culture medium

  • This compound stock solution

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Preparation: For the invasion assay, coat the Transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding: Starve cells in serum-free medium overnight. Resuspend the cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for an appropriate time (e.g., 12-48 hours) to allow for migration or invasion.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Express the results as the percentage of migration/invasion inhibition compared to the vehicle control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, this compound concentrations, and incubation times. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for In Vivo Xenograft Models in Coibamide A Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of in vivo xenograft models in the study of Coibamide A, a potent cytotoxic depsipeptide with significant anti-cancer properties. These guidelines are based on established research and aim to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound, isolated from a rare marine cyanobacterium, has demonstrated potent anti-proliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, which includes the inhibition of the Sec61 translocon, disruption of mTOR signaling, and induction of endoplasmic reticulum (ER) stress, makes it a compelling candidate for anti-cancer drug development.[3][4][5] In vivo xenograft models are crucial for evaluating the pre-clinical efficacy and toxicity of this compound.

Data Presentation: Efficacy of this compound in Glioblastoma Xenograft Model

The following table summarizes the quantitative data from a key in vivo study on this compound's effect on a human glioblastoma xenograft model.

ParameterThis compound Treatment GroupVehicle Control Group
Cell Line U87-MG (Human Glioblastoma)U87-MG (Human Glioblastoma)
Animal Model Nude athymic miceNude athymic mice
Treatment 0.3 mg/Kg this compound20% DMSO / 80% sterile saline
Administration IntratumoralIntratumoral
Dosing Schedule 1 day on / 1 day off1 day on / 1 day off
Initial Tumor Volume ~200 mm³~200 mm³
Tumor Volume (Day 28) Stable at 200-300 mm³ (no significant growth)Continued steady growth
Study Duration 28 days28 days
Number of Animals (n) 84

Experimental Protocols

This section details the methodology for establishing and utilizing a subcutaneous xenograft model to assess the anti-tumor activity of this compound.

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture U87-MG human glioblastoma cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Determine the cell count and viability using a hemocytometer and trypan blue exclusion.

  • Preparation for Injection: Adjust the cell concentration to 5 x 10^6 viable cells per 100 µL of sterile, serum-free medium or PBS. Keep the cell suspension on ice until injection.

II. Xenograft Implantation
  • Animal Model: Utilize female athymic nude mice, 6-8 weeks of age. Allow the mice to acclimatize for at least one week before any experimental procedures.

  • Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane (B1672236) inhalation).

  • Implantation: Subcutaneously inject 5 x 10^6 U87-MG cells (in 100 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

III. This compound Treatment
  • Tumor Size for Treatment Initiation: Initiate treatment when the tumors reach an average volume of approximately 200 mm³.

  • Randomization: Randomly assign the mice into treatment and control groups.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution with sterile saline to the final concentration of 0.3 mg/Kg in a vehicle of 20% DMSO and 80% sterile saline.

  • Administration: Administer this compound (0.3 mg/Kg) or the vehicle control intratumorally.

  • Dosing Schedule: Follow a "1 day on, 1 day off" dosing schedule for 28 days.

  • Monitoring: Continue to measure tumor volume every 2-3 days throughout the treatment period. Monitor the body weight of the mice as an indicator of toxicity.

IV. Endpoint and Data Analysis
  • Study Endpoint: The study can be concluded after the 28-day treatment period or if the tumors in the control group reach a predetermined maximum size.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors and record their final weight and volume. Tissues can be processed for further analysis (e.g., histology, western blotting).

  • Statistical Analysis: Analyze the differences in tumor growth and body weight between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Experimental Workflow for this compound Xenograft Study

G cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase (28 Days) cluster_analysis Analysis cell_culture U87-MG Cell Culture cell_prep Cell Harvesting & Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation tumor_growth Tumor Growth to ~200 mm³ implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound (0.3 mg/Kg) or Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint data_analysis Tumor Measurement & Statistical Analysis endpoint->data_analysis

Caption: Workflow for in vivo xenograft study of this compound.

Signaling Pathways Affected by this compound

This compound exhibits its anti-cancer effects through multiple mechanisms. It is known to be a potent inhibitor of the Sec61 translocon, which is crucial for protein translocation into the endoplasmic reticulum. This leads to ER stress and the unfolded protein response. Furthermore, this compound has been shown to inhibit the VEGFA/VEGFR2 signaling pathway, which is critical for angiogenesis. It also induces mTOR-independent autophagy.

G cluster_sec61 Protein Translocation cluster_vegf Angiogenesis cluster_autophagy Autophagy cluster_cellcycle Cell Cycle CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits VEGFA VEGFA Secretion CoibamideA->VEGFA Inhibits VEGFR2 VEGFR2 Expression CoibamideA->VEGFR2 Decreases Autophagy mTOR-Independent Autophagy CoibamideA->Autophagy Induces G1_Arrest G1 Cell Cycle Arrest CoibamideA->G1_Arrest Induces ER_Stress ER Stress & UPR Sec61->ER_Stress Cell_Death Cell_Death ER_Stress->Cell_Death Angiogenesis Angiogenesis VEGFA->Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Proliferation Proliferation G1_Arrest->Proliferation Tumor_Growth->Proliferation Proliferation->Cell_Death

Caption: Key signaling pathways modulated by this compound.

References

Techniques for Measuring Coibamide A-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent marine-derived cyclic depsipeptide that has demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies such as glioblastoma.[1][2] Its unique mechanism of action involves the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER).[3] This inhibition disrupts protein translocation into the ER, leading to ER stress and the activation of the unfolded protein response (UPR).[4][5] Prolonged ER stress ultimately triggers programmed cell death, or apoptosis. Furthermore, this compound has been observed to induce mTOR-independent autophagy, highlighting a complex interplay between cellular degradation and death pathways.[1][2]

These application notes provide detailed protocols for key assays to quantify and characterize apoptosis induced by this compound. The methodologies described herein are essential for researchers investigating the cytotoxic effects of this compound, elucidating its mechanism of action, and evaluating its potential as a therapeutic agent.

Key Experimental Techniques

Several robust methods are available to measure the different stages of apoptosis. The following sections detail the protocols for the most common and effective techniques to study the effects of this compound.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. Therefore, it can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Quantitative Data Summary

The following table presents representative data from an Annexin V/PI staining experiment on glioblastoma cells (e.g., U87-MG) treated with this compound for 48 hours.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95 ± 2.53 ± 1.22 ± 0.8
This compound (10 nM)75 ± 4.115 ± 2.810 ± 1.9
This compound (50 nM)40 ± 5.335 ± 4.525 ± 3.2
This compound (100 nM)15 ± 3.850 ± 6.135 ± 5.4

Experimental Protocol

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.

    • Collect all cells, including those in the supernatant (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Analysis: Immediately analyze the samples by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of these caspases.[2]

Quantitative Data Summary

The following table summarizes the dose-dependent activation of caspase-3/7 in SF-295 glioblastoma cells treated with this compound for 48 hours. Data is presented as a fold change in luminescence relative to the vehicle control.[2]

TreatmentFold Change in Caspase-3/7 Activity (vs. Control)
Vehicle Control (DMSO)1.0
This compound (10 nM)2.5 ± 0.3
This compound (30 nM)5.8 ± 0.7
This compound (100 nM)12.4 ± 1.5
This compound (300 nM)18.2 ± 2.1

Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well white-walled, clear-bottom plate at a density of 1 x 10^4 cells per well.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 10-300 nM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.[6]

Quantitative Data Summary

The following table shows representative quantitative data from a TUNEL assay on a cancer cell line treated with this compound for 72 hours, analyzed by flow cytometry.

TreatmentTUNEL-Positive Cells (%)
Vehicle Control (DMSO)< 2
This compound (50 nM)25 ± 3.5
This compound (100 nM)55 ± 6.2
Positive Control (DNase I)> 90

Experimental Protocol

  • Sample Preparation:

    • Culture and treat cells with this compound as described in the previous protocols.

    • Harvest and wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells twice with PBS.

    • Resuspend the cells in the TdT reaction buffer.

    • Add the TdT enzyme and fluorescently labeled dUTPs.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Analysis:

    • Wash the cells with PBS.

    • Resuspend the cells in a suitable buffer for analysis by flow cytometry or mount on slides for fluorescence microscopy.

Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway. A critical event in caspase-mediated apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. The detection of this cleaved PARP fragment is a reliable indicator of apoptosis.[7] Additionally, the cleavage of pro-caspase-3 into its active form can be monitored.

Quantitative Data Summary

The following table represents the expected changes in the expression of apoptotic markers in a cancer cell line treated with this compound for 48 hours, as determined by densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin).

TreatmentFull-Length PARP (116 kDa) (Fold Change vs. Control)Cleaved PARP (89 kDa) (Fold Change vs. Control)Cleaved Caspase-3 (17/19 kDa) (Fold Change vs. Control)
Vehicle Control (DMSO)1.01.01.0
This compound (50 nM)0.4 ± 0.085.2 ± 0.94.8 ± 0.7
This compound (100 nM)0.1 ± 0.0310.5 ± 1.89.7 ± 1.5

Experimental Protocol

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against PARP (that detects both full-length and cleaved forms), cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

CoibamideA_Apoptosis_Pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Binds & Inhibits ProteinTranslocation Protein Translocation (Inhibited) Sec61->ProteinTranslocation ER_Stress Endoplasmic Reticulum (ER) Stress ProteinTranslocation->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP CHOP Expression PERK->CHOP Induce IRE1a->CHOP Induce ATF6->CHOP Induce Caspase_Cascade Caspase Cascade Activation CHOP->Caspase_Cascade Caspase37 Caspase-3/7 Caspase_Cascade->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Cleaves Apoptosis Apoptosis Caspase37->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis SeedCells Seed Cells TreatCells Treat with this compound SeedCells->TreatCells AnnexinV Annexin V/PI Staining TreatCells->AnnexinV CaspaseAssay Caspase Activity Assay TreatCells->CaspaseAssay TUNEL TUNEL Assay TreatCells->TUNEL WesternBlot Western Blot TreatCells->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry PlateReader Luminescence Reader CaspaseAssay->PlateReader TUNEL->FlowCytometry Microscopy Fluorescence Microscopy TUNEL->Microscopy Imaging Chemiluminescence Imaging WesternBlot->Imaging

Caption: General experimental workflow for measuring apoptosis.

Autophagy_Apoptosis_Interplay cluster_autophagy Autophagy cluster_apoptosis Apoptosis CoibamideA This compound Sec61 Sec61 Inhibition CoibamideA->Sec61 ER_Stress ER Stress Sec61->ER_Stress Autophagy_Induction mTOR-Independent Autophagy Induction ER_Stress->Autophagy_Induction UPR_Apoptosis UPR-Mediated Apoptosis ER_Stress->UPR_Apoptosis Autophagosome Autophagosome Accumulation Autophagy_Induction->Autophagosome Caspase_Activation Caspase Activation Autophagy_Induction->Caspase_Activation Can influence UPR_Apoptosis->Caspase_Activation Caspase_Activation->Autophagy_Induction Can cleave autophagy proteins

Caption: Interplay between this compound-induced autophagy and apoptosis.

References

Assessing the Angiogenic Impact of Coibamide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A, a cytotoxic depsipeptide isolated from a rare marine cyanobacterium, has demonstrated potent anti-proliferative activity and a unique mechanism of action, making it a compound of significant interest in cancer research and drug development.[1][2] Notably, this compound exhibits significant anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation.[1][3][4] This document provides detailed application notes and experimental protocols to assess the impact of this compound on angiogenesis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Angiogenesis

This compound exerts its anti-angiogenic effects through a multi-faceted mechanism. It has been shown to inhibit the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), crucial mediators of angiogenesis.[1][5][6] This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. The primary molecular target of this compound is the Sec61 translocon, a protein complex responsible for the translocation of nascent polypeptides into the endoplasmic reticulum.[5][7] By targeting Sec61, this compound disrupts the biogenesis of a wide range of secretory and membrane proteins, including those critical for angiogenesis.[5][7] Furthermore, this compound induces mTOR-independent autophagy and G1 cell cycle arrest, contributing to its overall anti-tumor activity.[6][8][9][10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
U87-MG (Glioblastoma)CytotoxicityEC50<100 nMPotent cytotoxicity[8][10]
SF-295 (Glioblastoma)CytotoxicityEC50<100 nMPotent cytotoxicity[8][10]
MDA-MB-231 (Breast Cancer)ProliferationGI502.8 nMPotent anti-proliferative activity[2]
HUVECsViabilityIC50Not specified, but attenuated proliferationReduced endothelial cell viability[1]

Table 2: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineParameter MeasuredThis compound ConcentrationResultReference
Endothelial Cell MigrationHUVECsMigrationLow nMAttenuated migration[1]
Endothelial Cell ProliferationHUVECsProliferationLow nMAttenuated proliferation[1]
VEGFA SecretionU87-MG, MDA-MB-231Extracellular VEGFALow nMInhibition of VEGFA secretion[1]
VEGFR2 ExpressionHUVECsVEGFR2 protein levelsNot specifiedDecreased VEGFR2 expression[1]

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

Animal ModelTumor TypeThis compound DoseTreatment DurationOutcomeReference
Nude Mouse XenograftGlioblastoma (U87-MG)0.3 mg/Kg28 daysTumor growth suppression[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound.

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in the growth medium. Include a vehicle control (e.g., DMSO).

  • Add the HUVEC suspension to the coated wells.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Endothelial cell basal medium (EBM) with 0.1% BSA

  • Chemoattractant (e.g., VEGFA)

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • This compound

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Coat the underside of the polycarbonate membranes with an extracellular matrix protein like fibronectin or collagen and allow it to dry.

  • Harvest HUVECs and resuspend them in EBM with 0.1% BSA.

  • In the lower chamber of the Boyden apparatus, add EBM containing the chemoattractant (e.g., VEGFA).

  • In the upper chamber, add the HUVEC suspension pre-treated with various concentrations of this compound or vehicle control.

  • Incubate the chamber at 37°C for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several random high-power fields under a microscope.

Protocol 3: In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test compound.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factor (e.g., VEGFA or bFGF)

  • This compound

  • Immunocompromised mice (e.g., nude mice)

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

Procedure:

  • Thaw Matrigel on ice.

  • Mix Matrigel with the pro-angiogenic factor and different concentrations of this compound (or vehicle control) on ice.

  • Inject the Matrigel mixture subcutaneously into the flank of the mice. The mixture will solidify into a plug.

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify the extent of angiogenesis by:

    • Visual inspection: Photograph the plugs to observe the degree of vascularization.

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit. This provides an indirect measure of the number of red blood cells, and thus blood vessels, within the plug.

    • Immunohistochemistry: Section the plugs and stain for endothelial cell markers (e.g., CD31) to visualize and quantify the blood vessel density.

Visualizations

Signaling Pathway of this compound's Anti-Angiogenic Effect

CoibamideA_Angiogenesis_Pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 inhibits ER Endoplasmic Reticulum Protein Synthesis Sec61->ER VEGFA_R VEGFA & VEGFR2 Biogenesis ER->VEGFA_R leads to VEGFA_Secreted Secreted VEGFA VEGFA_R->VEGFA_Secreted VEGFR2_Membrane Membrane VEGFR2 VEGFA_R->VEGFR2_Membrane EndothelialCell Endothelial Cell VEGFA_Secreted->EndothelialCell activates VEGFR2_Membrane->EndothelialCell Proliferation Proliferation EndothelialCell->Proliferation Migration Migration EndothelialCell->Migration TubeFormation Tube Formation EndothelialCell->TubeFormation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

Caption: this compound inhibits angiogenesis by targeting the Sec61 translocon.

Experimental Workflow for Assessing this compound's Anti-Angiogenic Activity

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay TubeFormation Endothelial Cell Tube Formation Assay Analysis Data Analysis and Quantification TubeFormation->Analysis MigrationAssay Endothelial Cell Migration Assay MigrationAssay->Analysis ProliferationAssay Endothelial Cell Proliferation Assay ProliferationAssay->Analysis WesternBlot Western Blot (VEGFA/VEGFR2) WesternBlot->Analysis MatrigelPlug Matrigel Plug Assay MatrigelPlug->Analysis Start This compound Treatment Start->TubeFormation Start->MigrationAssay Start->ProliferationAssay Start->WesternBlot Start->MatrigelPlug

References

Application Notes: Evaluating Coibamide A's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coibamide A is a potent, N-methyl-stabilized cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, Leptolyngbya sp.[1][2]. It exhibits significant antiproliferative and cytotoxic activity against a broad range of cancer cell lines, including those known for chemoresistance, such as glioblastoma[3][4]. Initial studies revealed that this compound has a unique mechanism of action, arresting cells in the G1 phase of the cell cycle[1]. These application notes provide a detailed overview and protocols for researchers investigating the effects of this compound on cell cycle progression and its underlying mechanisms.

Mechanism of Action

This compound's primary molecular target is the Sec61 protein translocon, a central component of the protein secretion pathway in the endoplasmic reticulum (ER). By binding directly to the Sec61α subunit, this compound inhibits the biogenesis and translocation of a wide range of secretory and membrane proteins. This disruption of protein homeostasis leads to ER stress and the induction of a macroautophagy stress response. Interestingly, the induced autophagy is mTOR-independent, as evidenced by the lack of change in the phosphorylation status of key mTORC1 downstream effectors like p70 S6K1 and 4EBP-1. The culmination of these effects is a block in cell cycle progression, specifically at the G1 phase, followed by cell death. The mode of cell death appears to be cell-type specific, with some cells undergoing classic caspase-dependent apoptosis while others exhibit features of non-apoptotic cell death.

G1_arrest_pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 ProteinBiogenesis Inhibition of Secretory & Membrane Protein Biogenesis Sec61->ProteinBiogenesis Inhibits ER_Stress ER Stress ProteinBiogenesis->ER_Stress VEGFR2 Reduced VEGFR2 Expression ProteinBiogenesis->VEGFR2 Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy G1_Arrest G1 Phase Cell Cycle Arrest ER_Stress->G1_Arrest CellDeath Cell Death (Apoptotic or Non-Apoptotic) G1_Arrest->CellDeath

Caption: this compound mechanism leading to G1 cell cycle arrest.

Data Presentation

Table 1: Antiproliferative and Cytotoxic Activity of this compound in Various Cancer Cell Lines

This table summarizes the growth inhibition (GI₅₀) and cytotoxic (EC₅₀/LC₅₀) concentrations of this compound across several human cancer cell lines.

Cell LineCancer TypeParameterConcentration (nM)Reference
U87-MGGlioblastomaEC₅₀< 100
SF-295GlioblastomaEC₅₀< 100
MDA-MB-231Breast CancerGI₅₀2.8
LOX IMVIMelanomaGI₅₀7.4
HL-60(TB)LeukemiaGI₅₀7.4
SNB-75CNS CancerGI₅₀7.6
NCI-H460Lung CancerLC₅₀< 23
MDA-MB-231Breast CancerIC₅₀1.6 (synthetic)
Table 2: Effect of this compound on Cell Cycle Distribution

Flow cytometry studies have demonstrated that this compound induces a dose-dependent arrest in the G1 phase of the cell cycle.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/MReference
Vehicle ControlBaselineBaselineBaseline
This compoundSignificant IncreaseSignificant DecreaseLittle to No Change

Experimental Protocols

The following protocols outline key experiments to characterize the effects of this compound on cell cycle progression.

experimental_workflow cluster_prep Preparation cluster_assays Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., U87-MG, SF-295) Treatment 2. This compound Treatment (Dose-response & time-course) CellCulture->Treatment Viability 3. Cell Viability Assay (MTT / AlamarBlue) Treatment->Viability Flow 4. Cell Cycle Analysis (Flow Cytometry - PI Staining) Treatment->Flow Western 5. Protein Expression (Western Blot) Treatment->Western Apoptosis 6. Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis IC50 Determine IC50 Viability->IC50 CellCycleDist Quantify Cell Cycle Phases Flow->CellCycleDist ProteinLevels Analyze Protein Levels (e.g., Cyclins, CDKs, p21, p27) Western->ProteinLevels ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant

Caption: Workflow for evaluating this compound's cellular effects.
Protocol 1: Cell Culture and Treatment

This protocol describes the basic culture of relevant cell lines and subsequent treatment with this compound.

  • Cell Culture :

    • Culture human glioblastoma cells (e.g., U87-MG, SF-295) or breast cancer cells (e.g., MDA-MB-231) in the appropriate medium (e.g., MEM or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock :

    • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment :

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for flow cytometry and Western blot). Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO, typically ≤ 0.1%).

    • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Protocol 2: Cell Viability Assay (MTS/AlamarBlue)

This assay measures cell metabolic activity to determine the cytotoxic or cytostatic effects of this compound.

  • Seeding : Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include vehicle-only controls.

  • Reagent Addition : Add MTS or AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance (for MTS) or fluorescence (for AlamarBlue) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data using non-linear regression to determine the IC₅₀/EC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in each phase of the cell cycle based on DNA content.

  • Cell Preparation : Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvesting : Harvest both adherent and floating cells. Adherent cells can be detached using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation : Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C or for at least 2 hours at 4°C.

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation : Incubate in the dark for 30 minutes at room temperature.

  • Acquisition : Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Cell Cycle Regulatory Proteins

This protocol assesses the expression levels of key proteins that control cell cycle progression.

  • Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • G1/S Transition Markers : Cyclin D1, Cyclin E, CDK4, CDK2, p21, p27.

      • Loading Control : GAPDH or β-actin.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Coibamide A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Coibamide A, a potent marine-derived cyclodepsipeptide, presents a formidable challenge to synthetic chemists. Its complex architecture, characterized by a high degree of N-methylation, multiple stereocenters, and a sensitive macrolactone ring, demands meticulous planning and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this promising anticancer agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the total synthesis of this compound?

A1: The main challenges stem from its intricate structure. These include the stereocontrolled synthesis of its thirteen chiral centers, the formation of numerous sterically hindered N-methylated peptide bonds, the construction of the labile depsipeptide (ester) linkage, and the often low-yielding macrocyclization step. The low natural abundance of this compound necessitates a robust and efficient synthetic route for further biological investigation.[1][2][3]

Q2: Why was there a need for a stereochemical revision of the originally proposed structure?

A2: Initial total syntheses based on the originally proposed structure of this compound yielded a molecule whose NMR spectroscopic data did not match that of the natural product.[2][4] This discrepancy necessitated a re-evaluation and subsequent revision of the absolute stereochemistry at key chiral centers to match the naturally occurring, biologically active isomer.

Q3: What makes the N-methylated amino acid residues so difficult to couple?

A3: The presence of N-methyl groups on the peptide backbone significantly increases steric hindrance around the nitrogen atom. This bulkiness slows down the kinetics of amide bond formation and can lead to incomplete reactions or racemization. Specialized, highly reactive coupling reagents are often required to achieve satisfactory yields.

Q4: Is solid-phase peptide synthesis (SPPS) a viable strategy for this compound?

A4: Yes, solid-phase synthesis has been successfully employed for the synthesis of the linear precursor of this compound and its analogues. However, challenges remain, particularly in the on-resin fragment condensations and the final cleavage from the resin to obtain the linear depsipeptide for cyclization. Careful optimization of coupling conditions and the choice of resin are crucial.

Troubleshooting Guides

Problem 1: Low yields during fragment coupling of N-methylated peptides.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Steric Hindrance Utilize more potent coupling reagents. While standard reagents like HATU can be effective, more specialized reagents like BOP-Cl have been used, although they can also present difficulties. Consider microwave-assisted coupling to enhance reaction rates.Protocol 1: BOP-Cl Mediated Peptide Coupling 1. Dissolve the N-protected amino acid or peptide fragment (1.2 equiv) and the amine component (1.0 equiv) in anhydrous DCM or DMF.2. Add BOP-Cl (1.2 equiv) and DIEA (3.0 equiv) to the solution at 0 °C.3. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.4. Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent.5. Purify by flash column chromatography.
Protecting Group Strategy The choice of protecting groups is critical. For instance, the use of Pmz-N-protection for one fragment and Fmoc-N-protection for another has been shown to be a successful strategy in the synthesis of a related complex peptide.-
Racemization Perform couplings at lower temperatures and use additives like HOAt to suppress racemization.-
Problem 2: Inefficient or failed macrolactamization/macrolactonization.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Unfavorable Conformation of Linear Precursor The conformation of the linear peptide greatly influences the efficiency of the ring-closing reaction. The choice of the cyclization site is critical. High-dilution conditions (typically 0.1-1 mM) are essential to minimize intermolecular side reactions.Protocol 2: EDCI/HOAt Mediated Macrolactonization 1. Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DCM/DMF mixture) to achieve high dilution.2. Add EDCI (1.5 equiv), HOAt (1.5 equiv), and a hindered base such as DIEA (3.0 equiv) to the solution at 0 °C.3. Stir the reaction at room temperature for 24-48 hours, monitoring the disappearance of the starting material by LC-MS.4. Remove the solvent under reduced pressure and purify the crude product by preparative HPLC.
Diketopiperazine Formation The linear precursor has a tendency to form diketopiperazines, a common side reaction in cyclic peptide synthesis. This can sometimes be mitigated by carefully choosing the cyclization point, ideally between residues that are less prone to this side reaction.-
Ester Bond Lability The depsipeptide ester bond can be susceptible to hydrolysis. Ensure all reagents and solvents are scrupulously dry.-
Problem 3: Difficulty in synthesizing non-proteogenic amino acid residues.
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Lack of Commercially Available Starting Materials Many of the N-methylated and other non-standard amino acids in this compound are not commercially available and require de novo synthesis.Protocol 3: Synthesis of N,N-dimethyl-L-Valine 1. To a solution of L-Valine in methanol, add an excess of aqueous formaldehyde (B43269) (37%).2. Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.3. Monitor the reaction by TLC or NMR for the disappearance of the starting material.4. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.5. The product can be purified by recrystallization or chromatography.
Stereochemical Control Maintaining the correct stereochemistry during the synthesis of these residues is paramount. Use stereoselective synthetic methods and confirm the stereochemical purity of the products using chiral chromatography or other appropriate analytical techniques.-

Visualizing the Synthetic Challenges

To better understand the synthetic strategy and the hurdles involved, the following diagrams illustrate key aspects of the this compound total synthesis.

CoibamideA_Synthesis_Strategy cluster_fragments Linear Precursor Assembly Fragment_1 Fragment 1 (Me2Val-MeLeu-MeSer(Me)-MeLeu) Linear_Precursor Full-Length Linear Depsipeptide Fragment_1->Linear_Precursor Fragment Coupling Fragment_2 Fragment 2 (MeThr-MeIle-MeSer(Me)) Fragment_2->Linear_Precursor Fragment Coupling Fragment_3 Fragment 3 (Ala-Tyr(Me)-d-MeAla) Fragment_3->Linear_Precursor Fragment Coupling Coibamide_A This compound Linear_Precursor->Coibamide_A Macrolactonization CoibamideA_Challenges cluster_challenges Key Challenges Total_Synthesis Total Synthesis of this compound Stereocontrol Stereochemical Control (13 Chiral Centers) Total_Synthesis->Stereocontrol N_Methylation N-Methylated Peptide Bond Formation Total_Synthesis->N_Methylation Macrocyclization Macrolactonization Total_Synthesis->Macrocyclization Non_Proteogenic_AA Synthesis of Non-Proteogenic Residues Total_Synthesis->Non_Proteogenic_AA Ester_Lability Depsipeptide Bond Lability Total_Synthesis->Ester_Lability

References

Coibamide A Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Coibamide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex cyclic depsipeptide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
CA-SYN-001 Low yield in coupling N-methylated amino acids Steric hindrance from the N-methyl group can slow down reaction kinetics. Incomplete activation of the carboxylic acid.Use coupling reagents known to be effective for hindered amino acids, such as HATU, HBTU, PyAOP, or PyBOP.[1][2] Consider using a stronger base like DIPEA or N-methylmorpholine.[2] Microwave-assisted coupling can also improve efficiency.[3]
CA-SYN-002 Epimerization at the C-terminus during fragment coupling The use of certain coupling reagents can lead to racemization, particularly with N-methyl amino acids.The addition of additives like HOBt or HOAt can suppress epimerization.[2] Reagents like PyAOP are reported to cause less epimerization.[1]
CA-SYN-003 Low yield during macrolactamization High concentration of the linear precursor can favor intermolecular reactions (dimerization, oligomerization). Inefficient activation of the cyclization site.Perform the cyclization under high dilution conditions to favor intramolecular reaction. The use of EDCI/HOAt has been reported for the cyclization of the this compound precursor.[4]
CA-SYN-004 Difficulty in purifying the final product The crude product after synthesis contains various impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[5] this compound's complex structure can make separation challenging.Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[5] A C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% TFA is commonly used.[5]
CA-SYN-005 Inconsistent NMR spectra compared to the natural product Incorrect stereochemistry of one or more chiral centers in the synthetic molecule.[6][7] Different conformations in solution.Careful verification of the stereochemistry of all starting materials is crucial. The original proposed structure of this compound had to be revised, highlighting the importance of correct stereochemical assignment.[6]

Frequently Asked Questions (FAQs)

1. What is the most challenging step in the total synthesis of this compound?

The two most frequently cited challenges are the efficient coupling of its numerous N-methylated amino acids and the macrolactamization step to form the cyclic depsipeptide core. The high degree of N-methylation introduces significant steric hindrance, which can lead to low coupling yields and epimerization.[2][6] The macrolactamization is often a low-yielding step due to competing intermolecular side reactions.[6]

2. Which synthetic strategy is better for this compound: solid-phase or solution-phase synthesis?

Both solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling strategies have been employed for this compound.[6][7]

  • Solid-Phase Peptide Synthesis (SPPS): Offers advantages in terms of ease of purification of intermediates, as excess reagents and by-products are simply washed away.[5][8] This can be a faster approach for assembling the linear precursor.[5] An "improved synthetic strategy" for the large-scale synthesis of this compound utilized an SPPS approach.[9][10]

  • Solution-Phase Synthesis: Can be advantageous for large-scale synthesis of peptide fragments.[8] A [(4+1)+3+3]-peptide fragment-coupling strategy has been reported for this compound.[6]

The choice of strategy often depends on the scale of the synthesis and the specific expertise of the research group. For laboratory-scale synthesis and the generation of analogues, SPPS is often preferred due to its efficiency and amenability to automation.

3. What are the recommended coupling reagents for the N-methylated amino acids in this compound?

Due to the steric hindrance of N-methylated amino acids, phosphonium (B103445) and aminium-based coupling reagents are generally recommended over carbodiimides alone.[2] Effective reagents include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is also recommended to increase coupling efficiency and minimize racemization.[2]

4. How can the yield of the macrolactamization step be improved?

Improving the yield of the macrolactamization step is critical for the overall success of the synthesis. Key strategies include:

  • High Dilution: Performing the reaction at a low concentration (typically in the millimolar range) of the linear peptide precursor minimizes intermolecular side reactions.

  • Choice of Cyclization Site: The selection of the amino acid residues between which the final amide bond is formed can significantly impact the efficiency of the cyclization.

  • Activating Agents: The use of effective coupling reagents is crucial. For this compound, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) has been successfully used for the cyclization step.[4]

5. Are there any simplified analogues of this compound that are easier to synthesize and retain biological activity?

Yes, structure-activity relationship (SAR) studies have led to the development of simplified analogues. For instance, it was found that substitution at position 3 is well-tolerated. A notable example is [MeAla3-MeAla6]-coibamide, which showed nearly the same inhibitory activity as the natural product against tested cancer cells and demonstrated in vivo efficacy.[10] Such simplifications, like replacing the two MeSer(Me) residues with MeAla, can facilitate synthesis.[9]

Data on Synthetic Yield Improvement Strategies

Strategy Modification Reported Outcome Reference
Synthesis Strategy Development of an improved synthetic strategy for large-scale production.Enabled the preparation of a series of designed analogues.[9][10]
Analogue Simplification Substitution of MeSer(Me) at positions 3 and 6 with MeAla.The resulting analogue, [MeAla3-MeAla6]-coibamide, exhibited nearly the same cytotoxicity as this compound.[9][10]
Cyclization Reagents Use of EDCI/HOAt for macrolactamization.Afforded the expected this compound.[4]
Fragment Coupling A [(4+1)+3+3]-peptide fragment-coupling strategy was employed in solution phase.Accomplished the total synthesis of the proposed structure.[6]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol is a generalized representation based on common practices for Fmoc-based SPPS.

  • Resin Swelling: The appropriate resin (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Loading: The C-terminal amino acid is loaded onto the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF (typically 20%).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection by-products.

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test. For N-methylated amino acids, longer coupling times or microwave assistance may be necessary.[3]

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: Steps 3-6 are repeated for each subsequent amino acid in the sequence.

  • Cleavage: Once the linear peptide is fully assembled, it is cleaved from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., a mixture containing trifluoroacetic acid (TFA)).

General Protocol for Solution-Phase Macrolactamization
  • Deprotection: The N-terminal and C-terminal protecting groups of the linear peptide precursor are removed to expose the amine and carboxylic acid functionalities required for cyclization.

  • High Dilution Setup: The deprotected linear peptide is dissolved in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a concentration in the low millimolar range.

  • Addition of Coupling Reagents: The coupling reagents (e.g., EDCI and HOAt) are added to the solution of the linear peptide. The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the cyclization is monitored by a suitable analytical technique, such as LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude cyclic peptide is then taken up in a suitable solvent for purification.

  • Purification: The crude product is purified by reversed-phase HPLC to yield the pure this compound.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Macrolactamization Resin Resin Support Loading Load First Amino Acid Resin->Loading 1. Swelling & Loading Deprotection Fmoc Deprotection Loading->Deprotection 2. Fmoc Removal Coupling Couple Next Amino Acid Deprotection->Coupling 3. Amino Acid Coupling Coupling->Deprotection Repeat n times Cleavage Cleavage & Global Deprotection Coupling->Cleavage 4. Cleavage from Resin Linear_Peptide Linear Peptide Precursor Cleavage->Linear_Peptide Linear Precursor Cyclization Add Coupling Reagents (e.g., EDCI/HOAt) Linear_Peptide->Cyclization 5. High Dilution Purification Crude Product Work-up Cyclization->Purification 6. Work-up Coibamide_A Pure this compound Purification->Coibamide_A 7. RP-HPLC

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_coupling Peptide Coupling Issue? cluster_cyclization Macrolactamization Issue? Start Low Yield in Synthesis Step Coupling_Issue Is it an N-methylated amino acid coupling? Start->Coupling_Issue Cyclization_Issue Low yield in cyclization? Start->Cyclization_Issue Yes_Coupling Use HATU, PyAOP, or PyBOP. Consider microwave assistance. Coupling_Issue->Yes_Coupling Yes No_Coupling Check for epimerization. Add HOBt/HOAt. Coupling_Issue->No_Coupling No Yes_Cyclization Ensure high dilution. Use appropriate cyclization reagents (e.g., EDCI/HOAt). Cyclization_Issue->Yes_Cyclization Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Overcoming Resistance to Coibamide A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Coibamide A in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent cytotoxic depsipeptide that targets the Sec61 protein translocon, a critical component of the endoplasmic reticulum (ER) membrane responsible for protein secretion.[1][2] By binding to the Sec61α subunit, this compound inhibits the translocation of newly synthesized secretory and membrane proteins into the ER.[1][2] This disruption of protein secretion leads to ER stress, induction of mTOR-independent autophagy, and ultimately, apoptosis in cancer cells.[3]

Q2: My cancer cell line shows a higher IC50 value for this compound than reported in the literature. What are the possible reasons?

Several factors could contribute to a higher than expected IC50 value:

  • Cell line-specific sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound.[4] It is crucial to establish a baseline IC50 for your specific cell line.

  • Compound integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. Linearized this compound, for instance, is not cytotoxic.[5]

  • Experimental conditions: Variations in cell seeding density, passage number, and assay duration can influence IC50 values.[6] Standardize your experimental protocol to ensure reproducibility.

  • Pre-existing resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in the SEC61A1 gene.

Q3: What are the known mechanisms of resistance to this compound?

The primary documented mechanism of resistance to this compound involves mutations in the α-subunit of its target, Sec61.[1][2] Specifically, mutations such as R66I and S71P in Sec61α have been shown to confer resistance to this compound or other Sec61 inhibitors.[1][2] These mutations likely alter the binding site of this compound, reducing its inhibitory effect.

Troubleshooting Guides

Problem: My cancer cell line has developed resistance to this compound after prolonged treatment.

This is a common observation in cancer drug development. Here’s a step-by-step guide to investigate and potentially overcome this acquired resistance.

Step 1: Confirm and Quantify Resistance

  • Action: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.

  • Expected Outcome: A significant increase (typically >3-fold) in the IC50 value confirms the development of resistance.

Step 2: Investigate the Mechanism of Resistance

  • Hypothesis 1: Target Alteration (Sec61α Mutation)

    • Action: Sequence the SEC61A1 gene (the gene encoding Sec61α) in both the parental and resistant cell lines to identify potential mutations. Pay close attention to regions encoding the this compound binding site.

  • Hypothesis 2: Increased Drug Efflux

    • Action: Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein/ABCB1) in a flow cytometry-based efflux assay. Compare the efflux activity between parental and resistant cells.

    • Troubleshooting: If you observe increased efflux, you can test for sensitization to this compound by co-administering a known ABC transporter inhibitor.

  • Hypothesis 3: Activation of Bypass Signaling Pathways

    • Action: Perform phosphoproteomic or Western blot analysis to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) between parental and resistant cells in the presence and absence of this compound.

    • Troubleshooting: If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway.

Problem: I am not observing the expected induction of autophagy upon this compound treatment.

Step 1: Verify Autophagy Induction

  • Action: Monitor the conversion of LC3-I to LC3-II via Western blot, which is a hallmark of autophagosome formation. Additionally, you can use fluorescence microscopy to observe the formation of LC3 puncta in cells expressing GFP-LC3.

  • Expected Outcome: An increase in the LC3-II/LC3-I ratio or the number of GFP-LC3 puncta should be observed.

Step 2: Troubleshoot Experimental Conditions

  • This compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration (typically in the low nanomolar range) and a sufficient incubation time (e.g., 24-48 hours) to induce autophagy.[3]

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to treatment.

  • Western Blotting Technique: Optimize your Western blot protocol for LC3 detection, as it can be a challenging antibody to work with.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer2.8[4]
LOX IMVIMelanoma7.4[4]
HL-60(TB)Leukemia7.4[4]
SNB-75CNS Cancer7.6[4]
U87-MGGlioblastoma28.8 ± 8.4[3]
SF-295Glioblastoma96.2 ± 23[3]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol is adapted from a method used to generate this compound-resistant HCT-116 cells.[1]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high purity)

  • Ethyl methanesulfonate (B1217627) (EMS)

  • Cloning cylinders or 96-well plates for single-cell cloning

Procedure:

  • Mutagenesis (Optional but Recommended):

    • Treat the parental cells with a chemical mutagen like EMS (e.g., 2000 µg/mL for 60 minutes) to increase the frequency of resistance-conferring mutations.[1]

    • Allow the cells to recover for 48 hours in fresh, drug-free medium.

  • Initial Selection:

    • Culture the mutagenized (or non-mutagenized) cells in the presence of this compound at a concentration equal to the IC50 value.

  • Dose Escalation:

    • Once the cells have repopulated, passage them and gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • Maintain the cells at each concentration for several passages until they exhibit stable growth.

  • Isolation of Resistant Clones:

    • When cells are able to proliferate steadily at a high concentration of this compound (e.g., 50-100 nM), isolate single-cell clones using cloning cylinders or by limiting dilution in 96-well plates.[1]

  • Expansion and Characterization:

    • Expand the isolated clones in the presence of the selection concentration of this compound.

    • Confirm the resistant phenotype by determining the IC50 value and compare it to the parental cell line.

    • Cryopreserve the resistant cell lines at low passage numbers.

Protocol 2: Sequencing of the SEC61A1 Gene

Materials:

  • Genomic DNA or RNA from parental and resistant cell lines

  • Primers flanking the coding region of human SEC61A1

  • PCR reagents

  • cDNA synthesis kit (if starting from RNA)

  • DNA sequencing service

Procedure:

  • Nucleic Acid Isolation: Isolate genomic DNA or total RNA from both parental and resistant cell lines using a commercial kit.

  • cDNA Synthesis (if applicable): If starting with RNA, synthesize cDNA using a reverse transcription kit.

  • PCR Amplification: Amplify the coding region of SEC61A1 using PCR with designed primers. It is advisable to amplify in overlapping fragments to cover the entire coding sequence.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence (e.g., from NCBI) to identify any mutations.

Mandatory Visualizations

CoibamideA_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sec61 Translocon Sec61 Translocon Secreted/Membrane Protein Secreted/Membrane Protein Sec61 Translocon->Secreted/Membrane Protein Processing ER Stress ER Stress Sec61 Translocon->ER Stress Induction upon Inhibition Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->Sec61 Translocon Translocation This compound This compound This compound->Sec61 Translocon Inhibition Ribosome Ribosome Ribosome->Nascent Polypeptide Translation mTOR-independent Autophagy mTOR-independent Autophagy ER Stress->mTOR-independent Autophagy Apoptosis Apoptosis mTOR-independent Autophagy->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Resistance_Workflow Start Start Resistant Phenotype Observed Resistant Phenotype Observed Start->Resistant Phenotype Observed Confirm Resistance (IC50 Shift) Confirm Resistance (IC50 Shift) Resistant Phenotype Observed->Confirm Resistance (IC50 Shift) Investigate Mechanism Investigate Mechanism Confirm Resistance (IC50 Shift)->Investigate Mechanism Sequence SEC61A1 Sequence SEC61A1 Investigate Mechanism->Sequence SEC61A1 Drug Efflux Assay Drug Efflux Assay Investigate Mechanism->Drug Efflux Assay Bypass Pathway Analysis Bypass Pathway Analysis Investigate Mechanism->Bypass Pathway Analysis Mutation Found? Mutation Found? Sequence SEC61A1->Mutation Found? Increased Efflux? Increased Efflux? Drug Efflux Assay->Increased Efflux? Pathway Activated? Pathway Activated? Bypass Pathway Analysis->Pathway Activated? Target Sec61 Analog Target Sec61 Analog Mutation Found?->Target Sec61 Analog Yes End End Mutation Found?->End No Use Efflux Inhibitor Use Efflux Inhibitor Increased Efflux?->Use Efflux Inhibitor Yes Increased Efflux?->End No Combination Therapy Combination Therapy Pathway Activated?->Combination Therapy Yes Pathway Activated?->End No

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Coibamide A In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the in vivo toxicity of Coibamide A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity?

This compound is a potent cytotoxic depsipeptide isolated from a marine cyanobacterium.[1][2] Its primary mechanism of action is the inhibition of protein translocation into the endoplasmic reticulum by targeting the Sec61 translocon, a highly conserved protein-conducting channel.[3][4][5] This disruption of protein secretion affects a broad range of proteins, including those essential for cell survival and proliferation, leading to its anticancer effects. However, this broad, substrate-nonselective inhibition is also a major contributor to its in vivo toxicity, as it can affect healthy cells.

Q2: My in vivo experiments with this compound are showing significant weight loss in animal models. Is this a known issue and what can be done?

Yes, significant weight loss and an adverse safety profile with repeat dosing have been observed in preclinical in vivo studies with the natural this compound product. This is a known toxicity concern. Strategies to mitigate this include:

  • Analog Development: Synthesizing and testing this compound analogs or diastereomers has shown promise. Some modified compounds have demonstrated reduced toxicity while retaining antitumor activity.

  • Dosing Schedule Modification: Investigating alternative dosing schedules, such as intermittent dosing, may help manage toxicity while maintaining efficacy.

  • Targeted Delivery: Although still in early stages of exploration for this compound, nanoparticle-based drug delivery systems are a potential strategy to increase tumor-specific delivery and reduce systemic exposure.

Q3: Are there less toxic analogs of this compound available for research?

Yes, structure-activity relationship (SAR) studies have led to the development of several this compound analogs and diastereomers with altered toxicity profiles. For instance, certain diastereomers like [L-Hiv²]-CbA and [L-Hiv²,L-MeAla¹¹]-CbA have been shown to be less toxic than the parent compound while still acting as pharmacologically active Sec61 inhibitors. The stereochemistry of this compound is crucial for its cytotoxic potency, and modifications at specific positions can modulate its activity and toxicity.

Q4: Is the cyclic structure of this compound essential for its activity? Can linearized versions be used to reduce toxicity?

The cyclic structure of this compound is critical for its cytotoxic and anti-proliferative activities. Studies have shown that linearization of the molecule results in a loss of this activity. Therefore, using linearized versions is not a viable strategy for reducing toxicity while maintaining efficacy.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Cells/Organs

  • Problem: Significant off-target toxicity is observed in in vivo models, leading to adverse events.

  • Troubleshooting Steps:

    • Evaluate Analogs: Consider screening less toxic, synthetically accessible analogs or diastereomers of this compound. The table below summarizes the relative toxicity of some published analogs.

    • Formulation Optimization: Explore formulation strategies to improve the therapeutic index. While specific data for this compound is limited, principles from other cytotoxic agents suggest that encapsulation in liposomes or conjugation to targeting moieties could be beneficial.

    • Dose Reduction and Schedule Adjustment: Experiment with lower doses or different administration schedules (e.g., less frequent dosing) to find a balance between antitumor activity and acceptable toxicity.

Issue 2: Inconsistent Antitumor Efficacy in Xenograft Models

  • Problem: Variable or lower-than-expected tumor growth inhibition is observed in subcutaneous xenograft models.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the stability and purity of the this compound sample being used.

    • Route of Administration: The route of administration can significantly impact drug exposure at the tumor site. Intratumoral delivery has been used in some preclinical models to maximize local concentration.

    • Tumor Model Sensitivity: Confirm the sensitivity of the chosen cancer cell line to this compound in vitro before proceeding with in vivo studies. Different cell lines exhibit varying sensitivity.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and its Diastereomers

CompoundCell LineIC50 (µM)Relative Potency vs. This compound
This compound (1)HUVEC~0.01-
[L-Hiv²]-CbA (2)HUVEC~1100-fold less potent
[L-Hiv²,L-MeAla¹¹]-CbA (3)HUVEC>1>100-fold less potent
This compound (1)U87-MG~0.01-
[L-Hiv²]-CbA (2)U87-MG~0.110-fold less potent
[L-Hiv²,L-MeAla¹¹]-CbA (3)U87-MG~1100-fold less potent

Data synthesized from studies on the relative toxicity of this compound and its diastereomers.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound and its analogs on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., U87-MG, SF-295) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its analogs in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle control wells (DMSO concentration equivalent to the highest compound concentration).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

CoibamideA_Toxicity_Mitigation cluster_0 Problem: High In Vivo Toxicity cluster_1 Potential Strategies cluster_2 Specific Approaches cluster_3 Desired Outcome High_Toxicity High In Vivo Toxicity (e.g., weight loss) Medicinal_Chemistry Medicinal Chemistry Approaches High_Toxicity->Medicinal_Chemistry Drug_Delivery Advanced Drug Delivery High_Toxicity->Drug_Delivery Dosing_Strategy Dosing Regimen Optimization High_Toxicity->Dosing_Strategy Analog_Synthesis Analog/Diastereomer Synthesis (e.g., [L-Hiv²]-CbA) Medicinal_Chemistry->Analog_Synthesis SAR Structure-Activity Relationship (SAR) Studies Medicinal_Chemistry->SAR Nanoparticles Nanoparticle Encapsulation (e.g., Liposomes) Drug_Delivery->Nanoparticles Targeted_Delivery Antibody-Drug Conjugates (ADCs) Drug_Delivery->Targeted_Delivery Dose_Titration Dose Titration Studies Dosing_Strategy->Dose_Titration Schedule_Mod Intermittent Dosing Schedules Dosing_Strategy->Schedule_Mod Reduced_Toxicity Improved Therapeutic Window (Reduced Systemic Toxicity) Analog_Synthesis->Reduced_Toxicity SAR->Reduced_Toxicity Nanoparticles->Reduced_Toxicity Targeted_Delivery->Reduced_Toxicity Dose_Titration->Reduced_Toxicity Schedule_Mod->Reduced_Toxicity

Caption: Logical workflow for mitigating this compound in vivo toxicity.

Experimental_Workflow_Cytotoxicity Start Start: Assess Cytotoxicity Cell_Culture 1. Seed Cancer Cells in 96-well plates Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of this compound / Analogs Cell_Culture->Compound_Prep Treatment 3. Treat Cells for 72h Compound_Prep->Treatment MTT_Assay 4. Add MTT Reagent Incubate 2-4h Treatment->MTT_Assay Solubilization 5. Solubilize Formazan Crystals MTT_Assay->Solubilization Read_Plate 6. Read Absorbance (570nm) Solubilization->Read_Plate Data_Analysis 7. Calculate % Viability Determine IC50 Read_Plate->Data_Analysis End End: Comparative Cytotoxicity Profile Data_Analysis->End

Caption: Experimental workflow for in vitro cytotoxicity assessment.

CoibamideA_MoA Coibamide_A This compound Sec61 Sec61 Translocon Coibamide_A->Sec61 binds & inhibits Protein_Translocation Protein Translocation to ER Sec61->Protein_Translocation mediates Protein_Synthesis Secretory & Membrane Protein Synthesis Protein_Translocation->Protein_Synthesis enables Cell_Death Cell Cycle Arrest & Cell Death Protein_Synthesis->Cell_Death inhibition leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Optimizing dosage of Coibamide A for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Coibamide A for in vitro experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antiproliferative cyclic depsipeptide that targets the Sec61 protein translocon.[1][2] Specifically, it binds directly to the Sec61α subunit, leading to a broad, substrate-nonselective inhibition of protein import into the endoplasmic reticulum (ER).[1][2] This disruption of protein biogenesis for secretory and membrane proteins triggers downstream cellular stress responses.

Q2: What are the typical downstream effects of this compound treatment in cancer cells?

Treatment with this compound leads to several significant cellular responses, including:

  • G1 Cell Cycle Arrest: this compound causes a dose-dependent increase in the number of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.[3]

  • Induction of Autophagy: It induces mTOR-independent autophagy, leading to the accumulation of autophagosomes.[4][5]

  • Apoptosis: this compound can induce apoptosis, characterized by the activation of caspase-3/7, although this response can be cell-type specific.[4]

  • Inhibition of Angiogenesis Factors: It has been shown to inhibit the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR2.[6][7]

Q3: What is a recommended starting concentration for in vitro experiments?

A starting concentration in the low nanomolar range is recommended. This compound has demonstrated potent activity across a variety of cell lines with GI50 (50% growth inhibition) values often in the single-digit nanomolar range.[3] For example, the GI50 for MDA-MB-231 breast cancer cells is 2.8 nM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no cytotoxic effect observed Inactive Compound: The cyclic structure of this compound is crucial for its activity; linearized versions are not cytotoxic.[5][8]Ensure the integrity of the compound. If possible, verify its structure and purity.
Cell Line Resistance: Some cell lines may exhibit inherent or acquired resistance.Test a wider range of concentrations. Consider using a different, more sensitive cell line as a positive control.
Incorrect Dosage: The effective concentration can vary significantly between cell lines.Perform a dose-response curve (e.g., from 0.1 nM to 1 µM) to determine the IC50 for your specific cell line.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even distribution.
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Unexpected morphological changes Induction of Autophagy: this compound is known to cause extensive cytoplasmic vacuolization in some cell lines, which is a hallmark of autophagy.[5]This is an expected effect. You can confirm autophagy using markers like LC3-II conversion by Western blot or immunofluorescence.
Difficulty in reproducing published IC50 values Differences in Experimental Conditions: Assay duration, cell density, and the specific viability assay used can all influence the calculated IC50.Standardize your protocol. Pay close attention to seeding density and incubation times as reported in the literature. For example, many studies use a 72-hour incubation period.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines.

Table 1: Growth Inhibition (GI50) of this compound in NCI-60 Cell Lines

Cell LineCancer TypeGI50 (nM)
MDA-MB-231Breast2.8
LOX IMVIMelanoma7.4
HL-60(TB)Leukemia7.4
SNB-75CNS7.6
Data sourced from studies on the NCI-60 panel.[3]

Table 2: Effective Concentrations of this compound for Specific Cellular Effects

Cell LineEffectConcentrationIncubation Time
U87-MG, SF-295Cytotoxicity (EC50)< 100 nMTime-dependent
MDA-MB-231Inhibition of Proliferation0.3 - 1 nM3 - 60 hours
U87-MGInhibition of Invasion3 - 10 nM24 - 48 hours
U87-MGLDH Release (Membrane Damage)100 nM4 days
HCT116Inhibition of VCAM1 Expression1 - 3 nM24 hours
This table compiles data from multiple sources.[1][4][5][9][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/Alamar Blue)

This protocol is used to determine the concentration of this compound that inhibits cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well. Allow cells to adhere for 24 hours at 37°C and 5% CO2.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[1][2]

  • Incubation: Incubate the plate for 72 hours.[1][2]

  • Assay: Add MTS or Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Measurement: After a 4-hour incubation with the reagent, measure the absorbance or fluorescence using a plate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50/GI50 value.

Protocol 2: Western Blot for Protein Expression

This protocol is used to assess the impact of this compound on the expression of specific proteins (e.g., VEGFR2, BiP, LC3).

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound

CoibamideA_Pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Binds & Inhibits ProteinImport Protein Import to ER (Secretory & Membrane Proteins) Sec61->ProteinImport Blocks ER_Stress ER Stress ProteinImport->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR CellCycleArrest G1 Cell Cycle Arrest UPR->CellCycleArrest Autophagy mTOR-Independent Autophagy UPR->Autophagy Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells (96-well plate) Adhere Adhere for 24h Seed->Adhere Treat Add this compound (Dose-Response) Adhere->Treat Incubate Incubate for 72h Treat->Incubate AddReagent Add Viability Reagent (MTS) Incubate->AddReagent Read Read Plate AddReagent->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining this compound IC50.

Troubleshooting Logic

Troubleshooting_Logic Start No Cytotoxicity Observed? CheckConcentration Concentration Range Appropriate? Start->CheckConcentration CheckCompound Compound Integrity Verified? CheckConcentration->CheckCompound Yes Action_DoseResponse Action: Perform Wide Dose-Response CheckConcentration->Action_DoseResponse No CheckCells Using a Sensitive Cell Line? CheckCompound->CheckCells Yes Action_VerifyCompound Action: Verify Compound Activity CheckCompound->Action_VerifyCompound No Action_PositiveControl Action: Use Positive Control Cell Line CheckCells->Action_PositiveControl No

Caption: Logic for troubleshooting low cytotoxicity.

References

Coibamide A Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coibamide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For biological assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] The final concentration of DMSO in your experimental medium should be kept low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced toxicity to cells.

Q2: How should I store this compound stock solutions?

A2: While specific stability studies on this compound are not extensively published, general guidelines for cyclic peptides suggest that stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -80°C is preferable. Protect solutions from light.

Q3: What are the likely degradation pathways for this compound in solution?

A3: this compound is a cyclic depsipeptide, containing an ester linkage within its macrocyclic structure. This ester bond is susceptible to hydrolysis, which would linearize the molecule. Linearized this compound has been shown to lack cytotoxic activity, indicating that the cyclic structure is crucial for its biological function.[2][3] Therefore, hydrolysis is a critical degradation pathway leading to loss of activity. The rate of hydrolysis is expected to be influenced by pH, temperature, and the presence of enzymatic activity in the solution.

Q4: How long can I expect this compound to be stable in aqueous cell culture medium?

A4: The stability of this compound in aqueous media at physiological pH (around 7.4) and 37°C has not been quantitatively reported. Due to the potential for hydrolysis of the ester linkage, it is recommended to prepare fresh dilutions of this compound in your final experimental medium from a frozen DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.

Q5: Are there any known incompatibilities of this compound with common labware?

A5: There are no specific studies on the compatibility of this compound with different types of labware. However, as a general practice for peptides and small molecules, it is advisable to use low-protein-binding polypropylene (B1209903) or glass vials and pipette tips to minimize loss of the compound due to adsorption to surfaces.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution in aqueous buffer or cell culture medium The final concentration exceeds the aqueous solubility of this compound. Rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution. The temperature of the aqueous medium is too low.Decrease the final working concentration. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the this compound stock solution dropwise while gently vortexing the medium. Always use pre-warmed (37°C) cell culture media for dilutions.
Loss of biological activity in experiments Degradation of this compound due to hydrolysis of the ester linkage. Multiple freeze-thaw cycles of the DMSO stock solution. Adsorption of the compound to labware. Improper storage of stock solutions (e.g., at room temperature or in light).Prepare fresh dilutions in aqueous media for each experiment. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes and tips. Store stock solutions at -20°C or -80°C, protected from light.
Inconsistent experimental results Inaccurate pipetting of viscous DMSO stock solutions. Incomplete dissolution of the lyophilized powder. Degradation of the compound over the course of a long experiment.Use positive displacement pipettes for accurate handling of DMSO. Ensure the lyophilized powder is fully dissolved in DMSO by vortexing before making further dilutions. For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-protein-binding polypropylene vials.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.

  • Preparation of Stability Samples:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the desired solvent (e.g., DMSO, 50% acetonitrile (B52724) in water, or a relevant buffer).

    • Dispense aliquots of these solutions into vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, 40°C, and photostability with light exposure).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 210-230 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1 mL/min.

  • Time Points:

    • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours, and weekly for longer-term studies).

  • Data Analysis:

    • Monitor the peak area of the intact this compound peak over time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

    • Observe the appearance of any new peaks, which may represent degradation products.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism and experimental workflows.

CoibamideA_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide with Signal Peptide Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Targeting to ER ER_Membrane ER Membrane Protein_Folding Protein Folding & Maturation Sec61->Protein_Folding Translocation Autophagy mTOR-Independent Autophagy ER_Lumen ER Lumen Secreted_Protein Secreted/Membrane Protein Protein_Folding->Secreted_Protein CoibamideA This compound CoibamideA->Inhibition Inhibition->Sec61 Inhibition Inhibition->Autophagy ER Stress Apoptosis Apoptosis Inhibition->Apoptosis ER Stress Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: this compound Signaling Pathway.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock (e.g., in DMSO) Prep_Solutions Prepare Solutions in Test Solvents/Buffers Prep_Stock->Prep_Solutions Temp_Minus_20 -20°C Prep_Solutions->Temp_Minus_20 Incubate Temp_4 4°C Prep_Solutions->Temp_4 Incubate Temp_RT Room Temperature Prep_Solutions->Temp_RT Incubate Temp_40 40°C Prep_Solutions->Temp_40 Incubate Light Photostability Prep_Solutions->Light Incubate Time_Points Collect Aliquots at Various Time Points Temp_Minus_20->Time_Points Temp_4->Time_Points Temp_RT->Time_Points Temp_40->Time_Points Light->Time_Points HPLC Analyze by HPLC-UV Time_Points->HPLC Data_Analysis Calculate % Remaining & Identify Degradants HPLC->Data_Analysis Final_Report Generate Stability Report Data_Analysis->Final_Report

Caption: Experimental Workflow for Stability Testing.

References

Technical Support Center: Enhancing Coibamide A Potency Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at modifying the structure of Coibamide A to enhance its potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exerts its potent antiproliferative activity by targeting and inhibiting the Sec61 protein translocon.[1][2] This channel is crucial for the translocation of newly synthesized secretory and membrane proteins into the endoplasmic reticulum. By binding to the Sec61α subunit, this compound obstructs this process, leading to a broad, non-selective inhibition of protein biogenesis for a wide range of proteins dependent on this pathway.[1][2] This disruption of protein secretion ultimately induces cell cycle arrest and apoptosis.[3][4]

Q2: Which structural modifications of this compound have shown the most promise for enhancing potency?

Structure-activity relationship (SAR) studies have identified several key modifications that can enhance the cytotoxic potency of this compound. One of the most effective modifications is the substitution of the O-methyl-L-tyrosine (Tyr(Me)) residue at position 10 with β-(4-biphenylyl)alanine (Bph).[5][6] This modification has been shown to increase cytotoxicity by up to 12-fold.[5] Additionally, replacing the ester linkage in the macrocycle with a stable amide bond has been shown to maintain or even slightly improve potency.[7] Simplification of the structure, such as the [MeAla3-MeAla6]-coibamide analog, has also demonstrated comparable potency to the natural product, suggesting avenues for creating more synthetically accessible yet potent derivatives.[8][9]

Q3: Are there any regions of the this compound structure that are particularly sensitive to modification?

Yes, the stereochemistry of this compound is critical to its biological activity.[10][11] Inversion of stereocenters, particularly within the macrocyclic ring, often leads to a significant decrease or complete loss of cytotoxicity.[10][11] For instance, while some changes at position 3 are tolerated, alterations to the core macrocycle structure and the stereochemistry of its constituent amino and hydroxy acids can drastically reduce its ability to bind to Sec61.[8][10]

Q4: What are the common challenges encountered during the synthesis of this compound analogs?

The synthesis of this compound and its analogs is a complex undertaking. Common challenges include:

  • Solid-phase peptide synthesis (SPPS): The highly N-methylated backbone can lead to difficult coupling steps and lower yields. Careful selection of coupling reagents and reaction conditions is crucial.

  • Macrocyclization: The ring-closing metathesis or macrolactamization step to form the cyclic depsipeptide can be low-yielding. Optimization of concentration, catalyst, and temperature is often required.

  • Purification: The hydrophobic nature of these large macrocycles can make purification by chromatography challenging, often requiring specialized columns and solvent systems.

  • Stereochemical control: Maintaining the correct stereochemistry throughout the multi-step synthesis is paramount and requires the use of stereochemically pure starting materials and reactions that proceed with high fidelity.

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides
Symptom Possible Cause Suggested Solution
Incomplete coupling reactionsSteric hindrance from N-methyl groups- Use stronger coupling reagents like HATU or HCTU.- Increase reaction times and/or temperature.- Double couple problematic amino acids.
Aggregation of the peptide chain on the resinInterchain hydrogen bonding- Use a more polar solvent system (e.g., add DMF/DMSO mixtures).- Incorporate a "difficult sequence" protocol with intermittent heating.
Cleavage from the resin during synthesisAcid-labile linker instability- Ensure the use of a robust linker compatible with the chosen deprotection strategy.- Minimize exposure to acidic conditions during Fmoc deprotection.
Issue 2: Poor Potency of a Newly Synthesized this compound Analog
Symptom Possible Cause Suggested Solution
IC50 value is significantly higher than expectedIncorrect stereochemistry- Verify the stereochemistry of all starting materials.- Analyze the final product by chiral chromatography or NMR with chiral shift reagents.
Disruption of a critical binding interaction- Review SAR data to ensure the modification is not in a region essential for binding to Sec61.- Consider computational modeling to predict the effect of the modification on the molecule's conformation.
Poor cell permeability- Assess the lipophilicity of the new analog. The high degree of N-methylation in the parent compound is thought to enhance membrane permeability.[12]
Compound degradation- Confirm the stability of the analog in the assay medium.- Use freshly prepared solutions for biological testing.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of key this compound analogs against various cancer cell lines.

Table 1: Cytotoxicity of this compound and Selected Analogs

Compound Modification Cell Line IC50 (nM)
This compound (1)-A5491.3[5]
MDA-MB-2311.6[1]
HCT116Low nM[7]
[MeAla3-MeAla6]-coibamide (1f)MeAla at positions 3 & 6A549~1.3[8]
Analog 11Tyr(Me)10 -> BphA5490.11[5]
Analog 12MeAla3, MeAla6, Tyr(Me)10 -> BphA5490.25[5]
Azathis compoundEster linkages replaced with amidesVariousLow µM[13]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound Analogs

A modified solid-phase peptide synthesis (SPPS) approach is typically employed for the synthesis of this compound analogs.[1] The synthesis generally begins with the loading of the first amino acid onto a resin (e.g., 2-chlorotrityl chloride resin). Subsequent amino acids are added sequentially using Fmoc chemistry. For N-methylated amino acids, special coupling conditions are required to overcome steric hindrance. After assembly of the linear peptide, the peptide is cleaved from the resin. The final macrocyclization is achieved in solution, often using a peptide coupling reagent like EDCI/HOAt.[2] Purification is typically performed by reverse-phase high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTS/Alamar Blue)

Cell viability is assessed to determine the cytotoxic potency of the this compound analogs.[1][2]

  • Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the this compound analog or vehicle control (e.g., 0.1% DMSO) for a specified period (typically 72 hours).

  • Following treatment, a viability reagent such as MTS or Alamar Blue is added to each well.

  • After a short incubation period, the absorbance or fluorescence is measured using a plate reader.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.

Visualizations

Caption: this compound inhibits the Sec61 translocon, blocking protein entry into the ER.

SPPS_Workflow Resin Resin Support AA1 1. Couple Fmoc-AA1 Resin->AA1 Deprotect1 2. Fmoc Deprotection AA1->Deprotect1 AA2 3. Couple Fmoc-AA2 (repeat for all AAs) Deprotect1->AA2 Deprotect2 4. Final Fmoc Deprotection AA2->Deprotect2 Cleavage 5. Cleave from Resin Deprotect2->Cleavage Cyclization 6. Macrocyclization Cleavage->Cyclization Purification 7. HPLC Purification Cyclization->Purification Final_Product Pure this compound Analog Purification->Final_Product

Caption: A generalized workflow for the solid-phase synthesis of this compound analogs.

References

Coibamide A Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coibamide A in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a potent cytotoxic depsipeptide isolated from a marine cyanobacterium.[1][2] It exerts its anticancer effects by targeting the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[3][4] This inhibition of protein secretion disrupts cellular processes vital for cancer cell survival and proliferation.[3]
What are the reported in vivo anti-tumor effects of this compound? In a nude mouse xenograft model of human glioblastoma (U87-MG cells), this compound administered at 0.3 mg/Kg resulted in the failure of established subcutaneous tumors to grow for up to 28 days.[1]
What are the primary challenges in the in vivo delivery of this compound? The main challenge reported is in vivo toxicity. Studies have noted varied patterns of weight loss in mice treated with this compound, indicating a narrow therapeutic window.[1] This suggests that while potent, improving the toxicity profile is crucial for its development as a therapeutic agent.[1] Like many complex natural products, this compound is also presumed to have poor aqueous solubility, which can complicate formulation and administration.
What is the known target of this compound? This compound directly targets the Sec61α subunit of the Sec61 protein translocon complex.[3]

Troubleshooting Guides

Formulation and Administration Issues

Q1: My this compound is not dissolving in the vehicle. What should I do?

A1: this compound is a large, lipophilic molecule and is expected to have low aqueous solubility. Here are some steps to troubleshoot dissolution issues:

  • Vehicle Selection: The reported vehicle for in vivo studies that showed efficacy was a mixture of 20% DMSO in 80% sterile saline. It is crucial to use high-purity, anhydrous DMSO.

  • Solubilization Technique:

    • First, dissolve the this compound powder completely in 100% DMSO by gentle vortexing or sonication.

    • Once fully dissolved, slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution for any precipitates. If precipitation occurs, you may need to adjust the ratio of DMSO to saline, though this could impact tolerability.

  • Alternative Solvents (for formulation development): For poorly soluble compounds, other solvent systems can be explored, such as mixtures including polyethylene (B3416737) glycol (PEG), ethanol (B145695), or cyclodextrins. However, any new formulation will require thorough toxicity testing. A solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been used to improve the solubility of other poorly soluble drugs for oral administration in mice.[5]

Q2: I am observing precipitation of this compound during or after administration. How can I prevent this?

A2: This is a common issue with compounds formulated in a mixed solvent system.

  • Preparation Timing: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.

  • Temperature: Ensure all components (DMSO, saline, this compound stock) are at room temperature before mixing, unless the compound's stability is compromised at this temperature.

  • Administration Rate: A slow and steady injection rate can sometimes prevent the compound from precipitating at the injection site due to rapid changes in the solvent environment.

In Vivo Efficacy and Toxicity Issues

Q3: I am not observing the expected anti-tumor efficacy. What could be the reason?

A3: Several factors can contribute to a lack of efficacy:

  • Formulation and Dosing:

    • Confirm the accuracy of your this compound concentration and the final dose administered.

    • Ensure the compound was fully dissolved in the vehicle before injection. Any undissolved particles will lead to an underdosing of the animal.

  • Tumor Model:

    • The reported efficacy was in a subcutaneous U87-MG glioblastoma xenograft model.[1] Efficacy can vary significantly between different cancer cell lines and tumor models.

    • Ensure your tumors have reached an appropriate size before initiating treatment, as very large tumors may be less responsive.

  • Administration Route and Schedule: The effective regimen was 0.3 mg/Kg administered on a 1 day on/1 day off schedule.[6] Deviations from this may alter the outcome.

Q4: The animals are experiencing significant weight loss and other signs of toxicity. How can I mitigate this?

A4: Toxicity is a known challenge with this compound.[1]

  • Dose Reduction: The 0.3 mg/Kg dose, while effective, is associated with weight loss.[1] Consider performing a dose-response study to identify a lower, better-tolerated dose that still maintains anti-tumor activity.

  • Monitoring: Increase the frequency of animal monitoring (daily weight checks, assessment of general health) to intervene early if severe toxicity is observed.

  • Supportive Care: Ensure easy access to food and water. Diet supplements can sometimes help mitigate weight loss.

  • Formulation Optimization: The toxicity may be linked to the formulation itself. High concentrations of DMSO can be toxic. Exploring alternative delivery systems, such as lipid-based formulations or nanoparticles, could improve the therapeutic index, though this requires significant formulation development.

  • Analogs: Research is ongoing to develop synthetic analogs of this compound with an improved toxicity profile.[7] If available, testing these analogs could be a viable strategy.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile-filtered

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Calculate the total amount of this compound required for the study.

  • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing solution of 0.3 mg/mL (for a 10 mL/kg injection volume), you can prepare a 1.5 mg/mL stock in DMSO.

  • Ensure the this compound is completely dissolved in DMSO. This can be aided by gentle vortexing or brief sonication in a water bath.

  • On the day of injection, prepare the final formulation. For a 20% DMSO/80% saline vehicle, slowly add 4 volumes of sterile saline to 1 volume of the this compound/DMSO stock solution. Add the saline dropwise while continuously mixing to avoid precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates before drawing it into the dosing syringe.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: Subcutaneous Glioblastoma Xenograft Model and this compound Treatment

Materials:

  • U87-MG human glioblastoma cells

  • Athymic nude mice (6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • This compound formulation (prepared as in Protocol 1)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture U87-MG cells under standard conditions. On the day of implantation, harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel on ice to a final concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Administration of this compound:

    • Treatment Group: Administer this compound at 0.3 mg/Kg via the desired route (e.g., intraperitoneal or subcutaneous injection) on a specified schedule (e.g., one day on, one day off).

    • Control Group: Administer the vehicle (20% DMSO/80% saline) on the same schedule and volume as the treatment group.

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record the body weight of each animal at each measurement time point.

    • Observe the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

  • Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size as per institutional guidelines, or if they show signs of excessive toxicity (e.g., >20% body weight loss).

Visualizations

Signaling Pathway and Experimental Workflow

CoibamideA_Mechanism_Workflow cluster_0 This compound Mechanism of Action cluster_1 Experimental Workflow CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits ER Endoplasmic Reticulum Protein Import Protein_Synthesis Secretory & Membrane Protein Biogenesis ER->Protein_Synthesis Leads to Inhibition of Cell_Proliferation Cancer Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Disrupts Formulation 1. Formulation (e.g., 20% DMSO/ 80% Saline) Xenograft 2. Subcutaneous Xenograft Model (e.g., U87-MG) Formulation->Xenograft Treatment 3. Administration (e.g., 0.3 mg/Kg) Xenograft->Treatment Monitoring 4. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint

Caption: Mechanism of this compound and corresponding in vivo experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_invivo In Vivo Issues cluster_solutions_formulation Solutions cluster_solutions_invivo Solutions Start Problem Encountered Dissolution Poor Dissolution Start->Dissolution Precipitation Precipitation Start->Precipitation No_Efficacy Lack of Efficacy Start->No_Efficacy Toxicity High Toxicity Start->Toxicity Solubilize Optimize Solubilization: - Use anhydrous DMSO - Sonicate/Vortex - Slow addition of aqueous phase Dissolution->Solubilize Fresh_Prep Prepare Fresh Formulation Before Each Use Precipitation->Fresh_Prep Check_Dose Verify Dose & Formulation Confirm Tumor Model No_Efficacy->Check_Dose Reduce_Dose Dose De-escalation Enhanced Monitoring Consider Analogs Toxicity->Reduce_Dose

References

Addressing off-target effects of Coibamide A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using Coibamide A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you address potential challenges in your experiments, particularly concerning the on-target and potential off-target effects of this potent Sec61 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary on-target effect is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER).[1][2] By binding to the Sec61α subunit, this compound blocks the entry of newly synthesized secretory and membrane proteins into the ER.[1][2] This disruption of protein biogenesis leads to various downstream cellular consequences, including G1 phase cell cycle arrest, induction of an mTOR-independent autophagy stress response, and ultimately, apoptosis.[3]

Q2: I'm observing high cytotoxicity. How can I be sure this is an on-target effect of Sec61 inhibition and not a non-specific off-target effect?

A2: This is a critical question. To confirm that the observed cytotoxicity is due to Sec61 inhibition, you should perform control experiments. The most effective control is to use an inactive or significantly less active analog of this compound. Linearized versions of this compound, produced by hydrolysis, are known to be non-cytotoxic and serve as excellent negative controls. Additionally, certain diastereomers, such as [L-Hiv2]-CbA and [L-Hiv2, L-MeAla11]-CbA, have been shown to have significantly reduced cytotoxic potency. If these less active analogs do not produce the same cytotoxic effects at equivalent concentrations, it strongly suggests that the cytotoxicity of this compound is an on-target effect.

Q3: My results are inconsistent across different cell lines. Why might this be?

A3: Inconsistent results between cell lines are not uncommon and can be attributed to several factors. Different cancer cell lines show varied sensitivity to this compound, as evidenced by its unique selectivity profile in the NCI-60 panel. This differential sensitivity may be due to varying reliance on the secretory pathway, differences in the expression levels of Sec61 and its associated proteins, or variations in cellular drug efflux pump activity. For example, the SF268 CNS cancer cell line is highly sensitive to this compound (GI50 1.5 nM), while being significantly less sensitive to another Sec61 inhibitor, Apratoxin A (GI50 51 nM).

Q4: I am not observing the expected G1 cell cycle arrest. What could be the issue?

A4: G1 cell cycle arrest is a known downstream consequence of this compound treatment. If you are not observing this, consider the following:

  • Concentration and Time: Ensure you are using an appropriate concentration and that the incubation time is sufficient. The effect is both time- and concentration-dependent. A time-course experiment is recommended.

  • Cell Line Specificity: The induction of cell cycle arrest can be cell-type dependent. Confirm that this effect has been previously reported in your specific cell line.

  • Method of Detection: Ensure your method for cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining) is properly calibrated and executed.

Q5: I see signs of autophagy, but how do I confirm it is mTOR-independent?

A5: this compound is known to induce autophagy via an mTOR-independent mechanism. To verify this in your system, you should perform a Western blot analysis of key proteins in the mTOR signaling pathway. In response to this compound, you should not see a change in the phosphorylation status of mTOR targets such as p70 S6K1 (at Thr-389), S6 ribosomal protein (at Ser-235/236), or 4EBP-1 (at Thr-37/46). You can use a known mTOR inhibitor like Rapamycin or AZD8055 as a positive control for mTOR pathway inhibition.

Troubleshooting Guides

Problem 1: Unexpected or No Cytotoxicity
Possible Cause Recommended Action
Compound Degradation Ensure this compound has been stored correctly, protected from light and at the recommended temperature. Prepare fresh stock solutions.
Inhibitor Precipitation Visually inspect stock and final solutions for any precipitate. Confirm that the final concentration in your assay does not exceed its solubility limit.
Insufficient Concentration/Incubation Time Perform a dose-response and time-course experiment to determine the optimal IC50 and time point for your specific cell line.
Cell Line Resistance Your chosen cell line may have intrinsic resistance. Try a cell line known to be sensitive to this compound (e.g., U87-MG, MDA-MB-231).
Experimental Error Verify cell seeding density, passage number, and overall health of the cells. Standardize all experimental parameters.
Problem 2: Phenotype Does Not Match Known On-Target Effects
Possible Cause Recommended Action
Potential Off-Target Effect Use a structurally distinct Sec61 inhibitor (e.g., Apratoxin A) to see if it reproduces the same phenotype. If not, the effect may be specific to the this compound scaffold.
Misinterpretation of Downstream Effects The observed phenotype might be an indirect, downstream consequence of Sec61 inhibition. Map the observed effect to the known signaling pathway.
Use of Negative Controls Treat cells with an inactive analog (e.g., linearized this compound). If the phenotype persists, it is likely an off-target effect or an experimental artifact.
Quantitative Proteomics To comprehensively identify on- and off-target effects, consider performing quantitative proteomics to analyze global changes in protein expression in response to treatment.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound and its analogs in various cell lines.

Table 1: Cytotoxicity of this compound in Selected Human Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)Reference
MDA-MB-231BreastGI502.8
MDA-MB-231BreastIC501.6
U87-MGGlioblastomaEC50< 100
SF-295GlioblastomaEC50< 100
NCI-H460LungLC50< 23
A549LungCC502.0 ± 0.3
HCT116ColonIC50~2

Table 2: Comparative Activity of this compound Analogs

CompoundModificationActivity Compared to this compoundReference
Linearized this compoundHydrolyzed macrocycleInactive / Non-cytotoxic
[L-Hiv2]-CbADiastereomerSignificantly reduced cytotoxicity
[L-Hiv2, L-MeAla11]-CbADiastereomerSignificantly reduced cytotoxicity
[MeAla3-MeAla6]-coibamideSimplified analogNearly the same inhibition
Azathis compoundAmide bond substitutionLow micromolar activity (reduced)

Key Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 µM down to 1 pM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Assay: Add MTS or MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Sec61 Pathway Markers
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 30 nM) or vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Autophagy: LC3B (to detect LC3-I to LC3-II conversion)

    • mTOR Pathway: Phospho-p70 S6K1 (Thr389), Phospho-4EBP1 (Thr37/46)

    • ER Stress/UPR: BiP/GRP78, CHOP

    • Loading Control: GAPDH, α-tubulin

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Logic

cluster_0 This compound Action & Troubleshooting Logic cluster_1 Downstream On-Target Effects cluster_2 Experimental Verification CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits NegativeControl Use Inactive Analog (e.g., Linearized CbA) CoibamideA->NegativeControl Compare with Protein_Secretion Block Protein Secretion/Biogenesis Sec61->Protein_Secretion G1_Arrest G1 Cell Cycle Arrest Protein_Secretion->G1_Arrest Autophagy mTOR-Independent Autophagy Protein_Secretion->Autophagy Apoptosis Apoptosis Protein_Secretion->Apoptosis FlowCyto Flow Cytometry (Cell Cycle) G1_Arrest->FlowCyto WesternBlot Western Blot (LC3, p-p70S6K) Autophagy->WesternBlot ViabilityAssay Viability Assay (MTS/MTT) Apoptosis->ViabilityAssay

Caption: this compound mechanism and experimental validation workflow.

Troubleshooting Workflow

Start Experiment with This compound ObservedEffect Observe Phenotype (e.g., Cytotoxicity) Start->ObservedEffect CheckOnTarget Does it match known on-target effects? (G1 arrest, Autophagy) ObservedEffect->CheckOnTarget No Effect? Go to Troubleshoot Troubleshoot Troubleshoot Experiment: - Check compound stability - Verify concentration - Check cell health ObservedEffect->Troubleshoot Yes_OnTarget Likely On-Target Effect CheckOnTarget->Yes_OnTarget Yes No_OnTarget Unexpected Phenotype CheckOnTarget->No_OnTarget No UseInactiveAnalog Test with Inactive Analog (e.g., Linearized CbA) No_OnTarget->UseInactiveAnalog EffectPersists Does the effect persist? UseInactiveAnalog->EffectPersists LikelyOffTarget Likely Off-Target Effect or Artifact EffectPersists->LikelyOffTarget Yes OnTargetConfirmed On-Target Effect Confirmed EffectPersists->OnTargetConfirmed No

Caption: Decision tree for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Coibamide A and Other Marine-Derived Depsipeptides in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and therapeutic potential of Coibamide A, Apratoxin A, Didemnin B, and Romidepsin, offering a comparative guide for researchers and drug development professionals.

Marine environments are a rich reservoir of unique chemical structures with potent biological activities. Among these, depsipeptides—cyclic peptides containing at least one ester bond—have emerged as a promising class of anticancer agents. This guide provides a detailed comparison of this compound, a potent marine cyanobacterial depsipeptide, with other notable marine-derived depsipeptides: Apratoxin A, Didemnin B, and the clinically approved drug, Romidepsin. We delve into their distinct mechanisms of action, comparative cytotoxicities, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

At a Glance: Comparative Biological Activity

The following table summarizes the key characteristics and cytotoxic potential of the selected marine-derived depsipeptides. This compound and Apratoxin A exhibit remarkable potency at nanomolar concentrations, primarily by targeting the Sec61 translocon. Didemnin B, the first of its class to enter clinical trials, inhibits protein synthesis through a different mechanism. In contrast, Romidepsin functions as a histone deacetylase (HDAC) inhibitor, representing a distinct class of epigenetic modulators.

FeatureThis compoundApratoxin ADidemnin BRomidepsin
Source Marine Cyanobacterium (Leptolyngbya sp.)Marine Cyanobacterium (Lyngbya sp.)Tunicate (Trididemnum solidum)Bacterium (Chromobacterium violaceum)
Primary Mechanism of Action Sec61 translocon inhibitor[1][2][3]Sec61 translocon inhibitor[4][5]Protein synthesis inhibitor (targets eEF1A1)Histone Deacetylase (HDAC) inhibitor
Cellular Effects G1 cell cycle arrest, mTOR-independent autophagyG1 cell cycle arrest, apoptosisInhibition of protein and DNA synthesis, apoptosisCell cycle arrest, apoptosis, altered gene expression
Mean GI₅₀ (NCI-60) ~9.12 nM (logGI₅₀ -8.04)Potent, with low nanomolar IC₅₀ valuesPotent, with IC₅₀ values in the low ng/mL rangePotent, with mean IC₅₀ ranging from 0.55–9.19 nM

In-Depth Look at Cytotoxicity Profiles

The National Cancer Institute's (NCI) 60-cell line screen provides a standardized platform for comparing the cytotoxic profiles of anticancer compounds. Below is a comparative table of the growth inhibition (GI₅₀) values for this compound and Romidepsin against a selection of cancer cell lines from the NCI-60 panel. Data for Apratoxin A and Didemnin B from the NCI-60 panel is less publicly available in a directly comparable format, but literature reports consistently indicate their high potency in the nanomolar to sub-nanomolar range.

Cell LineCancer TypeThis compound (GI₅₀, nM)Romidepsin (IC₅₀, nM)
MDA-MB-231 Breast Cancer2.8~5
LOX IMVI Melanoma7.4~3
HL-60(TB) Leukemia7.4~2
SNB-75 CNS Cancer7.6~4
NCI-H460 Lung CancerPotent cytotoxicity (LC₅₀ < 23 nM)~6
U87-MG GlioblastomaPotent cytotoxicityNot widely reported in this panel
SF-295 GlioblastomaPotent cytotoxicityNot widely reported in this panel

Unraveling the Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of these depsipeptides are visualized in the following signaling pathway diagrams.

Coibamide_A_Apratoxin_A_Pathway cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with signal sequence) Ribosome->Nascent_Polypeptide SRP Signal Recognition Particle (SRP) Nascent_Polypeptide->SRP Sec61 Sec61 Translocon SRP->Sec61 binds Translocated_Polypeptide Translocated Polypeptide Sec61->Translocated_Polypeptide translocation Coibamide_A This compound Coibamide_A->Inhibition Apratoxin_A Apratoxin A Apratoxin_A->Inhibition Inhibition->Sec61 inhibit

This compound and Apratoxin A inhibit protein translocation by targeting the Sec61 translocon.

Didemnin_B_Pathway cluster_translation Protein Synthesis cluster_apoptosis Apoptosis Induction Didemnin_B Didemnin B eEF1A1 eEF1A1 Didemnin_B->eEF1A1 inhibits PPT1 PPT1 Didemnin_B->PPT1 inhibits Ribosome Ribosome eEF1A1->Ribosome delivers aminoacyl-tRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Caspase_Activation Caspase Activation PPT1->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Didemnin B induces apoptosis by inhibiting eEF1A1 and PPT1.

Romidepsin_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Outcomes Romidepsin Romidepsin HDACs Histone Deacetylases (HDACs) Romidepsin->HDACs inhibits Histones Histones HDACs->Histones deacetylate Open_Chromatin Open Chromatin HDACs->Open_Chromatin leads to hyperacetylation Chromatin Condensed Chromatin Histones->Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Romidepsin inhibits HDACs, leading to altered gene expression and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (AlamarBlue/MTS Assay)

This protocol is used to assess the dose-dependent cytotoxic effects of the depsipeptides on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (this compound, Apratoxin A, Didemnin B, or Romidepsin) is prepared in the appropriate vehicle (e.g., DMSO). The cells are then treated with various concentrations of the compound or vehicle control.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Addition of Reagent: 20 µL of AlamarBlue or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader. The absorbance is read at 570 nm with a reference wavelength of 600 nm for AlamarBlue, while MTS is read at 490 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of the depsipeptides on cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the depsipeptide or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The PI fluorescence is measured, and the data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro Protein Translocation Assay

This assay is used to confirm the inhibitory effect of this compound and Apratoxin A on Sec61-mediated protein translocation.

  • Preparation of Components: The assay requires rabbit reticulocyte lysate for in vitro translation, canine pancreatic rough microsomes (as a source of Sec61), a plasmid encoding a secretory protein with a signal sequence, and radiolabeled amino acids (e.g., ³⁵S-methionine).

  • In Vitro Translation/Translocation Reaction: The in vitro translation reaction is set up by combining the reticulocyte lysate, the plasmid, radiolabeled amino acids, and the test compound (this compound or Apratoxin A) or vehicle control. The reaction is initiated and allowed to proceed for a short period.

  • Addition of Microsomes: The rough microsomes are then added to the reaction mixture to allow for co-translational translocation of the newly synthesized protein into the microsomes.

  • Protease Protection Assay: After the translocation reaction, the samples are treated with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion, while non-translocated proteins will be degraded.

  • Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography. A band corresponding to the protected, translocated protein will be present in the control samples but will be absent or significantly reduced in the samples treated with an effective Sec61 inhibitor.

HDAC Activity Assay

This assay measures the inhibitory effect of compounds like Romidepsin on histone deacetylase activity.

  • Preparation of Nuclear Extracts: Nuclear extracts are prepared from treated or untreated cells to serve as the source of HDAC enzymes.

  • Assay Reaction: The assay is performed in a 96-well plate. The nuclear extract is incubated with a fluorogenic HDAC substrate and the test compound (Romidepsin) or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Development: After incubation, a developer solution containing a protease is added. This solution stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: The HDAC activity is proportional to the measured fluorescence. The inhibitory effect of the compound is determined by comparing the fluorescence in the treated wells to that of the control wells.

Conclusion

This compound stands out as a highly potent marine-derived depsipeptide with a distinct mechanism of action targeting the Sec61 translocon. Its cytotoxicity profile, while sharing a target with Apratoxin A, shows a unique pattern of selectivity across different cancer cell lines. In comparison to Didemnin B and Romidepsin, this compound represents a different therapeutic approach. While Didemnin B's clinical development was hampered by toxicity, its pioneering role paved the way for other marine natural products. Romidepsin, with its distinct epigenetic mechanism, has achieved clinical success, highlighting the diverse therapeutic strategies that can be derived from natural sources. The detailed experimental data and protocols provided in this guide are intended to support further research into these fascinating molecules and their potential as next-generation anticancer agents.

References

Unraveling the Potency of Coibamide A: A Comparative Guide to its Analogue's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Coibamide A, a highly N-methylated cyclic depsipeptide isolated from a marine cyanobacterium, has emerged as a potent anti-proliferative agent with a unique mechanism of action, making it a compelling lead for cancer drug discovery. Its cytotoxic activity stems from the inhibition of the Sec61 protein translocon, a critical component of the cellular machinery responsible for protein secretion and membrane protein integration.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Comparative Analysis of this compound Analogue Activity

Intensive research has led to the synthesis and evaluation of numerous this compound analogues, providing valuable insights into the structural features crucial for its potent bioactivity. The following tables summarize the in vitro cytotoxic activity (IC50) of key analogues against various cancer cell lines.

Table 1: Modifications at Positions 3 and 6

Substitutions at positions 3 and 6 of the this compound macrocycle have revealed that the O-methyl groups are not essential for its cytotoxic effects. A simplified analogue, where the N-methyl-O-methyl-serine residues at positions 3 and 6 are replaced with N-methyl-alanine, demonstrates comparable potency to the natural product.[4][5]

AnalogueModificationCell LineIC50 (nM)
This compound-MDA-MB-2311.6
[MeAla3-MeAla6]-coibamide (1f)MeSer(Me)3 → MeAla; MeSer(Me)6 → MeAlaMDA-MB-231~1.6 (nearly the same as this compound)
Table 2: Modifications at the Tyr(Me)10 Position

The O-methyl-tyrosine residue at position 10 has been a key focus for modification. While substitution with phenylalanine leads to a decrease in activity, the introduction of a β-(4-biphenylyl)alanine (Bph) group at this position results in a significant enhancement of cytotoxic potency.

AnalogueModificationCell LineIC50 (µM)
This compound Mimetic (2a)Tyr(Me)10 → Phe(4-OMe)A5490.42
10aTyr(Me)10 → PheA5494.0
10jTyr(Me)10 → BphA5490.060
Table 3: Macrocycle Backbone Modifications

Alterations to the macrocyclic backbone, such as replacing the ester linkage with an amide bond or an alkyl linker, have also been explored. While some modifications lead to a significant reduction in cytotoxicity, certain amide surrogates have been shown to maintain potent activity.

AnalogueModificationCell LineActivity
Azathis compoundTwo ester linkages replaced by amide bondsVarious cancer cell linesLow micromolar activities
Macrolactam Analogue (16b)Ester bond of d-MeAla11-MeThr5 replaced with an amide surrogateA549CC50 = 1.3 nM (equipotent to this compound)
Bph10 Macrolactam Analogue (16c)Ester bond replaced with amide; Tyr(Me)10 → BphA549CC50 = 0.27 nM (~5-fold more potent than this compound)

Mechanism of Action: Inhibition of Sec61-Mediated Protein Translocation

This compound exerts its cytotoxic effects by directly targeting the Sec61α subunit of the Sec61 protein translocation channel in the endoplasmic reticulum (ER). This channel is essential for the co-translational import of newly synthesized secretory and membrane proteins into the ER. By binding to Sec61, this compound blocks this translocation process, leading to the accumulation of unprocessed proteins in the cytoplasm, ER stress, and ultimately, apoptosis. This targeted inhibition of protein biogenesis disrupts cellular homeostasis and selectively affects cancer cells, which often have a high demand for protein synthesis and secretion.

CoibamideA_Mechanism cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with Signal Peptide) Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Co-translational Translocation Processed_Protein Secreted/Membrane Protein Sec61->Processed_Protein Coibamide_A This compound Coibamide_A->Sec61 Inhibition

Caption: this compound inhibits Sec61-mediated protein translocation into the ER.

Experimental Protocols

The evaluation of this compound analogues relies on robust and standardized experimental procedures. The following are detailed methodologies for key assays cited in the literature.

Cell Viability (MTS/Alamar Blue) Assay

This assay is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2.5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound analogues or a vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Alamar Blue is added to each well.

  • Incubation: The plates are incubated for a specified period (e.g., 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: The absorbance (for MTS) or fluorescence (for Alamar Blue) is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound analogues at various concentrations Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTS or Alamar Blue reagent Incubate_72h->Add_Reagent Incubate_Assay Incubate for 1-4h Add_Reagent->Incubate_Assay Measure_Signal Measure absorbance or fluorescence Incubate_Assay->Measure_Signal Analyze_Data Calculate cell viability and determine IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cell viability assay to determine IC50 values.

Conclusion

The structure-activity relationship studies of this compound have provided a clear roadmap for the rational design of novel and more potent analogues. Key findings highlight the tolerance for modifications at positions 3 and 6, the critical role of the aromatic residue at position 10, and the potential for backbone modifications to fine-tune the molecule's properties. The direct targeting of the Sec61 translocon presents a promising therapeutic window for the development of next-generation anticancer agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these potent macrocycles to translate their in vitro efficacy into clinical success.

References

Validating the Sec61-Targeting Mechanism of Coibamide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum (ER), has emerged as a significant target for novel therapeutics, particularly in oncology. A host of natural products have been identified that inhibit this crucial cellular process, each with distinct mechanisms and potential therapeutic windows. Among these, Coibamide A (CbA), a potent marine-derived depsipeptide, has garnered considerable interest for its unique cytotoxic profile.[1][2][3][4][5] This guide provides a comparative analysis of the experimental validation of this compound's Sec61-targeting mechanism, contrasting it with other well-characterized Sec61 inhibitors.

This compound: A Non-Selective Inhibitor of Protein Translocation

This compound exerts its potent cytotoxic effects by directly targeting the alpha subunit of the Sec61 complex (Sec61α). This interaction leads to a broad, substrate-nonselective inhibition of protein import into the ER. Consequently, the biogenesis of a wide range of secretory and integral membrane proteins is halted, leading to cellular stress and apoptosis. The direct interaction with Sec61α has been validated through several key experiments, which are detailed in the protocols section of this guide.

One of the most compelling pieces of evidence for this compound's mechanism comes from studies of resistance-conferring mutations. While mutations like R66I in Sec61α grant strong resistance to other known Sec61 inhibitors, they only have a mild effect on this compound's activity. Conversely, the S71P mutation in Sec61α confers specific resistance to this compound. This suggests that although this compound binds to a lumenal cavity on Sec61α that partially overlaps with other inhibitors, its precise binding mode is distinct.

Comparison with Alternative Sec61 Inhibitors

To better understand the unique properties of this compound, it is useful to compare it with other natural product inhibitors of Sec61, such as Apratoxin A, Ipomoeassin F, and Mycalolide B.

  • Apratoxin A: Like this compound, Apratoxin A is a marine cyanobacterial product that inhibits co-translational translocation. However, the differential effects of Sec61α mutations indicate a different binding interaction.

  • Ipomoeassin F: This plant-derived cytotoxin also targets Sec61α to inhibit protein translocation. It is a potent, broad-spectrum inhibitor, similar in action to this compound.

  • Mycalolide B: Isolated from a marine sponge, Mycalolide B was initially identified as an inhibitor of actomyosin (B1167339) ATPase but has since been shown to also impact Sec61-mediated processes. Mycolactone, a structurally different macrolide, is a more extensively studied potent and broad-spectrum Sec61 inhibitor.

Comparative Data

The following tables summarize the quantitative data comparing the activity of this compound with other Sec61 inhibitors.

Table 1: Cytotoxic Potency of Sec61 Inhibitors in Human Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compound HCT116~5-10
MDA-MB-231~1-5
U87-MG~1-5
Apratoxin A HCT116~1-5
Ipomoeassin F A278036
Mycolactone Jurkat T cells<1

Note: IC50 values can vary between studies and experimental conditions. The values presented here are approximate ranges based on available literature.

Table 2: Effect of Sec61α Mutations on Inhibitor Sensitivity

Sec61α MutationThis compoundApratoxin AOther Inhibitors
R66I Mild ResistanceStrong ResistanceStrong Resistance
S71P CbA-ResistantSensitiveSensitive

This table highlights the distinct binding mode of this compound compared to other Sec61 inhibitors.

Experimental Protocols

Photoaffinity Labeling with a this compound Probe

This method was used to identify the direct cellular target of this compound.

  • Probe Synthesis: An optimized photoaffinity probe of this compound (photo-CbA) is synthesized. This probe is isosteric to the parent compound and contains a photo-reactive group and a clickable tag (e.g., an alkyne).

  • Cellular Treatment: Human cells (e.g., HCT116) are incubated with photo-CbA in the presence or absence of a surplus of unmodified this compound (as a competitor).

  • UV Cross-linking: The cells are exposed to UV light to induce covalent cross-linking of the photo-reactive group to its binding partner.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne tag on the cross-linked probe is conjugated to a reporter molecule (e.g., a fluorescent dye or biotin) via a click reaction.

  • Analysis: The labeled proteins are separated by SDS-PAGE and visualized. The protein band that is specifically labeled by photo-CbA and competed off by excess this compound is identified as the target. This band was identified as Sec61α.

In Vitro Protein Translocation Assay

This assay confirms the inhibitory effect of this compound on Sec61-mediated protein import into the ER.

  • System Setup: A cell-free system is prepared containing rabbit reticulocyte lysate for in vitro translation, canine pancreatic rough microsomes (as a source of Sec61), and a plasmid encoding a model secretory protein (e.g., preprolactin).

  • In Vitro Transcription and Translation: The plasmid is transcribed and translated in the presence of [35S]-methionine to produce a radiolabeled precursor protein.

  • Translocation Reaction: The translation mix is incubated with the microsomes in the presence of this compound or a vehicle control.

  • Analysis: Successful translocation of the protein into the microsomes results in the cleavage of its signal peptide, leading to a faster-migrating band on SDS-PAGE. The inhibition of this process by this compound is quantified by autoradiography.

Visualizing Mechanisms and Workflows

Sec61_Inhibition Sec61-Mediated Protein Translocation and Inhibition cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with Signal Peptide) Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Binding Translocated_Protein Translocated Protein Sec61->Translocated_Protein Translocation Coibamide_A This compound Coibamide_A->Sec61 Inhibition

Caption: Sec61-mediated protein translocation and its inhibition by this compound.

Photoaffinity_Labeling_Workflow Photoaffinity Labeling Workflow for Target ID Start Synthesize Photo-CbA (Probe with Photoreactive Group and Alkyne Tag) Incubate Incubate Cells with Photo-CbA (+/- excess this compound) Start->Incubate UV_Crosslink Expose to UV Light (Covalent Cross-linking) Incubate->UV_Crosslink Lyse Lyse Cells UV_Crosslink->Lyse Click Click Chemistry (Attach Reporter Tag, e.g., Biotin) Lyse->Click Separate Separate Proteins (SDS-PAGE) Click->Separate Visualize Visualize Labeled Proteins (e.g., Streptavidin Blot) Separate->Visualize Identify Identify Specific Target (Band competed by excess CbA) Visualize->Identify

Caption: Experimental workflow for identifying the cellular target of this compound.

Resistance_Mutation_Logic Logic for Differentiating Binding Sites Premise1 Mutation R66I in Sec61α confers resistance to Inhibitor X Conclusion Conclusion: This compound and Inhibitor X have distinct binding sites or modes on Sec61α Premise1->Conclusion Premise2 Mutation R66I in Sec61α does NOT confer resistance to this compound Premise2->Conclusion Premise3 Mutation S71P in Sec61α confers resistance to this compound Premise3->Conclusion Premise4 Mutation S71P in Sec61α does NOT confer resistance to Inhibitor X Premise4->Conclusion

Caption: Differentiating binding sites via resistance mutation analysis.

References

Unraveling Stereochemistry's Role in Potency: A Comparative Analysis of Coibamide A Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of Coibamide A and its synthetic diastereomers reveals that subtle changes in stereochemistry can significantly modulate biological activity, offering new avenues for targeted cancer therapy. This guide provides a comparative analysis of the cytotoxic and Sec61-inhibitory activities of this compound diastereomers, supported by experimental data and detailed protocols.

This compound, a cyclic depsipeptide of marine origin, has garnered significant attention for its potent antiproliferative properties against a range of cancer cell lines.[1][2][3] Its unique mechanism of action involves the inhibition of the Sec61 translocon, a protein complex crucial for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[3][4][5] This disruption of protein secretion ultimately leads to cell cycle arrest and apoptosis.[1][6][7] The complex stereochemical structure of this compound, with 13 stereogenic centers, has spurred the synthesis of various diastereomers to explore the structure-activity relationship (SAR) and potentially develop analogs with improved therapeutic profiles.[5][8][9]

This comparative guide examines the biological activities of key this compound diastereomers, focusing on their differential effects on cancer cell viability and their interaction with the Sec61 translocon.

Comparative Biological Activity of this compound Diastereomers

The cytotoxic and biological activities of this compound and its diastereomers have been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a quantitative comparison of their potencies.

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference
This compound MDA-MB-231Cytotoxicity2.8[1][2]
LOX IMVICytotoxicity7.4[1][2]
HL-60(TB)Cytotoxicity7.4[1][2]
SNB-75Cytotoxicity7.6[1][2]
NCI-H460Cytotoxicity< 23[1]
U87-MGViability~10[10]
SF-295Viability~10[10]
[L-Hiv²]-CbA U87-MGViability~100[10]
SF-295Viability> 1000[10]
VCAM1 ExpressionInhibition88[8][10]
[L-Hiv², L-MeAla¹¹]-CbA U87-MGViability> 1000[10]
SF-295Viability> 1000[10]
VCAM1 ExpressionInhibition620[8][10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of this compound and its diastereomers were determined using standard cell-based assays.

1. Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U87-MG, SF-295) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

2. Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight.[3] The following day, cells were treated with serial dilutions of this compound or its diastereomers for a specified period, typically 72 hours.[3]

3. Viability/Cytotoxicity Measurement: Cell viability was assessed using reagents such as MTS or Alamar Blue.[3] These assays measure metabolic activity, which is proportional to the number of viable cells. For cytotoxicity, assays measuring cell death, such as those quantifying lactate (B86563) dehydrogenase (LDH) release, can be employed. The absorbance or fluorescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to calculate the IC50/GI50 values.

Inhibition of Sec61-Mediated Protein Translocation

The ability of this compound diastereomers to inhibit the Sec61 translocon was evaluated by measuring the expression of specific secreted or membrane proteins.

1. Reporter Gene Assay: Cells (e.g., U87-MG) were engineered to express a secreted reporter protein, such as Gaussia luciferase (GLuc).[8] These cells were then treated with the test compounds for a defined period (e.g., 18 hours).[8]

2. Measurement of Reporter Activity: The conditioned medium was collected, and the activity of the secreted GLuc was measured using a luminometer following the addition of its substrate.[8] A decrease in GLuc activity in the medium indicates inhibition of its secretion via the Sec61 pathway.

3. Western Blot Analysis: The expression levels of specific Sec61 client proteins, such as Vascular Cell Adhesion Molecule 1 (VCAM1), can be assessed by Western blotting.[8] Cells were treated with the compounds, and whole-cell lysates were subjected to SDS-PAGE and immunoblotting with antibodies specific to the protein of interest.

Mechanism of Action: Targeting the Sec61 Translocon

This compound exerts its potent cytotoxic effects by targeting the Sec61α subunit of the Sec61 protein translocon complex.[3][4] This channel is responsible for the co-translational import of a vast number of secretory and membrane proteins into the endoplasmic reticulum. By binding to Sec61α, this compound non-selectively inhibits this crucial cellular process, leading to a cascade of downstream effects.

The differential activities observed among the diastereomers suggest that their specific stereochemical configurations influence their binding affinity and/or their ability to induce a conformational change in the Sec61 complex that leads to inhibition. For instance, the reduced activity of [L-Hiv²]-CbA and [L-Hiv², L-MeAla¹¹]-CbA compared to the natural this compound highlights the critical importance of the stereochemistry at the Hiv² and MeAla¹¹ positions for optimal target engagement.[8][10]

CoibamideA_Mechanism This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sec61 Sec61 Translocon ER_Lumen ER Lumen Sec61->ER_Lumen Ribosome Ribosome Nascent_Peptide Nascent Polypeptide Ribosome->Nascent_Peptide Translation Nascent_Peptide->Sec61 Co-translational import CoibamideA This compound / Diastereomers CoibamideA->Sec61 Inhibition Protein_Synthesis Protein Synthesis Cell_Death Cell Cycle Arrest / Apoptosis Inhibition->Cell_Death Leads to Protein_Folding Protein Folding & Maturation ER_Lumen->Protein_Folding

Caption: this compound's mechanism of action targeting the Sec61 translocon.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound diastereomers.

Experimental_Workflow Comparative Analysis Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of this compound and Diastereomers Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Compound_Treatment Treatment with Diastereomers Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Compound_Treatment->Viability_Assay Sec61_Assay Sec61 Inhibition Assay (e.g., GLuc, Western Blot) Compound_Treatment->Sec61_Assay Data_Analysis IC50/GI50 Calculation Statistical Analysis Viability_Assay->Data_Analysis Sec61_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

A Comparative Analysis of the In Vivo Efficacy of Coibamide A and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug development, both natural products and synthetic compounds continue to provide promising avenues for therapeutic intervention. This guide offers a detailed comparison of the in vivo efficacy of two such agents: Coibamide A, a marine-derived cyclic depsipeptide, and paclitaxel (B517696), a widely used mitotic inhibitor. This analysis is intended for researchers, scientists, and professionals in drug development, providing a synthesis of available preclinical data to inform future research directions.

Summary of In Vivo Efficacy

ParameterThis compoundPaclitaxel
Cancer Model Human Glioblastoma (U87-MG) Xenograft[1][2]Human Glioblastoma (U251 & U87MG) Xenograft[3], Human Lung Cancer Xenografts[4], Appendiceal Adenocarcinoma PDX Models[5][6]
Animal Model Nude Athymic Mice[2]Nude Mice, Sprague-Dawley Rats, NSG Mice[4][5][7]
Dosage 0.3 mg/kg[1][2]10-25 mg/kg (varies by study and administration route)[4][5][8]
Administration Route Intratumoral[2]Intravenous, Intraperitoneal[5][8]
Treatment Schedule Day 1, followed by a 1 day on/1 day off schedule[2]Daily for 5 days, weekly, or biweekly (varies by study)[4][5]
Observed Efficacy Inhibition of tumor growth for up to 28 days[1][2]Significant tumor growth inhibition, prolonged survival[3][4][5][7]
Reported Toxicity Varied patterns of weight loss[1]Lethality at high intravenous doses (25.0 mg/kg) in some models[5][6]

Mechanisms of Action

This compound and paclitaxel exhibit distinct mechanisms of action at the molecular level, leading to their anti-tumor effects.

This compound exerts its cytotoxic effects by targeting the Sec61 protein translocon, a central component of the protein secretion pathway in the endoplasmic reticulum.[9] This inhibition disrupts the biogenesis of a wide range of secretory and membrane proteins essential for cancer cell proliferation, migration, and survival.[9] This action can lead to G1 cell cycle arrest and the induction of mTOR-independent autophagy.[1][10]

Paclitaxel , a member of the taxane (B156437) family of drugs, functions as a microtubule-stabilizing agent.[8] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative in vivo experimental protocols for this compound and paclitaxel based on published studies.

This compound In Vivo Efficacy Protocol (Glioblastoma Xenograft Model)
  • Cell Culture: Human glioblastoma U87-MG cells are cultured in appropriate media until they reach approximately 80% confluency.

  • Animal Model: Female nude athymic mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: U87-MG cells are harvested, washed, and resuspended in a mixture of sterile saline and Matrigel. Approximately 1 x 10^6 cells are implanted subcutaneously into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, calculated with the formula: (width)^2 x length/2.[12]

  • Treatment: When tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups.[2]

    • Treatment Group: Receives intratumoral injections of this compound at a dose of 0.3 mg/kg. The treatment schedule is an initial dose on day 1, followed by a "1 day on/1 day off" schedule.[2]

    • Control Group: Receives intratumoral injections of the vehicle (e.g., 20% DMSO/80% sterile saline).[2]

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is the inhibition of tumor growth over a period of up to 28 days.[1][2]

Paclitaxel In Vivo Efficacy Protocol (General Xenograft Model)
  • Cell Culture and Implantation: As described for the this compound protocol, using a relevant cancer cell line.

  • Animal Model: Immunocompromised mice (e.g., nude, SCID, or NSG) are used.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before randomizing the mice into treatment and control groups.[12]

  • Drug Preparation: Paclitaxel is typically dissolved in a vehicle such as a 1:1 mixture of Cremophor EL and ethanol, which is then diluted with saline before injection.[8]

  • Treatment:

    • Treatment Group: Receives paclitaxel via intravenous (tail vein) or intraperitoneal injection. Dosages can range from 10 to 25 mg/kg, and schedules can vary (e.g., daily for 5 days, weekly).[4][5][8]

    • Control Group: Receives injections of the vehicle solution.

  • Efficacy Evaluation: Tumor volume, body weight, and survival are monitored. Tumor growth inhibition is a key endpoint.[3][5]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

cluster_CoibamideA This compound Signaling Pathway cluster_Paclitaxel Paclitaxel Signaling Pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 targets Protein_Secretion Inhibition of Secretory & Membrane Protein Biogenesis Sec61->Protein_Secretion leads to G1_Arrest G1 Cell Cycle Arrest Protein_Secretion->G1_Arrest Autophagy mTOR-Independent Autophagy Protein_Secretion->Autophagy Cell_Death Tumor Cell Death G1_Arrest->Cell_Death Autophagy->Cell_Death Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules promotes Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanisms of Action for this compound and Paclitaxel.

cluster_workflow In Vivo Efficacy Experimental Workflow start Start: Cancer Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization of Animals monitor_growth->randomize treatment Treatment Group: This compound or Paclitaxel randomize->treatment control Control Group: Vehicle randomize->control monitor_efficacy Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) treatment->monitor_efficacy control->monitor_efficacy end End of Study: Data Analysis monitor_efficacy->end

Caption: General workflow for in vivo anti-tumor efficacy studies.

References

Coibamide A: A Comparative Analysis of its Potent Anti-Cancer Activity and Effects on Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coibamide A, a cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, has emerged as a promising anti-cancer agent with a novel mechanism of action. This guide provides a comparative analysis of the differential effects of this compound on cancer versus normal cells, supported by experimental data and detailed methodologies.

Differential Cytotoxicity: Cancer vs. Normal Cells

This compound exhibits potent cytotoxic and anti-proliferative activity against a broad range of cancer cell lines at nanomolar concentrations.[1][2] While comprehensive studies directly comparing a wide panel of cancer and normal cell lines are limited, available data indicates a degree of selectivity for cancer cells.

One study reported that this compound attenuated the proliferation and migration of normal human umbilical vein endothelial cells (HUVECs).[3] Another investigation utilized mouse embryonic fibroblasts (MEFs) as a normal cell model to study the compound's effects.[4] However, diastereomers of this compound were shown to be less toxic to HUVECs compared to their potent effects on glioblastoma cell types.[4]

The following table summarizes the reported growth inhibition (GI₅₀) and cytotoxic (LC₅₀) concentrations of this compound in various human cancer cell lines from the NCI-60 panel, providing an indication of its potent anti-cancer activity.

Cell LineCancer TypeGI₅₀ (nM)
MDA-MB-231 Breast Cancer2.8
LOX IMVI Melanoma7.4
HL-60(TB) Leukemia7.4
SNB-75 CNS Cancer7.6
NCI-H460 Lung Cancer< 23 (LC₅₀)
U87-MG Glioblastoma-
SF-295 Glioblastoma-

Note: GI₅₀ represents the concentration causing 50% growth inhibition. LC₅₀ represents the concentration causing 50% cell death. Data for normal cell lines is not available in a directly comparable format.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound employs a unique mechanism of action that distinguishes it from many conventional chemotherapeutics. Its primary target is the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER).

By inhibiting Sec61, this compound disrupts the biogenesis of a wide range of secretory and membrane proteins, including those crucial for cancer cell survival, proliferation, and angiogenesis, such as vascular endothelial growth factor A (VEGFA) and its receptor VEGFR2. This disruption leads to ER stress and the induction of a cellular stress response.

Furthermore, this compound induces autophagy, a cellular process of self-digestion, in an mTOR-independent manner. While autophagy can sometimes be a survival mechanism for cancer cells, in the context of this compound treatment, it appears to contribute to cell death. In some cancer cell types, this compound also induces apoptosis, or programmed cell death, characterized by the activation of caspases.

The following diagram illustrates the proposed signaling pathway of this compound's action:

CoibamideA_Pathway cluster_cell Cancer Cell CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits ER Endoplasmic Reticulum Protein_Folding Protein Folding & Secretion Disruption ER->Protein_Folding Blocks ER_Stress ER Stress Protein_Folding->ER_Stress Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

This compound Signaling Pathway

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the differential effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with this compound as described for the viability assay.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Treat cells with this compound and lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for target proteins (e.g., components of the mTOR pathway, markers of ER stress, or apoptosis).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

The following diagram illustrates a typical experimental workflow for assessing the differential effects of this compound:

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Cancer & Normal Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Signaling Pathways) Treatment->WesternBlot DataAnalysis Data Analysis: IC50 Determination, Pathway Modulation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Differential Effects & Mechanism DataAnalysis->Conclusion

This compound Differential Effects Workflow

References

Coibamide A: A Potent Anti-Angiogenic Agent Validated Across Multiple Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coibamide A, a novel cyclodepsipeptide of marine origin, has demonstrated significant anti-angiogenic properties, positioning it as a promising candidate for further investigation in cancer therapeutics. This guide provides a comprehensive comparison of this compound's anti-angiogenic effects with other established agents, supported by experimental data from various in vitro and in vivo models.

Executive Summary

This compound exerts its anti-angiogenic effects primarily by targeting the Sec61 translocon, a central component of the protein secretion pathway. This mechanism leads to the inhibition of the biogenesis of crucial pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR2. Experimental evidence demonstrates that this compound attenuates endothelial cell proliferation, migration, and tube formation in vitro, and effectively suppresses tumor growth in vivo. This guide presents a comparative analysis of this compound against other anti-angiogenic agents, including the multi-targeted kinase inhibitor Sunitinib, the VEGFA-neutralizing antibody Bevacizumab, and the structurally related natural product, Apratoxin A.

Comparative Anti-Angiogenic Efficacy

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and its comparators in various experimental models.

In Vitro Anti-Angiogenic Activities
CompoundAssayCell LineIC50 / Effective ConcentrationCitation(s)
This compound ProliferationHUVECAttenuated proliferation (specific IC50 not reported)[1]
MigrationHUVECAttenuated migration (specific IC50 not reported)[1]
Tube FormationHUVECInhibition observed at 100 nM[2]
CytotoxicityHUVECEC50 for toxicity reported[2]
Sunitinib ProliferationHUVEC~40 nM[2]
ProliferationHUVEC~1.47 µM
MigrationMeningioma CellsIC50 between 2-5 µM
Bevacizumab Proliferation (VEGF-induced)HUVECDose-dependent inhibition
ProliferationHUVECNo significant inhibition up to 10 µg/ml in one study
Apratoxin S10 Tube FormationHUVECInhibition observed at 10 pM
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
CompoundModelCancer TypeDosageEffectCitation(s)
This compound Subcutaneous XenograftGlioblastoma (U87-MG)0.3 mg/KgTumor stasis over 28 days
Sunitinib Not directly compared with this compound in the same studyVariousVariesAnti-tumor and anti-angiogenic effects
Bevacizumab Not directly compared with this compound in the same studyVariousVariesAnti-tumor and anti-angiogenic effects

Mechanism of Action: Targeting Protein Secretion

This compound's unique mechanism of action distinguishes it from many other anti-angiogenic agents. It directly binds to the Sec61α subunit of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. This interaction inhibits the cotranslational translocation of newly synthesized secretory and membrane proteins, including VEGFA and its receptor VEGFR2. The disruption of this fundamental cellular process leads to a potent, broad-spectrum inhibition of angiogenesis.

This compound Signaling Pathway This compound Anti-Angiogenic Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Extracellular Space cluster_2 Endothelial Cell Membrane Sec61 Sec61 Translocon VEGFA_secreted Secreted VEGFA Sec61->VEGFA_secreted VEGFR2_receptor VEGFR2 Receptor Sec61->VEGFR2_receptor label_inhibition_VEGFA Inhibition of VEGFA Secretion label_inhibition_VEGFR2 Inhibition of VEGFR2 Expression VEGFA_precursor VEGFA Precursor VEGFA_precursor->Sec61 Translocation VEGFR2_precursor VEGFR2 Precursor VEGFR2_precursor->Sec61 Translocation CoibamideA This compound CoibamideA->Sec61 Inhibits VEGFA_secreted->VEGFR2_receptor Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR2_receptor->Angiogenesis Promotes

Figure 1. this compound inhibits angiogenesis by targeting the Sec61 translocon.

Experimental Workflows and Protocols

This section details the methodologies for key experiments used to validate the anti-angiogenic effects of this compound.

In Vitro Angiogenesis Assays

In_Vitro_Angiogenesis_Assay_Workflow Workflow for In Vitro Anti-Angiogenesis Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis HUVEC Culture HUVECs Treatment Treat with this compound or control HUVEC->Treatment Proliferation Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Data_Analysis Quantify cell number, migrated area, or tube length Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis

Figure 2. General workflow for in vitro anti-angiogenesis assays.

1. HUVEC Proliferation Assay (MTT Assay)

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Quantification: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

2. Wound Healing Migration Assay

  • Cell Seeding: HUVECs are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing this compound or a vehicle control is added.

  • Image Acquisition: Images of the wound are captured at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Analysis: The area of the wound is measured over time to determine the rate of cell migration and wound closure.

3. Matrigel Tube Formation Assay

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of this compound or a vehicle control.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of capillary-like tube structures.

  • Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.

In Vivo Xenograft Model

In_Vivo_Xenograft_Workflow Workflow for In Vivo Glioblastoma Xenograft Model cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis Implantation Implant U87-MG glioblastoma cells into nude mice Treatment Administer this compound (0.3 mg/Kg) or vehicle control Implantation->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Analysis Tumor growth inhibition analysis Monitoring->Analysis

Figure 3. Workflow for the in vivo glioblastoma xenograft model.

  • Cell Implantation: U87-MG human glioblastoma cells are implanted subcutaneously into the flanks of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 0.3 mg/Kg) or a vehicle control via a specified route of administration (e.g., intraperitoneal or intratumoral).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised, and the percentage of tumor growth inhibition is calculated.

Biochemical Assays

1. VEGFA Secretion (ELISA)

  • Cell Culture and Treatment: Cancer cells (e.g., U87-MG) are cultured and treated with this compound or a vehicle control.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of secreted VEGFA in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

2. VEGFR2 Expression (Western Blot)

  • Cell Lysis: HUVECs or tumor cells are treated with this compound or a vehicle control, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for VEGFR2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound demonstrates potent anti-angiogenic activity across a range of in vitro and in vivo models. Its unique mechanism of targeting the Sec61 translocon to inhibit the production of key angiogenic factors like VEGFA and VEGFR2 offers a distinct advantage over agents that target single downstream components of the angiogenic cascade. While direct comparative studies with other anti-angiogenic agents in standardized assays are still needed to fully elucidate its relative potency, the existing data strongly support the continued development of this compound as a novel anti-cancer therapeutic. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising marine natural product.

References

Unraveling the Differential Effects of Coibamide A Isomers on the Glioblastoma Secretome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the secretome alterations induced by Coibamide A and its synthetic diastereomers, [L-Hiv²]-CbA and [L-Hiv², L-MeAla¹¹]-CbA, in glioblastoma cells. This analysis is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.

This compound (CbA), a potent cytotoxic depsipeptide isolated from a marine cyanobacterium, has demonstrated significant antitumor and antiangiogenic properties.[1][2] Its mechanism of action involves the inhibition of the Sec61 translocon, a critical component of the protein secretion pathway in the endoplasmic reticulum.[1][3][4] This inhibition disrupts the biogenesis of a wide range of secreted and membrane-bound proteins, ultimately leading to cell death.[4] Given its complex stereochemistry, the development of synthetic isomers of this compound has opened avenues for exploring structure-activity relationships and identifying analogs with improved therapeutic profiles.

This guide focuses on a comparative secretome analysis of the SF-268 human glioblastoma cell line treated with two less toxic, pharmacologically active diastereomers of this compound: [L-Hiv²]-CbA and [L-Hiv², L-MeAla¹¹]-CbA.[1] The study reveals that these isomers exhibit distinct inhibitory profiles on the secretion of various cytokines and chemokines, highlighting the critical role of stereochemistry in determining the spectrum of inhibited Sec61 client proteins.[1]

Quantitative Secretome Analysis

The following tables summarize the differential effects of [L-Hiv²]-CbA and [L-Hiv², L-MeAla¹¹]-CbA on the secretome of SF-268 glioblastoma cells. The data represents the percentage decrease in the expression of 43 secreted chemokines and cytokines relative to vehicle-treated cells.

Table 1: Secreted Proteins Decreased by >50% following treatment with [L-Hiv²]-CbA (1 µM) [2]

ProteinCategory
CCL1 (I-309)Chemokine
CCL11 (Eotaxin)Chemokine
CCL15 (MIP-1d)Chemokine
CCL19 (MIP-3b)Chemokine
CCL2Chemokine
CCL20 (MIP-3a)Chemokine
CCL22 (MDC)Chemokine
CCL24 (Eotaxin-2)Chemokine
CCL25 (TECK)Chemokine
CCL26 (Eotaxin-3)Chemokine
CX3CL1 (Fractalkine)Chemokine
CXCL1 (GROa)Chemokine
CXCL10 (IP-10)Chemokine
CXCL11 (I-TAC)Chemokine
CXCL12 (SDF-1)Chemokine
CXCL13 (BCA-1)Chemokine
CXCL5 (ENA-78)Chemokine
CXCL6 (GCP-2)Chemokine
CXCL9 (MIG)Chemokine
IL-16Cytokine
IL-8Cytokine
XCL1 (Lymphotactin)Chemokine
FGF-2Growth Factor
HGFGrowth Factor

Table 2: Secreted Proteins Decreased by >50% following treatment with [L-Hiv², L-MeAla¹¹]-CbA (1 µM) [2]

ProteinCategory
CCL1 (I-309)Chemokine
CCL11 (Eotaxin)Chemokine
CCL15 (MIP-1d)Chemokine
CCL19 (MIP-3b)Chemokine
CCL2Chemokine
CCL20 (MIP-3a)Chemokine
CCL22 (MDC)Chemokine
CCL24 (Eotaxin-2)Chemokine
CCL25 (TECK)Chemokine
CCL26 (Eotaxin-3)Chemokine
CX3CL1 (Fractalkine)Chemokine
CXCL1 (GROa)Chemokine
CXCL10 (IP-10)Chemokine
CXCL11 (I-TAC)Chemokine
CXCL12 (SDF-1)Chemokine
CXCL13 (BCA-1)Chemokine
CXCL5 (ENA-78)Chemokine
CXCL6 (GCP-2)Chemokine

Experimental Protocols

Cell Culture and Treatment

Human SF-268 glioblastoma cells were cultured in appropriate media. For the secretome analysis, cells were treated with either 1 µM of [L-Hiv²]-CbA, 1 µM of [L-Hiv², L-MeAla¹¹]-CbA, or vehicle (0.1% DMSO) for 24 hours.[2] Following the incubation period, the treatment-containing medium was removed, and the cells were washed. Fresh, serum-free medium was then added, and the cells were incubated for an additional 24 hours to collect the conditioned medium containing the secreted proteins.[2]

Secretome Analysis by Addressable Multiplex Laser-Bead Immunoassay

The conditioned medium was collected and analyzed to quantify the levels of 43 different secreted cytokines and chemokines.[1][2] This analysis was performed by Eve Technologies Corp. using an addressable multiplex laser-bead immunoassay based on Luminex xMAP® technology.[2]

The principle of this assay involves the following steps:

  • Capture Bead Incubation: Microspheres (beads) internally dyed with a unique fluorescent signature and coated with a specific capture antibody for a target analyte are incubated with the conditioned medium sample.

  • Analyte Binding: During incubation, the target protein in the sample binds to the capture antibody on the bead.

  • Detection Antibody Incubation: A biotinylated detection antibody specific to a different epitope on the target protein is added, creating a sandwich immunoassay.

  • Streptavidin-Phycoerythrin (SAPE) Incubation: A fluorescent reporter molecule, SAPE, which binds to the biotinylated detection antibody, is added.

  • Detection and Quantification: The beads are analyzed using a dual-laser flow cytometer. One laser identifies the spectral signature of the bead, thereby identifying the analyte being measured. The second laser excites the phycoerythrin, and the intensity of the emitted fluorescence is proportional to the amount of bound analyte.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the processes described, the following diagrams were generated using the Graphviz DOT language.

CoibamideA_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen Sec61 Sec61 Translocon Sec61->ER_Lumen Protein Folding & Modification Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Secretory Protein) Ribosome->Nascent_Polypeptide Translation Nascent_Polypeptide->Sec61 Translocation Coibamide_A This compound Isomers Coibamide_A->Sec61 Inhibition

Caption: Mechanism of Action of this compound Isomers.

Secretome_Analysis_Workflow Cell_Culture SF-268 Glioblastoma Cell Culture Treatment Treatment with this compound Isomers or Vehicle (24h) Cell_Culture->Treatment Wash Wash and Replace with Serum-Free Medium Treatment->Wash Conditioned_Medium Collect Conditioned Medium (24h) Wash->Conditioned_Medium Multiplex_Assay Addressable Multiplex Laser-Bead Immunoassay Conditioned_Medium->Multiplex_Assay Data_Analysis Data Acquisition and Quantitative Analysis Multiplex_Assay->Data_Analysis

Caption: Experimental Workflow for Secretome Analysis.

References

Safety Operating Guide

Navigating the Disposal of Coibamide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the potent marine-derived cytotoxic agent, Coibamide A, is critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and any contaminated materials must be handled as hazardous waste.

This compound is a promising depsipeptide of cyanobacterial origin with potent antiproliferative and antitumor properties.[1][2] Its mechanism of action involves the inhibition of the Sec61 translocon, a critical component of the protein secretion pathway, leading to cell cycle arrest and cytotoxicity against various cancer cell lines.[3][4] While its therapeutic potential is significant, its inherent toxicity necessitates stringent handling and disposal protocols to mitigate risks to researchers and the environment.

Immediate Safety and Handling Protocols

Before commencing any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) if available, and to adhere to institutional and national regulations for handling cytotoxic compounds. In the absence of a specific SDS for this compound, it should be treated as a highly hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Double gloving is recommended.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

Engineering Controls:

  • All handling of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure.

This compound Hazard Profile

PropertyDescriptionSource
Compound Type Cyclic depsipeptide
Origin Marine cyanobacterium Leptolyngbya sp.
Known Biological Activity Potent antiproliferative and cytotoxic agent
Mechanism of Action Inhibitor of the Sec61 translocon
Primary Hazards Cytotoxic, potential for adverse health effects upon exposure
Routes of Exposure Inhalation, ingestion, skin and eye contact

Step-by-Step Disposal Procedure for this compound Waste

The following procedure is based on general best practices for the disposal of cytotoxic and hazardous chemical waste and should be adapted to comply with institutional and local regulations.

  • Segregation of Waste:

    • All materials that have come into contact with this compound must be segregated as cytotoxic hazardous waste. This includes:

      • Unused or expired this compound.

      • Contaminated labware (e.g., pipette tips, vials, tubes).

      • Contaminated PPE (gloves, disposable lab coats).

      • Spill cleanup materials.

    • Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers. The containers should be marked with the universal symbol for cytotoxic waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a designated, lined hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.

    • Use a suitable deactivating agent if one is known and approved by your EHS office. In the absence of a specific deactivating agent, a thorough cleaning with a suitable solvent (e.g., ethanol), followed by a detergent solution, is recommended. All cleaning materials must be disposed of as cytotoxic waste.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • Ensure that the storage area is clearly marked with appropriate hazard warnings.

  • Final Disposal:

    • Arrange for the collection and disposal of the cytotoxic waste through your institution's certified hazardous waste management vendor.

    • Never dispose of this compound waste down the drain or in the regular trash. Incineration at high temperatures is the generally accepted method for the final disposal of cytotoxic waste.

Experimental Workflow for this compound Handling and Disposal

cluster_prep Preparation and Handling cluster_waste Waste Segregation and Collection cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh/Reconstitute This compound prep_fume_hood->prep_weigh prep_exp Perform Experiment prep_weigh->prep_exp waste_solid Contaminated Solids (Pipette tips, gloves) prep_exp->waste_solid Generates waste_liquid Contaminated Liquids (Solutions, media) prep_exp->waste_liquid Generates waste_sharps Contaminated Sharps prep_exp->waste_sharps Generates decon Decontaminate Work Surfaces and Equipment prep_exp->decon waste_container_solid Labeled Cytotoxic Solid Waste Container waste_solid->waste_container_solid waste_container_liquid Labeled Cytotoxic Liquid Waste Container waste_liquid->waste_container_liquid waste_container_sharps Labeled Cytotoxic Sharps Container waste_sharps->waste_container_sharps disp_storage Store Sealed Waste in Designated Area waste_container_solid->disp_storage waste_container_liquid->disp_storage waste_container_sharps->disp_storage disp_pickup Arrange for Hazardous Waste Pickup disp_storage->disp_pickup disp_incinerate Incineration by Certified Vendor disp_pickup->disp_incinerate decon_waste Dispose of Cleaning Materials as Cytotoxic Waste decon->decon_waste decon_waste->waste_container_solid

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these stringent protocols, researchers can safely handle this compound and ensure that its disposal does not pose a risk to human health or the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Coibamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Coibamide A. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination. This compound is a potent antiproliferative agent and must be handled with the utmost care as a cytotoxic compound.

Hazard Identification and Risk Assessment

This compound is a cyclic depsipeptide with potent cytotoxic activity, demonstrating efficacy in the nanomolar range.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent antiproliferative agent necessitates handling it as a hazardous compound. The primary risks associated with this compound exposure include potential cytotoxicity through inhalation, dermal contact, or ingestion.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C65H110N10O16[2]
Physical State Colorless Oil[1]
Cytotoxicity (LC50) < 23 nM (NCI-H460 and neuro-2a cells)[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (e.g., neat oil, solutions).

Table of Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner: Nitrile, non-powdered. Outer: Chemotherapy-grade nitrile or latex gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Eye Protection Safety GogglesChemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is required for handling the neat compound or any procedures that may generate aerosols.
Foot Protection Shoe CoversDisposable shoe covers should be worn over laboratory-dedicated shoes.

Experimental Protocols: Safe Handling and Disposal

The following step-by-step procedures must be followed for all experiments involving this compound.

Preparation and Handling in a Containment Ventilated Enclosure (CVE)
  • Preparation: All handling of neat this compound and preparation of stock solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure (CVE).

  • Surface Protection: The work surface of the CVE must be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure.

  • Weighing: If weighing the neat oil, use a tared, sealed container to minimize the risk of contamination.

  • Solution Preparation: When preparing solutions, add the solvent slowly to the this compound to avoid splashing. Use Luer-Lok syringes and needles or other safety-engineered devices to transfer solutions.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with "Cytotoxic Agent" and the appropriate hazard symbols.

Spill Management
  • Alerting Personnel: In the event of a spill, immediately alert all personnel in the area.

  • Evacuation: Evacuate the immediate area of the spill.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For spills of neat oil, carefully wipe with absorbent material.

  • Decontamination: Clean the spill area with a suitable decontaminating agent (e.g., 70% ethanol (B145695) followed by a surface-safe detergent), working from the outer edge of the spill towards the center.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Table of Waste Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, absorbent pads, plasticware) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container must be clearly labeled as "Cytotoxic Waste."
Liquid Waste Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound solutions down the drain.
Sharps Waste All contaminated sharps (e.g., needles, serological pipettes) must be placed directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Post-Experiment Phase A Don Appropriate PPE B Prepare Containment Ventilated Enclosure (CVE) A->B C Handle/Weigh this compound B->C D Prepare Solutions C->D E Conduct Experiment in CVE D->E F Transport Samples in Sealed Containers E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Cytotoxic Waste G->H I Doff PPE in Designated Area H->I

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Disposal A Contaminated Solid Waste (Gloves, Gowns, etc.) D Labeled Cytotoxic Solid Waste Container A->D B Contaminated Liquid Waste (Unused Solutions) E Labeled Cytotoxic Liquid Waste Container B->E C Contaminated Sharps (Needles, Pipettes) F Labeled Cytotoxic Sharps Container C->F

Caption: Segregation and disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.